Product packaging for Yttrium(Iii) Chloride Hydrate(Cat. No.:CAS No. 12741-05-8)

Yttrium(Iii) Chloride Hydrate

Cat. No.: B576563
CAS No.: 12741-05-8
M. Wt: 213.271
InChI Key: BWOAAAYNOWWMHL-UHFFFAOYSA-K
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Description

Yttrium(Iii) Chloride Hydrate is a useful research compound. Its molecular formula is Cl3H2OY and its molecular weight is 213.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H2OY B576563 Yttrium(Iii) Chloride Hydrate CAS No. 12741-05-8

Properties

IUPAC Name

yttrium(3+);trichloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOAAAYNOWWMHL-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Cl-].[Cl-].[Cl-].[Y+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H2OY
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721455
Record name Yttrium chloride--water (1/3/1)
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Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10025-94-2, 12741-05-8
Record name Yttrium trichloride hexahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10025-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yttrium chloride--water (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Yttrium(III) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of Yttrium(III) chloride hydrate, with a focus on the commonly available hexahydrate form (YCl₃·6H₂O). The information is presented to support research and development activities in materials science, chemistry, and related fields.

Chemical Identity and General Properties

Yttrium(III) chloride is an inorganic compound that exists in both an anhydrous (YCl₃) and a hydrated form (YCl₃·6H₂O).[1] The hexahydrate is the most common form and appears as a white, crystalline solid.[2][3][4][5] It is known to be deliquescent, readily absorbing moisture from the atmosphere.[1][2] This compound serves as an excellent water-soluble source of yttrium for various applications, including as a precursor in the synthesis of advanced materials like phosphors, ceramics, and superconductors.[5][6][7][8]

Quantitative Physical Properties

The key physical properties of Yttrium(III) chloride hexahydrate are summarized in the table below. Data has been compiled from various chemical suppliers and databases.

PropertyValueCitations
Molecular Formula YCl₃·6H₂O[3][4][5][9]
Molecular Weight 303.36 g/mol [5][9][10]
Appearance White crystalline powder or crystals[2][4][5][6][11]
Density 2.18 g/cm³ at 25 °C[2][5][6][7][8]
Melting Point 100 °C (Decomposes)[2][4][5][6][7][8]
Solubility in Water Highly soluble[1][6][11]
Solubility in Other Solvents Soluble in ethanol and pyridine.[2][12][13] Solubility in 15 °C ethanol is 601 g/L; in 15 °C pyridine is 606 g/L.[2][2][12][13]

Experimental Protocols for Property Determination

The following sections describe generalized methodologies for determining the key physical properties of hydrated inorganic salts like Yttrium(III) chloride hexahydrate.

The melting point of Yttrium(III) chloride hexahydrate, which is more accurately a decomposition temperature, is typically determined using a capillary melting point apparatus.

  • Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the solid transforms into a liquid (or in this case, visibly decomposes) is observed. For a pure compound, this range is typically narrow.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes (sealed at one end).

  • Procedure:

    • A small amount of finely powdered, dry Yttrium(III) chloride hexahydrate is packed into a capillary tube to a height of 2-3 mm.[14]

    • The tube is placed in the heating block of the melting point apparatus.[5]

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (100 °C).

    • The heating rate is then reduced to a slow rate, approximately 1-2 °C per minute, to allow for thermal equilibrium.[14]

    • The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. For a hydrate, this may present as the sample appearing wet as it releases water.

    • The temperature at which the entire sample becomes liquid or fully decomposes is recorded as the end of the range. The decomposition is noted by changes in color or the evolution of gas.

The density of a solid powder is accurately determined using a gas pycnometer, which measures the volume of the solid by displacement of an inert gas.

  • Principle: The volume of a known mass of the solid is determined by measuring the pressure change of an inert gas (like helium) in a calibrated chamber with and without the sample. Density is then calculated as mass divided by volume.

  • Apparatus: Gas pycnometer.

  • Procedure:

    • The sample chamber of the pycnometer is calibrated.

    • A precisely weighed sample of Yttrium(III) chloride hexahydrate is placed into the sample chamber.

    • The chamber is sealed and purged with helium gas to remove air and adsorbed moisture.

    • The analysis is initiated, where the instrument automatically pressurizes the chambers and calculates the volume of the sample based on the pressure changes.

    • The measurement is typically repeated several times to ensure precision, and the average volume is used to calculate the density.

A standard method to quantify the solubility of a highly soluble salt involves preparing a saturated solution and determining the mass of the dissolved solid.

  • Principle: A saturated solution is created by dissolving the solute in a solvent at a constant temperature until no more solute dissolves. The concentration of the solute in the saturated solution is then measured.

  • Apparatus: Constant temperature water bath, flasks, filter system, analytical balance.

  • Procedure:

    • An excess amount of Yttrium(III) chloride hexahydrate is added to a known volume of deionized water in a sealed flask.

    • The flask is placed in a constant temperature water bath and agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, the stirring is stopped, and the undissolved solid is allowed to settle.

    • A known volume of the clear supernatant is carefully withdrawn using a pipette.

    • The withdrawn solution is weighed, and then the solvent (water) is evaporated by heating in an oven.

    • The remaining dry solid is weighed. The solubility is then calculated and expressed as grams of solute per 100 mL or per liter of solvent.

Application Workflow: Synthesis of Y₂O₃ Nanostructures

Yttrium(III) chloride is a common precursor for the synthesis of yttrium-based nanomaterials. The following diagram illustrates a typical experimental workflow for the preparation of yttrium oxide (Y₂O₃) nanoneedles via a precipitation and calcination process.

G Workflow for Y₂O₃ Nanoneedle Synthesis cluster_0 Precursor Preparation cluster_1 Precipitation cluster_2 Carbonization & Maturation cluster_3 Processing & Calcination A Prepare YCl₃ Solution (Dissolve YCl₃·6H₂O in Deionized Water) C Add NaOH to YCl₃ Solution (Controlled rate, constant stirring) A->C B Prepare NaOH Solution (Precipitating Agent) B->C D Precipitation of Y(OH)₃ (Y³⁺ + 3OH⁻ → Y(OH)₃ (s)) C->D E Introduce CO₂ Gas into Slurry (Converts Y(OH)₃ to Y₂(CO₃)₃·nH₂O) D->E F Crystal Growth & Aging (Formation of Yttrium Carbonate Hydrate Nanoneedles) E->F G Filter & Wash Precipitate (Remove impurities) F->G H Dry the Precipitate (Low temperature oven) G->H I Calcination (High temperature heating in air) H->I J Final Product: Y₂O₃ Nanoneedles I->J

Caption: Synthesis of Y₂O₃ nanoneedles from a YCl₃ precursor.

References

Synthesis of Yttrium(III) Chloride Hydrate from Yttrium Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for synthesizing yttrium(III) chloride hydrate (YCl₃·6H₂O) from its common precursor, yttrium(III) oxide (Y₂O₃). The document details the underlying chemical principles, comprehensive experimental protocols, and comparative data for the prevalent synthesis routes.

Introduction

Yttrium(III) chloride, in its hydrated form (YCl₃·6H₂O), is a key inorganic compound serving as a versatile precursor in various advanced applications. It is instrumental in the synthesis of yttrium-based materials such as high-performance phosphors, ceramics, and specialty glasses. In the field of materials science and for professionals in drug development, access to high-purity yttrium compounds is critical. Yttrium oxide (Y₂O₃) is the most common and economically viable starting material for the preparation of other yttrium compounds due to its stability and availability.[1]

This guide focuses on the aqueous synthesis route, which reliably produces the hydrated form of yttrium chloride, YCl₃·6H₂O. An alternative anhydrous method is also discussed for comparative purposes.

Synthesis Methodologies

Two primary methods are employed for the conversion of yttrium oxide to yttrium chloride: the aqueous (wet) method to produce the hydrate and the ammonium chloride (dry) route for the anhydrous form.

Aqueous Synthesis of Yttrium(III) Chloride Hexahydrate (Wet Method)

The most direct route to obtaining yttrium(III) chloride hexahydrate is through the reaction of yttrium oxide with aqueous hydrochloric acid.[2] This acid-base reaction results in the formation of a soluble yttrium chloride salt in water, which can then be crystallized.

Chemical Principle: The reaction follows the straightforward acid-base stoichiometry:

Y₂O₃(s) + 6HCl(aq) → 2YCl₃(aq) + 3H₂O(l)

Upon cooling and concentration, the dissolved yttrium chloride crystallizes from the solution, incorporating six water molecules to form the stable hexahydrate, YCl₃·6H₂O.

Anhydrous Synthesis via Ammonium Chloride Route (Dry Method)

For applications requiring the anhydrous form (YCl₃), a high-temperature solid-state reaction known as the "ammonium chloride route" is often utilized.[2] This method involves heating yttrium oxide with an excess of ammonium chloride.[3][4] The process proceeds through an intermediate pentachloro complex, (NH₄)₂[YCl₅], which then thermally decomposes to yield anhydrous yttrium chloride.[2]

Chemical Principle: The multi-step reaction can be summarized as:

  • Y₂O₃ + 10NH₄Cl → 2(NH₄)₂[YCl₅] + 6NH₃ + 3H₂O[2]

  • (NH₄)₂[YCl₅] → YCl₃ + 2NH₄Cl[2]

This method is effective for producing the anhydrous salt but is more complex and energy-intensive than the aqueous route for the hydrate.

Experimental Protocols

Detailed Protocol for Aqueous Synthesis of YCl₃·6H₂O

This protocol describes a standard laboratory procedure for synthesizing crystalline yttrium(III) chloride hexahydrate from yttrium oxide with a high yield.[1]

Materials and Equipment:

  • Yttrium(III) oxide (Y₂O₃) powder

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Glass beaker or flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Crystallizing dish

  • Desiccator

Procedure:

  • Reaction Setup: Place a magnetic stir bar and a measured volume of aqueous hydrochloric acid into a beaker. Heat the acid to a gentle boil on a hot plate.

  • Dissolution: Slowly and incrementally add yttrium oxide powder to the boiling acid while stirring continuously. Continue adding Y₂O₃ until no more oxide dissolves, indicating the solution is saturated.[1]

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated Buchner funnel to remove any unreacted yttrium oxide or solid impurities. This step is crucial to prevent premature crystallization on the filter medium.

  • Concentration: Transfer the hot, clear filtrate to a crystallizing dish or a clean beaker. Gently heat the solution on a hot plate to evaporate excess water and concentrate the solution. Continue heating until the first crystals begin to appear on the surface of the liquid.[1]

  • Crystallization: Immediately remove the dish from the heat and cover it loosely (e.g., with a watch glass). Allow the solution to cool slowly to room temperature overnight. Slow cooling promotes the formation of larger, well-defined crystals.

  • Isolation and Drying: Collect the resulting crystals of yttrium(III) chloride hexahydrate by filtration. Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any residual acid. Dry the crystals in a desiccator to prevent deliquescence.

Data Presentation

The following tables summarize the key parameters and outcomes for the two primary synthesis methods.

Table 1: Aqueous Synthesis of Yttrium(III) Chloride Hexahydrate

ParameterDescriptionNotes
Reactants Yttrium(III) Oxide (Y₂O₃), Hydrochloric Acid (HCl)Purity of reactants will influence final product purity.
Solvent Water
Temperature Boiling point of aqueous HCl (approx. 100-110 °C)Maintained during the dissolution phase.[1]
Product Yttrium(III) Chloride Hexahydrate (YCl₃·6H₂O)White, crystalline, and deliquescent solid.[2]
Typical Yield HighSpecific percentage depends on careful execution of concentration and crystallization steps.[1]
Purity High, typically >99%Can be improved by recrystallization. Commercially available up to 99.999% purity.

Table 2: Anhydrous Synthesis of Yttrium(III) Chloride

ParameterDescriptionNotes
Reactants Yttrium(III) Oxide (Y₂O₃), Ammonium Chloride (NH₄Cl)A large molar excess of NH₄Cl is used.[3][4]
Solvent None (Solid-state reaction)
Temperature 400 - 520 °CHigh temperature is required for the reaction and subsequent decomposition.[3][4]
Product Anhydrous Yttrium(III) Chloride (YCl₃)Colorless solid.[2]
Purity High; <1% water-insoluble matterA key quality metric for this industrial process.[3][4]
Key Feature Produces the anhydrous salt directlyAvoids the formation of yttrium oxychloride which can occur when heating the hydrate.[2]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures and the chemical transformation.

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_cryst Crystallization & Isolation cluster_product Final Product Y2O3 Yttrium Oxide (Y₂O₃) Dissolve Dissolve Y₂O₃ in boiling HCl to saturation Y2O3->Dissolve HCl Hydrochloric Acid (HCl) HCl->Dissolve Filter Hot Filtration of Saturated Solution Dissolve->Filter Concentrate Concentrate Filtrate until Crystals Appear Filter->Concentrate Cool Cool Slowly to Room Temperature Concentrate->Cool Isolate Isolate Crystals (Filtration & Drying) Cool->Isolate Product YCl₃·6H₂O Crystals Isolate->Product

Caption: Experimental workflow for the aqueous synthesis of YCl₃·6H₂O.

G Y2O3 Y₂O₃(s) YCl3_aq 2YCl₃(aq) Y2O3->YCl3_aq + Heat H2O_reac 3H₂O(l) HCl 6HCl(aq) HCl->YCl3_aq + Heat YCl3_hyd YCl₃·6H₂O(s) YCl3_aq->YCl3_hyd + Crystallization - Heat

Caption: Chemical reaction pathway for YCl₃·6H₂O synthesis.

References

An In-depth Technical Guide to Yttrium(III) Chloride Hexahydrate: Formula, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of yttrium(III) chloride hexahydrate (YCl₃·6H₂O), a key inorganic compound with significant applications in materials science, catalysis, and biomedical research. This document details its chemical formula, molecular structure, physicochemical properties, and experimental protocols for its use as a precursor in nanomaterial synthesis. Furthermore, it explores its catalytic role in polymerization reactions, offering insights for professionals in drug development and advanced materials.

Chemical Formula and Physicochemical Properties

Yttrium(III) chloride hexahydrate is a white or colorless crystalline solid that is both hygroscopic and highly soluble in water and polar organic solvents like ethanol.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula YCl₃·6H₂O[2][3]
Systematic Name Yttrium(III) chloride hexahydrate[3]
CAS Number 10025-94-2[3][4]
Molecular Weight 303.36 g/mol [3]
Appearance White to colorless crystalline solid[1]
Density 2.18 g/mL at 25 °C[4]
Melting Point 100 °C (decomposes)[4]
Solubility Highly soluble in water and ethanol[1]

Molecular Structure and Crystallography

The precise structure of yttrium(III) chloride is dependent on its hydration state. The hexahydrate is the common commercially available form.

Structure of the Hexahydrate Complex

In this arrangement, the central yttrium(III) ion is eight-coordinate, bonded to six water molecules and two chloride ions, forming a distorted square antiprism. The third chloride ion is not directly coordinated to the metal center but exists as a counter-ion, balancing the charge of the [YCl₂(H₂O)₆]⁺ cationic complex and participating in a hydrogen-bonding network.[5]

Structure of Anhydrous Yttrium(III) Chloride

For comparison, the anhydrous form (YCl₃) adopts a layered crystal structure analogous to that of aluminum chloride (AlCl₃).[6] It crystallizes in the monoclinic C2/m space group. The structure consists of cubic close-packed chloride ions with Y³⁺ ions occupying one-third of the octahedral holes, forming edge-sharing YCl₆ octahedra.[6][7]

Table 2: Crystallographic Data for Anhydrous Yttrium(III) Chloride (YCl₃)

ParameterValueReference(s)
Crystal System Monoclinic[7]
Space Group C2/m (No. 12)[7]
Lattice Constants a = 6.92 Å[7]
b = 11.96 Å[7]
c = 6.58 Å[7]
β = 110.24°[7]
Y-Cl Bond Length 2.65 Å[7]

Spectroscopic Characterization

Vibrational spectroscopy provides insight into the bonding and structure of the compound.

  • Raman Spectroscopy : Studies on aqueous solutions of yttrium(III) chloride reveal key vibrational modes. A prominent isotropic band observed around 379 cm⁻¹ is assigned to the symmetric Y-O stretching mode of the hydrated yttrium ion. The presence of chloride ions in the first coordination sphere is indicated by a ν(Y³⁺-Cl⁻) mode observed near 263 cm⁻¹ .[8] Other bands at 189 cm⁻¹, 248 cm⁻¹, 660 cm⁻¹, and 1648 cm⁻¹ are attributed to water translations, skeleton vibrations, and water deformation modes, respectively.[8]

  • Infrared (IR) Spectroscopy : Detailed, peer-reviewed assignments of the IR vibrational modes for solid yttrium(III) chloride hexahydrate are not extensively available. However, the spectra are expected to be dominated by strong, broad absorptions from the O-H stretching and bending vibrations of the coordinated water molecules.

Key Applications in Research and Development

Yttrium(III) chloride hexahydrate serves as a versatile precursor and catalyst in various advanced applications.

  • Precursor for Nanomaterials : It is a widely used starting material for the synthesis of yttrium-based nanomaterials, such as yttrium oxide (Y₂O₃) nanoparticles and yttrium-aluminum garnet (YAG), which have applications in ceramics, phosphors for LED lighting, and laser technology.[4]

  • Catalysis : In organic synthesis, YCl₃·6H₂O acts as an efficient Lewis acid catalyst. It is particularly effective in promoting ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone to produce biodegradable polyesters.[2][9] Its catalytic activity is also utilized in the preparation of enantioselective precatalysts for asymmetric hydroamination.[2]

  • Biomedical Research : The compound is a precursor for developing yttrium-based materials used in biomedical imaging and as host materials for various rare-earth dopants in photodynamic therapy.

Experimental Protocols

This section provides a detailed methodology for a common application of yttrium(III) chloride hexahydrate: the synthesis of yttrium oxide nanoparticles.

Protocol: Hydrothermal Synthesis of Yttrium Oxide (Y₂O₃) Nanoparticles

This protocol describes a general procedure for synthesizing yttrium oxide nanoparticles. The final particle size and morphology can be tuned by adjusting parameters such as precursor concentration, temperature, and reaction time.

Materials and Equipment:

  • Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer and hot plate

  • Centrifuge

  • Drying oven or furnace

Procedure:

  • Precursor Solution Preparation :

    • Prepare an aqueous solution of yttrium(III) chloride hexahydrate. For example, dissolve a specific amount of YCl₃·6H₂O in deionized water to achieve a desired concentration (e.g., 0.1 M).

    • Stir the solution until the salt is completely dissolved.

  • Precipitation of Yttrium Hydroxide :

    • While stirring vigorously, slowly add a precipitating agent (e.g., a 1 M NaOH solution) dropwise to the yttrium chloride solution until the pH reaches a value between 9 and 10. This will result in the formation of a white precipitate of yttrium hydroxide (Y(OH)₃).

  • Hydrothermal Treatment :

    • Transfer the resulting suspension into a Teflon-lined autoclave.

    • Seal the autoclave and heat it in an oven at a temperature between 180-200 °C for a duration of 12-24 hours.

  • Product Collection and Purification :

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Wash the collected product repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts. This is typically done by resuspending the pellet in the solvent and centrifuging again, repeated 2-3 times for each solvent.

  • Drying and Calcination :

    • Dry the purified precipitate in an oven at 60-80 °C for several hours to obtain yttrium hydroxide (Y(OH)₃) powder.

    • To convert the hydroxide to yttrium oxide (Y₂O₃), calcinate the dried powder in a furnace at a temperature typically ranging from 600 to 800 °C for 2-4 hours.

Visualization of Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes involving yttrium(III) chloride hexahydrate.

Experimental Workflow: Y₂O₃ Nanoparticle Synthesis

G Experimental Workflow for Y₂O₃ Nanoparticle Synthesis cluster_prep Solution Preparation A Dissolve YCl₃·6H₂O in Deionized Water C Precipitation (Add NaOH to YCl₃ solution, pH 9-10) forming Y(OH)₃ slurry A->C B Prepare NaOH Solution B->C D Hydrothermal Treatment (Transfer to Autoclave, 180-200°C, 12-24h) C->D E Cooling & Collection (Centrifugation) D->E F Washing (Deionized Water & Ethanol) E->F G Drying (Oven, 60-80°C) Y(OH)₃ Powder F->G H Calcination (Furnace, 600-800°C) Y₂O₃ Nanoparticles G->H

Workflow for hydrothermal synthesis of Y₂O₃ nanoparticles.
Catalytic Pathway: Ring-Opening Copolymerization (ROCOP)

G Proposed Catalytic Cycle for YCl₃-mediated ROCOP Catalyst YCl₃ Catalyst Active Active Yttrium Alkoxide Species Catalyst->Active Initiation (reaction with co-catalyst/initiator) Monomer Cyclic Anhydride (Monomer 1) Polymer Propagating Polyester Chain Monomer->Polymer 2. Ring-Opening of Anhydride Epoxide Epoxide (Monomer 2) Active->Polymer 1. Ring-Opening of Epoxide Polymer->Active Chain Propagation Release Polyester Product Polymer->Release Termination/Transfer

Catalytic pathway for polyester synthesis via ROCOP.

References

Solubility Profile of Yttrium(III) Chloride Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility of yttrium(III) chloride hydrate (YCl₃·6H₂O) in two common laboratory solvents: water and ethanol. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require precise solubility data and detailed experimental methodologies.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical syntheses and formulations. The following tables summarize the available quantitative data for its solubility in water and ethanol at different temperatures.

Solubility in Water

Yttrium(III) chloride hexahydrate is highly soluble in water.[1] The dissolution process is accompanied by the dissociation of the salt into yttrium (Y³⁺) and chloride (Cl⁻) ions, which are subsequently hydrated by water molecules. The solubility exhibits a positive temperature coefficient, meaning that it becomes more soluble as the temperature increases.

Temperature (°C)Solubility ( g/100 mL)Source
2075.1Wikipedia[1]
20217ChemicalBook[1]
50235ChemicalBook[1]

Note: The significant discrepancy in the reported solubility at 20°C may be due to differences in experimental methods or the form of yttrium chloride used (anhydrous vs. hydrate). Researchers should verify the solubility under their specific experimental conditions.

Solubility in Ethanol

The solubility of this compound in ethanol is also significant, although generally lower than in water. The data presented below is for yttrium(III) chloride hexahydrate in 96.8% ethanol.

Temperature (°C)Solubility ( g/100 g of solvent)Source
1560.1 (in absolute ethanol, g/100mL)Wikipedia[1]
2035.34Sakharova et al. (1976)
3034.73Sakharova et al. (1976)
4034.52Sakharova et al. (1976)
5034.83Sakharova et al. (1976)
6035.54Sakharova et al. (1976)

Experimental Protocols for Solubility Determination

The following section details the methodologies for determining the solubility of this compound. The most common and reliable method is the isothermal shake-flask method, followed by quantitative analysis of the saturated solution.

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

Materials:

  • Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

  • Deionized water

  • Absolute ethanol

  • Constant temperature water bath or incubator

  • Erlenmeyer flasks with stoppers

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of yttrium(III) chloride hexahydrate to a series of Erlenmeyer flasks containing a known volume of the solvent (water or ethanol). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the flasks in a constant temperature bath or incubator set to the desired temperature. Stir the mixtures vigorously using a magnetic stirrer. The equilibration time can vary, but a minimum of 24 to 48 hours is generally recommended to ensure equilibrium is reached. It is advisable to determine the necessary equilibration time by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, the pipette tip should be fitted with a filter or the sample should be immediately filtered through a syringe filter.

  • Sample Analysis: The concentration of yttrium(III) chloride in the filtered saturated solution is then determined using a suitable analytical method, such as complexometric titration.

Quantitative Analysis: Complexometric Titration of Yttrium(III)

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a standard and accurate method for determining the concentration of yttrium ions in a solution.

Reagents:

  • Standardized EDTA solution (e.g., 0.05 M)

  • Xylenol orange indicator

  • Hexamethylenetetramine (hexamine) buffer (to adjust pH to 5.0-5.5)

  • Dilute nitric acid or hydrochloric acid (to adjust initial pH)

Procedure:

  • Sample Preparation: Take a precisely measured aliquot of the filtered saturated solution and dilute it with deionized water in a volumetric flask to a suitable concentration for titration.

  • Titration: a. Transfer a known volume of the diluted sample solution into an Erlenmeyer flask. b. Add a few drops of xylenol orange indicator. The solution should turn red. c. Add hexamine buffer to adjust the pH to the optimal range for the indicator (pH 5.0-5.5). d. Titrate the solution with the standardized EDTA solution. The endpoint is reached when the color of the solution changes from red to a clear yellow.

  • Calculation: The concentration of yttrium(III) in the original saturated solution can be calculated from the volume of EDTA solution used, its concentration, and the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Weigh excess YCl3·6H2O prep2 Add to known volume of solvent prep1->prep2 equil1 Place in constant temperature bath prep2->equil1 equil2 Stir vigorously for 24-48h equil1->equil2 samp1 Stop stirring and allow to settle equil2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.45µm syringe filter samp2->samp3 anal1 Dilute sample for titration samp3->anal1 anal2 Perform complexometric titration with EDTA anal1->anal2 anal3 Calculate solubility anal2->anal3

Caption: Experimental workflow for determining the solubility of this compound.

References

Yttrium(III) Chloride Hydrate: A Comprehensive Technical Guide to CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the CAS number and comprehensive safety data for Yttrium(III) chloride hydrate. The following sections detail its chemical identity, hazard classifications, toxicological data, and protocols for safe handling, storage, and emergency procedures, designed to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

This compound is an inorganic compound that exists as a white, crystalline solid. It is highly soluble in water and is deliquescent, meaning it readily absorbs moisture from the air. The primary identifier for this chemical is its CAS (Chemical Abstracts Service) number.

IdentifierValueReference
CAS Number 10025-94-2[1][2][3]
Molecular Formula YCl₃·6H₂O[1][2]
Molecular Weight 303.36 g/mol [2]
Appearance White powder or crystals
Melting Point 100 °C (decomposes)[4]
Density 2.18 g/cm³[4][5]
Solubility Soluble in water[5]
pH of Solution 4.5 - 5.8[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be aware of its potential health and environmental effects.

GHS Pictograms:

Signal Word: Warning or Danger [6]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6][7]
Serious Eye Damage/Eye IrritationCategory 1 / 2H318: Causes serious eye damage. / H319: Causes serious eye irritation.[4][6][7]
Skin SensitizationSub-category 1BH317: May cause an allergic skin reaction.[4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[6][7]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life.[6]
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.[4][6]

Toxicological Data

The toxicological properties of this compound have not been exhaustively investigated. The available data, primarily for the anhydrous form, are summarized below.

Toxicity EndpointSpeciesRouteValueReference
LD50 (Oral) Rat (female)Oral>= 2,000 mg/kg (anhydrous substance)[8]
LD50 (Dermal) Rat (male and female)Dermal> 2,000 mg/kg (anhydrous substance)
LC50 (Inhalation) -InhalationNo data available
NOAEL (Repeated Dose) Rat (male and female)Oral>= 1,000 mg/kg (anhydrous substance)[8]
Aquatic Toxicity (Fish) Oncorhynchus mykiss (rainbow trout)-LC50: 0.62 mg/l (96 h, anhydrous substance)
Aquatic Toxicity (Microorganisms) Activated sludge-EC50: 470 mg/l (3 h, anhydrous substance)

Experimental Protocols and Safety Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.

Figure 1: Recommended Personal Protective Equipment workflow.
Safe Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[9] Avoid contact with skin and eyes.[5] Use non-sparking tools and prevent electrostatic discharge.[9]

  • Storage: this compound is deliquescent and should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1]

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear appropriate PPE, including respiratory protection.

  • Containment: Prevent further spread of the spill.

  • Cleanup: Carefully sweep or vacuum the solid material into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Spill_Cleanup_Protocol cluster_spill Spill Cleanup Protocol spill Spill Occurs evacuate 1. Evacuate Area & Alert Others spill->evacuate ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Contain the Spill ppe->contain cleanup 4. Gently Sweep/Vacuum into a Labeled Container contain->cleanup decontaminate 5. Decontaminate Area with Soap and Water cleanup->decontaminate dispose 6. Dispose of Waste According to Regulations decontaminate->dispose complete Cleanup Complete dispose->complete

Figure 2: Logical workflow for spill cleanup.
Decontamination of Laboratory Equipment

Equipment that has been in contact with this compound must be thoroughly decontaminated before reuse or disposal.

  • Initial Cleaning: Remove all visible residues of the chemical from the equipment. This can be done by carefully scraping or wiping the surfaces.

  • Washing: Wash the equipment with a solution of laboratory detergent and warm water. For glassware, sonication may be used to ensure complete removal of any adhered particles.

  • Rinsing: Rinse the equipment thoroughly with deionized water. A triple rinse is recommended.

  • Drying: Allow the equipment to air dry completely or dry in an oven at an appropriate temperature.

  • Verification: For critical applications, consider a final rinse with a solvent known to not interfere with subsequent procedures and check for any residual contamination if an appropriate analytical method is available.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7] Do not allow the material to enter drains or waterways.[4]

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4]

This guide is intended to provide comprehensive safety information for this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a robust safety program in your laboratory. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Unveiling the Earths: A Technical Chronicle of Yttrium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and history of yttrium compounds is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the pivotal moments and scientific breakthroughs, from the initial discovery of yttrium in a Swedish quarry to the development of groundbreaking materials such as Yttrium Barium Copper Oxide (YBCO) and Yttrium Iron Garnet (YIG).

The guide meticulously documents the journey of yttrium from an unknown "earth" to a critical component in modern technologies. It begins with the discovery of a mysterious black mineral in Ytterby, Sweden, by Carl Axel Arrhenius in 1787. The subsequent analysis by Finnish chemist Johan Gadolin in 1794 revealed a new oxide, which he named "yttria."[1][2][3][4] This marked the dawn of rare earth chemistry.

The whitepaper provides a detailed historical timeline, outlining the key milestones in the understanding and isolation of yttrium and its associated elements. It delves into the work of Friedrich Wöhler, who first isolated impure metallic yttrium in 1828 by reducing yttrium chloride with potassium.[2][5][6] Furthermore, it highlights the significant contributions of Carl Gustaf Mosander, who in 1843, demonstrated that Gadolin's "yttria" was, in fact, a mixture of several distinct oxides, which he named yttria, erbia, and terbia.[2][3][7][8][9]

A significant portion of the guide is dedicated to the synthesis and properties of two of the most important yttrium compounds:

  • Yttrium Barium Copper Oxide (YBCO): The discovery of this high-temperature superconductor in 1987 by M. K. Wu and his colleagues revolutionized the field of materials science.[10][11][12] The guide provides a detailed experimental protocol for the solid-state synthesis of YBCO, a method accessible to many research laboratories.

  • Yttrium Iron Garnet (YIG): This synthetic garnet has found widespread use in microwave, acoustic, and magneto-optical applications due to its unique ferrimagnetic properties.[13][14] The whitepaper outlines the common methods for synthesizing YIG, including the solid-state reaction technique.

In line with the requirements for a technical audience, the guide features clearly structured tables summarizing all quantitative data, allowing for easy comparison of the properties of these remarkable compounds. Detailed experimental protocols for the key discoveries and syntheses are provided to facilitate a deeper understanding and replication of these seminal experiments.

To further enhance comprehension, the guide includes mandatory visualizations created using the DOT language for Graphviz. These diagrams illustrate key historical timelines, experimental workflows, and the logical relationships between the different yttrium compounds and their precursors, providing a clear and concise visual representation of complex information.

Key Milestones in the Discovery of Yttrium and its Compounds

YearScientist(s)Discovery/AchievementSignificance
1787Carl Axel ArrheniusDiscovered a new black mineral near Ytterby, Sweden.[2][3]The source material for the discovery of yttrium and several other rare earth elements.
1794Johan GadolinAnalyzed the mineral and identified a new "earth" (oxide), which he named yttria.[1][2][3][4]The first discovery of a rare earth element compound.
1828Friedrich WöhlerIsolated impure metallic yttrium for the first time.[2][5][6]First successful reduction of a yttrium compound to its metallic form.
1843Carl Gustaf MosanderShowed that yttria was a mixture of at least three different oxides: yttria, erbia, and terbia.[2][3][7][8]Revealed the complex nature of the rare earths and led to the discovery of more elements.
1987M. K. Wu et al.Discovered high-temperature superconductivity in Yttrium Barium Copper Oxide (YBCO) at ~93 K.[10][11][12]A major breakthrough in superconductivity research, enabling applications above the boiling point of liquid nitrogen.
Mid-20th CenturyVarious ResearchersSynthesis and characterization of Yttrium Iron Garnet (YIG).Led to the development of numerous microwave, acoustic, and magneto-optical devices.

Experimental Protocols

Isolation of Metallic Yttrium (Wöhler, 1828)

Objective: To reduce a yttrium salt to its metallic form.

Materials:

  • Anhydrous yttrium(III) chloride (YCl₃)

  • Potassium metal (K)

  • Inert crucible (e.g., porcelain or platinum)

  • Heat source capable of reaching high temperatures

Procedure:

  • Anhydrous yttrium(III) chloride was prepared. This step is crucial as the presence of water would interfere with the reduction reaction.

  • A mixture of anhydrous yttrium(III) chloride and potassium metal was placed in a crucible.

  • The crucible was heated to a high temperature in an inert atmosphere to initiate the reduction reaction. The overall reaction is: YCl₃ + 3K → Y + 3KCl

  • After cooling, the resulting mixture contained impure yttrium metal and potassium chloride.

  • The potassium chloride was likely removed by washing with water, leaving behind the impure yttrium metal.

Note: The yttrium metal obtained by this method was impure and likely in the form of a gray powder.

Solid-State Synthesis of Yttrium Barium Copper Oxide (YBCO)

This protocol is based on the well-established solid-state reaction method for producing polycrystalline YBa₂Cu₃O₇₋δ.[15][16]

Objective: To synthesize the high-temperature superconductor YBa₂Cu₃O₇₋δ.

Materials:

  • Yttrium(III) oxide (Y₂O₃), high purity

  • Barium carbonate (BaCO₃), high purity

  • Copper(II) oxide (CuO), high purity

  • Agate mortar and pestle

  • Alumina crucible

  • High-temperature tube furnace with programmable temperature control and oxygen atmosphere capabilities

  • Pellet press

Procedure:

  • Stoichiometric Mixing: Calculate the required masses of the precursor powders (Y₂O₃, BaCO₃, and CuO) to achieve a 1:2:3 molar ratio of Y:Ba:Cu.

  • Grinding: Thoroughly grind the powders together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

  • Calcination:

    • Place the mixed powder in an alumina crucible.

    • Heat the powder in a furnace in air to approximately 900-950°C.

    • Hold at this temperature for 12-24 hours.

    • Cool the furnace slowly to room temperature.

  • Intermediate Grinding: Remove the calcined powder, which should now be black, and grind it again thoroughly in the agate mortar to ensure homogeneity and break up any agglomerates.

  • Pelletization: Press the ground powder into pellets of the desired size using a pellet press.

  • Sintering and Oxygen Annealing:

    • Place the pellets in the tube furnace.

    • Heat the pellets to approximately 950°C in a flowing oxygen atmosphere.

    • Hold at this temperature for 12-24 hours.

    • Slowly cool the furnace to around 400-500°C at a rate of about 1-2°C per minute in flowing oxygen.

    • Hold at this temperature for several hours to ensure proper oxygen uptake.

    • Finally, cool the furnace to room temperature.

Characterization: The resulting black pellets should exhibit superconductivity below approximately 93 K. This can be verified by measuring the electrical resistance as a function of temperature or by demonstrating the Meissner effect (levitation of a small magnet over the cooled superconductor).

Solid-State Synthesis of Yttrium Iron Garnet (YIG)

This protocol describes the conventional solid-state reaction method for preparing polycrystalline Y₃Fe₅O₁₂.[14]

Objective: To synthesize the ferrimagnetic material Yttrium Iron Garnet.

Materials:

  • Yttrium(III) oxide (Y₂O₃), high purity

  • Iron(III) oxide (Fe₂O₃), high purity

  • Agate mortar and pestle

  • Alumina or platinum crucible

  • High-temperature furnace

Procedure:

  • Stoichiometric Mixing: Weigh out the precursor powders (Y₂O₃ and Fe₂O₃) in a 3:5 molar ratio.

  • Grinding: Mix and thoroughly grind the powders in an agate mortar to achieve a homogeneous mixture.

  • Calcination:

    • Place the powder mixture in a crucible.

    • Heat the mixture in a furnace in air to a temperature between 1000°C and 1400°C.

    • Hold at the calcination temperature for several hours to allow the reaction to proceed.

  • Intermediate Grinding: After the initial heating, cool the sample and grind it again to improve homogeneity and reactivity.

  • Sintering: Press the powder into pellets and sinter them at a high temperature (typically >1400°C) for an extended period to promote grain growth and densification.

  • Cooling: Cool the furnace slowly to room temperature to avoid cracking of the sintered ceramic.

Characterization: The resulting material can be characterized by X-ray diffraction to confirm the garnet crystal structure and by a vibrating sample magnetometer to measure its magnetic properties.

Visualizations

Discovery_of_Yttrium_Timeline cluster_1780s Late 18th Century cluster_1800s 19th Century cluster_1900s 20th Century 1787 1787 Arrhenius discovers 'ytterbite' mineral 1794 1794 Gadolin identifies 'yttria' (Y₂O₃) 1787->1794 Analysis 1828 1828 Wöhler isolates impure metallic yttrium 1794->1828 Reduction 1843 1843 Mosander separates yttria into multiple 'earths' 1794->1843 Fractionation Mid_20th_C Mid-20th Century Synthesis of YIG (Y₃Fe₅O₁₂) 1987 1987 Discovery of YBCO high-temperature superconductor YBCO_Synthesis_Workflow start Start: Precursor Powders (Y₂O₃, BaCO₃, CuO) mix_grind1 Stoichiometric Mixing & Thorough Grinding start->mix_grind1 calcine Calcination (900-950°C, 12-24h in air) mix_grind1->calcine grind2 Intermediate Grinding calcine->grind2 pelletize Pellet Pressing grind2->pelletize sinter Sintering (~950°C, 12-24h in O₂ flow) pelletize->sinter anneal Oxygen Annealing (Slow cool to 400-500°C in O₂) sinter->anneal end Final Product: YBa₂Cu₃O₇₋δ Pellets anneal->end Mosander_Separation yttria_impure Gadolin's 'Yttria' (Impure Y₂O₃) separation Mosander's Separation (Fractional Crystallization of Nitrates) yttria_impure->separation yttria_pure Yttria (Y₂O₃) (White) separation->yttria_pure erbia Erbia (Er₂O₃) (Rose-colored) separation->erbia terbia Terbia (Tb₄O₇) (Yellow) separation->terbia

References

The Core Reactivity of Yttrium(III) Chloride with Organic Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Yttrium(III) chloride (YCl₃), a versatile and reactive inorganic salt, serves as a critical precursor in the burgeoning fields of coordination chemistry, materials science, and drug development. Its interaction with organic ligands is governed by fundamental Lewis acid-base principles, leading to a vast array of coordination complexes with diverse structures and functionalities. This technical guide provides a comprehensive overview of the basic reactivity of YCl₃ with various classes of organic ligands, including N-donor, O-donor, mixed-donor, and organometallic systems. Detailed experimental protocols for the synthesis of representative yttrium complexes are presented, alongside tabulated quantitative data for key compounds. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to elucidate the core principles of synthesis and structural determination. This document is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of yttrium coordination chemistry.

Introduction to Yttrium(III) Chloride

Yttrium(III) chloride is an inorganic compound existing in both an anhydrous form (YCl₃) and a hydrated form, yttrium(III) chloride hexahydrate (YCl₃·6H₂O).[1][2] Both are colorless salts that are highly soluble in water and deliquescent.[1] The yttrium ion (Y³⁺) in YCl₃ possesses a +3 oxidation state and, due to its high charge density and empty d and f electron shells, functions as a potent Lewis acid.[3][4][5] This Lewis acidity is the cornerstone of its reactivity, enabling it to readily accept electron pairs from a wide variety of organic molecules (Lewis bases) to form stable coordination complexes.[3]

Solid, anhydrous YCl₃ adopts a layered cubic crystal structure, similar to that of aluminum chloride (AlCl₃).[1][6] This structure features yttrium ions occupying one-third of the octahedral holes within a close-packed chloride ion lattice.[1] The reactivity of YCl₃ is not only pivotal for academic research but also for practical applications, including the synthesis of catalysts for organic reactions, the development of novel luminescent materials, and the creation of yttrium-based radiopharmaceuticals for medical imaging and therapy.[7][8][9]

Table 1: Physicochemical Properties of Yttrium(III) Chloride
PropertyAnhydrous (YCl₃)Hexahydrate (YCl₃·6H₂O)
Molar Mass 195.26 g/mol [1][10]303.36 g/mol
Appearance White solid[1]Colorless crystals/lumps[11]
Density 2.61 g/cm³[1]2.18 g/mL at 25 °C[11]
Melting Point 721 °C[1]100 °C (decomposes)[11]
Boiling Point 1482 °C[1]Not applicable
Solubility in Water 751 g/L (20 °C)[1]Highly soluble

Fundamental Reaction Pathways and Mechanisms

The synthesis of yttrium(III) complexes from YCl₃ predominantly follows a few key reaction pathways, driven by the formation of stable Y-ligand bonds. These reactions must be conducted under inert atmosphere conditions due to the high air and moisture sensitivity of yttrium complexes.[12]

  • Coordination and Lewis Acid-Base Adduct Formation : The simplest interaction involves YCl₃ acting as a Lewis acid, coordinating directly with neutral organic ligands containing lone pairs of electrons, such as amines, ethers, or ketones.[3] The Y³⁺ ion accepts electron pairs from donor atoms like oxygen and nitrogen.[3]

  • Salt Metathesis : This is one of the most common and versatile ligand attachment protocols in coordination chemistry.[12] It involves the reaction of YCl₃ with an alkali metal salt (e.g., sodium, potassium, or lithium) of a deprotonated organic ligand. The thermodynamic driving force is the formation of an insoluble alkali metal chloride (e.g., NaCl, KCl), which can be easily removed by filtration.[12]

  • Alkane or Amine Elimination : These pathways utilize yttrium compounds with bulky alkyl or amide groups, such as Y[N(SiMe₃)₂]₃ or Y(CH₂SiMe₃)₃.[12] When reacted with a protic organic ligand (H-L), a volatile alkane (e.g., CH₄) or amine (e.g., HN(SiMe₃)₂) is eliminated, forming a new Y-L bond.[12] This method is particularly effective for creating strong, covalent yttrium-ligand linkages.[12]

G General Synthetic Pathways for Yttrium(III) Complexes cluster_0 Salt Metathesis cluster_1 Alkane/Amine Elimination YCl3 YCl₃ Precursor Product Yttrium-Ligand Complex [LₙYCl₃₋ₙ] YCl3->Product + n (K-L) - n (KCl) YR3 Y(NR₂)₃ or Y(Alkyl)₃ YR3->Product + n (H-L) - n (HR) ML Ligand Salt (e.g., K-L) HL Proteo-Ligand (H-L)

Fig. 1: General Synthetic Pathways

Reactivity with Major Classes of Organic Ligands

The choice of organic ligand profoundly influences the coordination number, geometry, and ultimate properties of the resulting yttrium complex.[7]

Oxygen-Donor Ligands

Yttrium(III) has a strong affinity for "hard" oxygen donors.

  • Carboxylates and β-Diketones : Ligands like 1,3,5-benzenetricarboxylic acid (H₃-BTC) react with yttrium salts to form extended three-dimensional networks known as Metal-Organic Frameworks (MOFs).[13] These materials possess ordered porosity and are of interest for gas storage and catalysis.[13]

  • Squarate : The squarate dianion (C₄O₄²⁻) can link multiple yttrium ions through its oxygen atoms, leading to the formation of hybrid organic-inorganic materials with interesting network topologies.[14]

  • Schiff Bases : Schiff base ligands, often derived from salicylaldehydes like o-vanillin, are highly versatile.[15] They can be multidentate and form stable, often multinuclear, complexes with yttrium, finding applications in catalysis and materials science.

Nitrogen-Donor Ligands

Nitrogen-containing ligands form a vast and important class of yttrium complexes.

  • Amines and Pyridines : Simple N-donors like amines and pyridines readily coordinate to the Y³⁺ center, forming stable complexes.[3]

  • Polydentate N-Donor Ligands : Chelating ligands such as 1,10-phenanthroline (phen), 1,3,5-trimethyl-1,3,5-triazacyclohexane (Me₃tach), and β-diketiminate (BDI) ligands are frequently used.[16][17] These ligands can stabilize monomeric yttrium complexes and have been instrumental in developing yttrium-based catalysts for organic transformations.[7][12] For instance, the reaction of YCl₃ with Me₃tach can yield mononuclear or binuclear complexes depending on the reaction stoichiometry.[16]

Mixed-Donor Ligands

Ligands containing a combination of donor atoms (e.g., N and O) offer precise control over the coordination environment.

  • Schiff Bases : As mentioned, many Schiff bases are N,O-donors, providing a stable chelating bite.

  • Multifunctional Ligands : A combination of sulfonate-phenol and phenanthroline ligands has been used to synthesize complex dinuclear yttrium structures, which exhibit interesting photoluminescent properties.

  • 2,6-pyridinedicarboxylate (pydc) : This ligand reacts with yttrium(III) to form complexes with demonstrated antibacterial activities.[18]

Carbon-Donor (Organometallic) Ligands

The formation of yttrium-carbon bonds leads to organoyttrium chemistry.

  • Cyclopentadienyl (Cp) Ligands : Cp and its substituted derivatives are classic ligands in organometallic chemistry. They have been used to stabilize a wide range of yttrium species, although this guide focuses on non-Cp systems.[12]

  • σ-Hydrocarbyl Ligands : Homoleptic σ-hydrocarbyl complexes, such as tris(biphenyl-2,2'-diyl)yttrium(III), have been synthesized.[19] These complexes feature direct yttrium-carbon σ-bonds and are stabilized by the bidentate nature of the ligands.[19]

Table 2: Summary of Selected Yttrium(III) Complexes with Organic Ligands
Complex FormulaLigand Type(s)Donor AtomsKey Structural Feature(s)Characterization MethodsRef.
[Y₂(H₂Dhbds)₃(phen)₂]·... Sulfonate-phenol, PhenanthrolineO, NDinuclear units linked by π-π stackingSingle-crystal X-ray, IR, Elemental Analysis
Y(BTC)(H₂O)₆ 1,3,5-BenzenetricarboxylateO3D Metal-Organic Framework (MOF)Powder X-ray Diffraction (PXRD), FT-IR[13]
Li₃Y(bph)₃ Biphenyl-2,2'-diylCHomoleptic σ-hydrocarbyl, trigonal prismatic geometry¹H & ¹³C NMR, Single-crystal X-ray[19]
[HC{C(CH₃)NAr}₂YI₂(THF)] β-diketiminate (BDI)NMonomeric, five-coordinate Y(III) centerNMR, Single-crystal X-ray, CHN Microanalysis[17]
[YCl₃(Me₃tach)₂] 1,3,5-trimethyl-1,3,5-triazacyclohexaneNMononuclear pseudo-sandwich structureNMR, X-ray Crystallography[16]

Detailed Experimental Protocols

The following protocols are representative examples of the synthesis of yttrium(III) complexes with organic ligands. All manipulations should be performed using standard Schlenk line or glovebox techniques under a dry, oxygen-free atmosphere (e.g., argon or nitrogen).

Protocol 1: Hydrothermal Synthesis of a Yttrium-MOF with a Carboxylate Ligand

This protocol is adapted from the synthesis of Y-BTC MOFs.[13]

Reagents:

  • Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O) or Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃-BTC)

  • Deionized water

  • Ethanol

Procedure:

  • In a typical synthesis, dissolve stoichiometric amounts of the yttrium salt and H₃-BTC in a solvent mixture (e.g., water/ethanol).

  • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 80-160 °C) for a designated period (e.g., 24-72 hours).[13]

  • Allow the autoclave to cool slowly to room temperature.

  • The resulting crystalline product is collected by filtration.

  • Wash the product sequentially with deionized water and ethanol to remove any unreacted starting materials.

  • Dry the final product in air or under vacuum at a mild temperature.

G Experimental Workflow for Y-MOF Synthesis A 1. Dissolve Y³⁺ Salt and H₃-BTC Ligand in Solvent B 2. Transfer Solution to Teflon-Lined Autoclave A->B C 3. Seal and Heat (e.g., 160°C, 5 days) B->C D 4. Slow Cooling to Room Temperature C->D E 5. Isolate Crystals by Filtration D->E F 6. Wash Product with Water and Ethanol E->F G 7. Dry Final Y-MOF Product F->G

Fig. 2: Hydrothermal Synthesis Workflow
Protocol 2: Synthesis of a Yttrium β-Diketiminate (BDI) Complex via Salt Metathesis

This protocol is a generalized procedure based on the reaction of a yttrium halide with a potassium BDI salt.[17][20]

Reagents:

  • Anhydrous Yttrium(III) chloride (YCl₃)

  • Potassium β-diketiminate salt, e.g., [HC{C(CH₃)NAr}₂K] (Ar = 2,6-iPr₂C₆H₃)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

  • Anhydrous, degassed solvent for washing/recrystallization (e.g., hexane, toluene)

Procedure:

  • In a glovebox, charge a Schlenk flask with anhydrous YCl₃ (1 equivalent).

  • Add anhydrous THF to create a slurry.

  • In a separate flask, dissolve the potassium BDI salt (1 equivalent) in anhydrous THF.

  • Slowly add the solution of the potassium BDI salt to the YCl₃ slurry at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours (e.g., 12-24 hours) to ensure complete reaction.

  • Remove the solvent under reduced pressure to yield a solid residue.

  • Extract the product from the residue using a non-polar solvent like toluene or hexane, which will leave the insoluble KCl byproduct behind.

  • Filter the extract to remove the KCl precipitate.

  • Concentrate the filtrate and cool to induce crystallization of the desired yttrium BDI complex.

Factors Influencing Reaction Outcomes

The final structure and composition of the yttrium complex are dictated by a delicate interplay of several factors. The choice of ligand, including its denticity, steric bulk, and the nature of its donor atoms, is paramount.[7] Additionally, the metal-to-ligand stoichiometry, the specific reaction conditions (temperature, time, solvent), and the nature of the counter-ions can all direct the self-assembly process toward different products, from simple mononuclear complexes to intricate supramolecular architectures.[13][16]

G Factors Influencing Yttrium Complex Structure Ligand Ligand Properties (Denticity, Sterics, Donor Atom) Product Final Product (Geometry, Nuclearity, Properties) Ligand->Product Stoich Stoichiometry (Metal:Ligand Ratio) Stoich->Product Conditions Reaction Conditions (Solvent, Temp., Time) Conditions->Product YCl3 YCl₃ Precursor YCl3->Product

Fig. 3: Determinants of Complex Formation

Applications in Research and Drug Development

The diverse structures derived from the reaction of YCl₃ with organic ligands give rise to a wide range of applications.

  • Catalysis : Yttrium complexes are effective catalysts for various organic transformations, including the ring-opening polymerization of lactide to produce biodegradable polymers and C-H bond activation.[3][7][21]

  • Materials Science : Yttrium-organic compounds are used as phosphors in LEDs and displays.[5][8] Furthermore, yttrium is a key component in high-temperature superconductors like YBCO.[8]

  • Biomedical Applications : The coordination chemistry of yttrium is central to its use in medicine.[9] Chelating organic ligands are used to bind radioactive isotopes of yttrium, such as Yttrium-90, for use in targeted radiotherapy for cancer treatment.[8][9] Other isotopes are being explored as tracers for Positron Emission Tomography (PET) imaging.[7][9] The stability of the complex, dictated by the organic ligand, is critical to prevent the release of free yttrium in vivo.

Conclusion

Yttrium(III) chloride is a fundamentally important and highly reactive starting material for the synthesis of a vast and structurally diverse family of coordination and organometallic compounds. Its behavior as a hard Lewis acid dictates its affinity for various organic ligands, primarily through O- and N-donor atoms. By carefully selecting ligands and controlling reaction conditions, researchers can access complexes ranging from simple monomers to complex, functional materials like MOFs. The principles and protocols outlined in this guide provide a foundational framework for professionals in chemistry and drug development to harness the rich reactivity of yttrium(III) chloride for the design of novel molecules and materials with tailored properties.

References

A Technical Guide to Yttrium(III) Chloride: Hydrated vs. Anhydrous Forms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Yttrium(III) chloride, an inorganic compound of yttrium and chlorine, is a versatile reagent with significant applications in chemical synthesis and materials science. It primarily exists in two forms: the hydrated state (YCl₃·6H₂O) and the anhydrous state (YCl₃). For researchers, scientists, and professionals in drug development, understanding the distinct properties and appropriate handling of each form is crucial for successful experimental outcomes. This technical guide provides an in-depth comparison of yttrium(III) chloride hydrate and its anhydrous counterpart, focusing on their physical and chemical properties, experimental protocols for their preparation and handling, and their applications as catalysts in organic synthesis.

Core Properties: A Comparative Analysis

The presence of water of hydration in the crystal lattice of yttrium(III) chloride hexahydrate significantly influences its physical and chemical properties compared to the anhydrous form. These differences are critical in determining the suitability of each compound for specific applications. Both are colorless solids that are highly soluble in water.[1]

Physical Properties

A summary of the key physical properties of both hydrated and anhydrous yttrium(III) chloride is presented in the table below for easy comparison.

PropertyYttrium(III) Chloride Hexahydrate (YCl₃·6H₂O)Anhydrous Yttrium(III) Chloride (YCl₃)
Molar Mass 303.36 g/mol [2]195.26 g/mol [3][4]
Appearance White crystalline or lump aggregates[2]White to pale yellow powder[1]
Density 2.18 g/mL at 25 °C[5][6]2.61 - 2.67 g/mL at 25 °C[1][7]
Melting Point 100 °C (decomposes)[5][6][8]721 °C[1][7][9][10]
Boiling Point Decomposes1482 - 1507 °C[1][7]
Solubility Highly soluble in water and alcohol; insoluble in ether.[1]Soluble in water, ethanol, and pyridine.[1][9]
Chemical Properties and Reactivity

The most significant chemical difference between the two forms is their behavior upon heating and their hygroscopic nature.

  • Thermal Decomposition: When heated, yttrium(III) chloride hexahydrate does not simply lose its water of hydration to yield the anhydrous form. Instead, it undergoes hydrolysis to form yttrium oxychloride (YOCl).[7] This is a critical consideration for any application requiring the anhydrous form at elevated temperatures. The thermal decomposition of the hexahydrate begins at around 100°C.[5][8]

  • Hygroscopicity: Anhydrous yttrium(III) chloride is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere to form the hydrate.[11] This property necessitates special handling and storage conditions to maintain its anhydrous state. The hexahydrate is also described as deliquescent, meaning it can absorb enough moisture from the air to dissolve in it.[1][9]

Experimental Protocols

The following sections detail methodologies for the preparation, handling, and analysis of both hydrated and anhydrous yttrium(III) chloride.

Preparation of Yttrium(III) Chloride Hexahydrate

A common and straightforward method for synthesizing yttrium(III) chloride hexahydrate in the laboratory starts from yttrium oxide (Y₂O₃).

Methodology:

  • Reaction: Saturate a boiling aqueous solution of hydrochloric acid (HCl) with yttrium oxide until no more oxide dissolves. The reaction is as follows: Y₂O₃ + 6HCl → 2YCl₃ + 3H₂O.

  • Filtration: While the solution is still hot, filter it to remove any unreacted yttrium oxide.

  • Concentration: Gently heat the filtrate on a hot plate to concentrate the solution until the first signs of solid crystallization appear on the surface.

  • Crystallization: Allow the concentrated solution to cool to room temperature overnight. This will result in the formation of crystalline yttrium(III) chloride hexahydrate.

  • Isolation: Isolate the crystals by filtration and dry them appropriately.

Preparation of Anhydrous Yttrium(III) Chloride

Due to the hydrolysis of the hydrate upon direct heating, the preparation of anhydrous yttrium(III) chloride requires specific methods to avoid the formation of the oxychloride. The ammonium chloride route is a widely used method.

Methodology:

  • Mixing: Mix yttrium oxide (Y₂O₃) with an excess of ammonium chloride (NH₄Cl).

  • Heating: Heat the mixture. The initial reaction forms a complex, (NH₄)₂[YCl₅].

  • Decomposition: Further heating leads to the thermal decomposition of the complex into anhydrous yttrium(III) chloride and volatile byproducts (NH₄Cl, NH₃, H₂O). The overall reaction can be summarized as: Y₂O₃ + 10NH₄Cl → 2(NH₄)₂[YCl₅] + 6NH₃ + 3H₂O, followed by (NH₄)₂[YCl₅] → 2NH₄Cl + YCl₃.[7]

Handling and Storage of Anhydrous Yttrium(III) Chloride

The hygroscopic nature of anhydrous YCl₃ demands careful handling to prevent contamination with water.

Methodology:

  • Inert Atmosphere: All handling of anhydrous yttrium(III) chloride should be performed under an inert atmosphere, such as in a glovebox filled with argon or nitrogen.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert gas. The storage area should be dry.

  • Incompatible Materials: Avoid contact with strong acids, strong bases, moisture, and strong oxidizing agents.[7]

Determination of the Water of Hydration

A common laboratory experiment to determine the number of water molecules in a hydrate involves controlled heating and precise mass measurements.

Methodology:

  • Initial Weighing: Accurately weigh a clean, dry crucible and its cover. Add a known mass of the this compound to the crucible and record the total mass.

  • Heating: Heat the crucible with the sample, with the cover slightly ajar to allow water vapor to escape. Heat gently at first to avoid spattering, then more strongly.

  • Cooling and Weighing: After heating, place the cover on the crucible and allow it to cool to room temperature in a desiccator to prevent reabsorption of moisture. Weigh the crucible, cover, and the anhydrous residue.

  • Reheating to Constant Mass: To ensure all water has been removed, reheat the sample for a short period, cool, and reweigh. Repeat this process until a constant mass is obtained.

  • Calculation: The mass of water lost is the difference between the initial and final masses of the sample. From this, the moles of water and the moles of anhydrous yttrium chloride can be calculated to determine the formula of the hydrate.

Applications in Catalysis for Drug Development

Yttrium(III) chloride, in both its hydrated and anhydrous forms, serves as a potent Lewis acid catalyst in a variety of organic transformations that are crucial for the synthesis of complex molecules, including active pharmaceutical ingredients.

Lewis Acid Catalysis

The yttrium(III) ion (Y³⁺) can accept electron pairs from Lewis bases, such as the oxygen or nitrogen atoms in organic substrates. This interaction activates the substrate towards nucleophilic attack or other reactions. Anhydrous yttrium(III) chloride is generally preferred for reactions that are sensitive to water. However, the hydrated form has also been shown to be an effective catalyst in certain reactions, sometimes even in aqueous media.

Catalytic Cycle for Epoxide Ring-Opening

Yttrium(III) chloride has been shown to be an effective catalyst for the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides, a reaction that produces polyesters. This type of reaction is valuable for creating biodegradable polymers for drug delivery applications.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for YCl₃-Catalyzed Epoxide Ring-Opening YCl3 YCl₃ Activated_Complex Activated Epoxide-YCl₃ Complex YCl3->Activated_Complex Coordination Epoxide Epoxide Epoxide->Activated_Complex Ring_Opened_Product Ring-Opened Product Activated_Complex->Ring_Opened_Product Ring Opening Nucleophile Nucleophile (e.g., alcohol, amine) Nucleophile->Activated_Complex Nucleophilic Attack Regenerated_Catalyst YCl₃ Ring_Opened_Product->Regenerated_Catalyst Product Release Regenerated_Catalyst->YCl3

Figure 1: Proposed Catalytic Cycle for YCl₃-Catalyzed Epoxide Ring-Opening.

Logical Workflow: From Hydrate to Anhydrous Application

For many applications in organic synthesis, the anhydrous form of yttrium(III) chloride is required. The following workflow illustrates the key steps and considerations when starting with the hydrated form.

Dehydration_Workflow Figure 2: Workflow for Preparation and Use of Anhydrous YCl₃ Start Start: YCl₃·6H₂O Dehydration Dehydration via Ammonium Chloride Route Start->Dehydration Check_Anhydrous Verify Anhydrous State (e.g., by titration or reaction) Dehydration->Check_Anhydrous Storage Store under Inert Atmosphere Check_Anhydrous->Storage Success Failure Incomplete Dehydration: Formation of YOCl Check_Anhydrous->Failure Failure Application Use in Moisture-Sensitive Catalytic Reaction Storage->Application

Figure 2: Workflow for Preparation and Use of Anhydrous YCl₃.

Conclusion

The choice between this compound and its anhydrous form is dictated by the specific requirements of the intended application. While the hydrated form is more stable in air and easier to handle, its presence of water can be detrimental in many organic reactions. The anhydrous form is a more potent Lewis acid for moisture-sensitive applications but requires stringent handling and storage conditions. For researchers and drug development professionals, a thorough understanding of these differences, along with the proper experimental techniques, is paramount for achieving desired and reproducible results in their synthetic endeavors.

References

An In-depth Technical Guide to the Natural Occurrence and Extraction of Yttrium

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of yttrium, its primary mineral sources, and the detailed methodologies employed in its extraction and purification. The quantitative data, experimental protocols, and process workflows are presented to serve as a valuable resource for professionals in research and development.

Natural Occurrence and Abundance of Yttrium

Yttrium (Y), a silvery-metallic transition metal, is chemically similar to the lanthanides and is classified as a rare-earth element (REE).[1] It is never found in nature as a free element but is present in most rare-earth minerals and some uranium ores.[1] The abundance of yttrium in the Earth's crust is approximately 31 parts per million (ppm), making it the 28th most abundant element.[1][2][3]

Yttrium is found in various geological and extraterrestrial materials. Its concentration varies significantly across different environments. In soil, yttrium concentrations range from 10 to 150 ppm, with a dry weight average of 23 ppm.[1][2] Seawater contains a much lower concentration at 9 parts per trillion (ppt).[1][2] Notably, lunar rock samples from the Apollo missions showed a relatively high yttrium content.[1][4]

The primary commercial sources of yttrium are rare-earth minerals. The most significant of these are monazite and xenotime, which are rare-earth phosphate minerals.[5] Xenotime is a particularly rich source of yttrium-group oxides.[5] Other important minerals include gadolinite, euxenite, and laterite clays.[4][6]

Source Yttrium Abundance/Concentration
Earth's Crust~31 ppm[1][2][3] (0.0029%)[7]
Igneous Rocks33 ppm[8]
Shale18 ppm[8]
Sandstone9 ppm[8]
Limestone4.3 ppm[8]
Soil10-150 ppm (average 23 ppm)[1][2]
Seawater9 ppt[1][2]
Mineral Yttrium Content (as oxide)
Monazite Sand~3%[4]
Xenotime54-67% (yttrium-group oxides)[5]

Extraction of Yttrium from Ores

The extraction of yttrium is a complex multi-step process due to its chemical similarity to other rare-earth elements, with which it is always found. The general workflow involves ore beneficiation, digestion, separation and purification, and finally, reduction to the metallic form.

Ore Beneficiation and Digestion

Initially, the raw ore undergoes beneficiation processes such as flotation, gravity, and magnetic separation to produce a concentrate of the yttrium-bearing minerals.[9] This concentrate is then subjected to chemical digestion to break down the mineral structure and bring the rare-earth elements into solution. Two primary methods are employed for digestion:

  • Acid Leaching: Concentrated sulfuric acid is used to leach the rare-earth elements from the mineral concentrate.[5] This method is effective but can be hazardous to the environment.[5]

  • Alkaline Fusion: The mineral concentrate is fused with sodium hydroxide at high temperatures (around 400°C).[5] This environmentally friendlier method converts the rare-earth phosphates into insoluble hydroxides.[5] The resulting solid is then leached with water to remove soluble phosphates, and the rare-earth hydroxides are dissolved in an acid like hydrochloric acid.[5]

G Yttrium Ore Processing and Digestion Ore Yttrium-Bearing Ore (Monazite/Xenotime) Beneficiation Beneficiation (Flotation, Magnetic Separation) Ore->Beneficiation Concentrate Mineral Concentrate Beneficiation->Concentrate Acid_Leaching Acid Leaching (H₂SO₄) Concentrate->Acid_Leaching Alkaline_Fusion Alkaline Fusion (NaOH, 400°C) Concentrate->Alkaline_Fusion Leach_Liquor Rare-Earth Leach Liquor (Acidic Solution) Acid_Leaching->Leach_Liquor RE_Hydroxides Insoluble Rare-Earth Hydroxides Alkaline_Fusion->RE_Hydroxides Acid_Dissolution Acid Dissolution (HCl) RE_Hydroxides->Acid_Dissolution Acid_Dissolution->Leach_Liquor

Yttrium Ore Processing and Digestion Workflow
Separation and Purification

The separation of yttrium from other rare-earth elements is the most challenging part of the extraction process. Solvent extraction and ion exchange chromatography are the most effective methods for this purpose.[10][11]

Solvent extraction, also known as liquid-liquid extraction, is the predominant industrial method for separating rare-earth elements.[10] This technique relies on the differential solubility of rare-earth ions between an aqueous phase (the leach liquor) and an immiscible organic phase containing a specific extractant.

Experimental Protocol for a Stepwise Solvent Extraction of Yttrium:

This protocol describes a method for recovering yttrium from a high-ferric and strongly acidic sulfate leach solution.[12]

  • Step 1: Iron Removal and pH Adjustment

    • Organic Phase: 30% (v/v) N235 + 15% (v/v) TBP + 55% (v/v) sulfonated kerosene.

    • Procedure: The sulfate leach solution is contacted with the organic phase. N235+TBP selectively extracts iron and sulfuric acid, with negligible loss of yttrium.[12] The raffinate (aqueous phase) is now at a desirable pH for the next step.

    • Stripping: The iron-loaded organic phase is stripped with a 50 g/L H₂SO₄ solution to regenerate the extractant.[12]

  • Step 2: Yttrium Extraction

    • Organic Phase: P204 + TBP in a suitable organic solvent.

    • Procedure: The raffinate from Step 1 is contacted with the P204+TBP organic phase to extract yttrium.[12] Some iron may be co-extracted.

  • Step 3: Selective Stripping

    • Procedure: The yttrium and iron-loaded organic phase is first stripped with a 50 g/L H₂SO₄ solution to remove the co-extracted iron.[12] Subsequently, the organic phase is stripped with a 0.6 mol/L H₂C₂O₄ (oxalic acid) solution to recover the yttrium into the aqueous phase as yttrium sulfate.[12]

Parameter Value/Reagent Purpose
Iron Extraction
Organic Phase30% N235 + 15% TBP in sulfonated kerosene[12]Selective removal of iron and acid
Stripping Agent50 g/L H₂SO₄[12]Regeneration of organic phase
Yttrium Extraction
Organic PhaseP204 + TBP[12]Extraction of yttrium
Selective Stripping
Iron Stripping50 g/L H₂SO₄[12]Removal of co-extracted iron
Yttrium Stripping0.6 mol/L H₂C₂O₄[12]Recovery of yttrium

Ion exchange chromatography is another powerful technique for separating rare-earth elements, particularly for achieving high purity.[11] The process involves passing the rare-earth solution through a column packed with a resin that has an affinity for these ions. By carefully controlling the composition of the eluent (the solution used to wash the column), the rare-earth elements can be selectively removed from the resin at different times, thus achieving separation.

Experimental Protocol for Ion Exchange Separation:

  • Resin: A strong acid cation resin is typically used.[13]

  • Loading: The acidic leach liquor containing the mixture of rare-earth elements is passed through the column, and the REE ions bind to the resin.

  • Elution: The column is then eluted with a complexing agent, such as ethylenediaminetetraacetic acid (EDTA) or ammonium EDTA (NH₄EDTA).[14] The stability of the REE-EDTA complexes varies, allowing for their sequential elution. The pH of the eluent is a critical parameter for achieving good separation.[14]

  • Fraction Collection: The eluate is collected in fractions, with each fraction being enriched in a particular rare-earth element.

G Yttrium Separation and Purification Leach_Liquor Rare-Earth Leach Liquor Solvent_Extraction Solvent Extraction Leach_Liquor->Solvent_Extraction Ion_Exchange Ion Exchange Chromatography Leach_Liquor->Ion_Exchange Purified_Y_Solution Purified Yttrium Solution Solvent_Extraction->Purified_Y_Solution Ion_Exchange->Purified_Y_Solution Precipitation Precipitation (e.g., with Oxalic Acid) Purified_Y_Solution->Precipitation Y_Oxalate Yttrium Oxalate (Y₂(C₂O₄)₃) Precipitation->Y_Oxalate Calcination Calcination (High Temperature) Y_Oxalate->Calcination Y_Oxide Yttrium Oxide (Y₂O₃) Calcination->Y_Oxide

Yttrium Separation and Purification Workflow
Production of Yttrium Oxide

After separation, the purified yttrium is typically in a solution. To obtain a solid compound, it is precipitated, usually as yttrium oxalate, by adding oxalic acid.[3] The yttrium oxalate precipitate is then washed, dried, and calcined (heated to a high temperature in the presence of air) to convert it into yttrium oxide (Y₂O₃), a stable white powder.[3][15][16]

Experimental Protocol for Yttrium Oxide Production via Oxalate Precipitation:

  • Precipitation: Slowly add a solution of oxalic acid or ammonium oxalate to the purified yttrium salt solution (e.g., yttrium nitrate or chloride) while stirring.[17] A white precipitate of yttrium oxalate will form.

  • Aging: The precipitate is maintained at an elevated temperature (e.g., 90-100°C) for a period of time (0.5 to 24 hours) to improve its crystal structure.[16]

  • Washing and Drying: The yttrium oxalate precipitate is filtered, washed with deionized water to remove impurities, and then dried.

  • Calcination: The dried yttrium oxalate is calcined at a high temperature (e.g., >800°C) in a furnace.[17] This decomposes the oxalate and yields high-purity yttrium oxide.

Production of Yttrium Metal

The production of yttrium metal is achieved through a metallothermic reduction process. Yttrium oxide is first converted to yttrium fluoride (YF₃) by reacting it with hydrogen fluoride (HF).[3] The yttrium fluoride is then reduced to the metallic state using a more reactive metal, typically calcium.[6][18]

Experimental Protocol for Metallothermic Reduction:

  • Fluorination: Yttrium oxide (Y₂O₃) is reacted with anhydrous hydrogen fluoride (HF) gas at an elevated temperature to produce yttrium fluoride (YF₃).

  • Reduction: The yttrium fluoride is mixed with a reducing agent, such as calcium metal, in a tantalum or molybdenum crucible.[18] The mixture is heated in an inert atmosphere (e.g., argon) to a temperature above the melting points of both yttrium and the resulting calcium fluoride slag (e.g., up to 1600°C).[18] The denser yttrium metal settles at the bottom of the crucible.

  • Purification: The resulting yttrium metal sponge can be further purified by vacuum distillation or arc melting.[19][20]

G Production of Yttrium Metal Y_Oxide Yttrium Oxide (Y₂O₃) Fluorination Fluorination (Reaction with HF) Y_Oxide->Fluorination Y_Fluoride Yttrium Fluoride (YF₃) Fluorination->Y_Fluoride Reduction Metallothermic Reduction (with Calcium at >1600°C) Y_Fluoride->Reduction Y_Metal_Sponge Yttrium Metal Sponge Reduction->Y_Metal_Sponge Purification Purification (Vacuum Distillation/Arc Melting) Y_Metal_Sponge->Purification Pure_Y_Metal High-Purity Yttrium Metal Purification->Pure_Y_Metal

Yttrium Metal Production Workflow

Conclusion

The extraction and purification of yttrium are intricate processes that require a deep understanding of the chemistry of rare-earth elements. The methodologies outlined in this guide, from ore digestion to metallothermic reduction, represent the current state-of-the-art in yttrium production. For researchers and professionals, a thorough grasp of these techniques is essential for the development of new applications and the optimization of existing processes. The quantitative data provided serves as a baseline for process evaluation and improvement.

References

Methodological & Application

Hydrothermal Synthesis of Yttrium Oxide Nanoparticles Using YCl₃ Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of yttrium oxide (Y₂O₃) nanoparticles via the hydrothermal method, specifically using yttrium chloride (YCl₃) hydrate as the precursor. Yttrium oxide nanoparticles are of significant interest in the biomedical field due to their unique physicochemical properties, including high thermal stability, chemical resistance, and potential for use in drug delivery, bioimaging, and cancer therapy.[1][2]

Application Notes

Yttrium oxide nanoparticles are versatile nanomaterials with a growing number of applications in the biomedical and pharmaceutical sectors. Their high surface area-to-volume ratio and the ability to be functionalized make them promising candidates for advanced therapeutic and diagnostic applications.

Drug Delivery: The nanoscale size of Y₂O₃ nanoparticles allows for efficient loading of therapeutic agents. Their surface can be modified to improve biocompatibility and target specific cells or tissues, enabling controlled and sustained drug release.

Bioimaging: Y₂O₃ nanoparticles can be doped with lanthanide elements to impart fluorescent properties, making them suitable for use as contrast agents in various bioimaging techniques. This allows for high-resolution visualization of biological processes at the cellular and subcellular levels.

Cancer Therapy: Research has shown that yttrium oxide nanoparticles can induce apoptosis in cancer cells, primarily through the generation of reactive oxygen species (ROS). This property, combined with their potential as drug carriers, opens up possibilities for their use in targeted cancer therapies.

Logical Relationship of Synthesis Parameters

The properties of the synthesized yttrium oxide nanoparticles are highly dependent on the parameters of the hydrothermal synthesis process. Understanding these relationships is crucial for tailoring the nanoparticles to specific applications.

G cluster_params Synthesis Parameters cluster_props Nanoparticle Properties precursor_conc YCl₃ Concentration size Particle Size precursor_conc->size Influences morphology Morphology (e.g., nanorods, nanocubes) precursor_conc->morphology Influences pH pH of Solution pH->size Influences pH->morphology Strongly Influences temp Reaction Temperature temp->size Influences crystallinity Crystallinity temp->crystallinity Influences time Reaction Time time->size Influences time->crystallinity Influences

Caption: Influence of synthesis parameters on Y₂O₃ nanoparticle properties.

Data Presentation

The following tables summarize the qualitative and quantitative effects of key synthesis parameters on the properties of yttrium oxide nanoparticles when synthesized from YCl₃ hydrate via the hydrothermal method.

Table 1: Effect of Synthesis Parameters on Nanoparticle Properties

ParameterEffect on Particle SizeEffect on MorphologyEffect on Crystallinity
YCl₃ Concentration Higher concentrations can lead to larger particle sizes due to increased nucleation and growth rates.Can influence the final morphology; however, the effect is often coupled with other parameters like pH.May affect the degree of crystallinity.
pH Has a significant impact on particle size. For instance, in some systems, a higher pH leads to smaller particles.A critical parameter that can determine the final shape of the nanoparticles (e.g., nanorods, nanocubes, or nanoflakes).[1]Can influence the crystal growth and final crystallinity.
Reaction Temperature Higher temperatures generally result in larger, more crystalline nanoparticles due to enhanced atomic diffusion.Can influence the final morphology of the nanoparticles.Higher temperatures promote better crystallinity.
Reaction Time Longer reaction times typically lead to an increase in particle size and improved crystallinity.Can affect the evolution of the nanoparticle morphology.Longer durations generally lead to higher crystallinity.

Table 2: Example Synthesis Conditions and Resulting Nanoparticle Characteristics

YCl₃ ConcentrationPrecipitating AgentTemperature (°C)Time (h)Resulting MorphologyAverage Particle SizeReference
Not specifiedHexamethylenetetramine (HMTA)18024NanocubesNot specified[3]
0.26 MSodium Hydroxide (NaOH)Not specified (reflux)24Nanosheets~15 nm[4]
Not specifiedHMTA and Phenol18024Flower-likeNot specified[2][3]

Experimental Protocols

The following are detailed protocols for the hydrothermal synthesis of yttrium oxide nanoparticles using yttrium chloride (YCl₃) hydrate as the precursor. Two common precipitating agents, sodium hydroxide (NaOH) and hexamethylenetetramine (HMTA), are presented.

Protocol 1: Hydrothermal Synthesis using YCl₃ and NaOH

This protocol is adapted from a method for producing yttrium oxide nanosheets.[4]

Materials:

  • Yttrium chloride hexahydrate (YCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of YCl₃·6H₂O in deionized water to achieve the desired concentration (e.g., 3.20 g in 40 mL of deionized water).[4]

  • Precipitating Agent Preparation: Prepare a solution of NaOH in deionized water (e.g., 1.27 g in 30 mL of deionized water to achieve a concentration of 1.058 mol L⁻¹).[4]

  • Precipitation: While continuously stirring the yttrium chloride solution, slowly add the NaOH solution dropwise. Continue stirring for an additional 3 hours. A white precipitate will form, and the final pH should be around 9.[4]

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a designated period (e.g., 12-24 hours).

  • Cooling and Collection: After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the precipitate by centrifugation and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the washed product in an oven at a suitable temperature (e.g., 80-150 °C) overnight.[4]

  • Calcination (Optional): To improve crystallinity, the dried powder can be calcined in a furnace at a high temperature (e.g., 600-800 °C) for several hours.

Protocol 2: Hydrothermal Synthesis using YCl₃ and HMTA

This protocol is based on a method for producing yttrium oxide nanocubes.[2][3]

Materials:

  • Yttrium chloride (YCl₃)

  • Hexamethylenetetramine (HMTA)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Oven

Procedure:

  • Solution Preparation: Dissolve the required amounts of YCl₃ and HMTA in deionized water (e.g., in 60 mL of deionized water).[2][3]

  • Mixing: Stir the solution for a short period (e.g., 1 minute) to ensure a homogeneous mixture.[2][3]

  • Hydrothermal Treatment: Transfer the solution to a 100 mL Teflon-lined autoclave and heat it at 180 °C for 24 hours.[2][3]

  • Cooling and Collection: Allow the autoclave to cool to room temperature naturally.[2][3]

  • Washing: Collect the resulting product by centrifugation and wash it thoroughly with deionized water.

  • Drying: Dry the washed product in an oven at 50 °C for 24 hours.[2][3]

  • Calcination (Optional): The dried powder can be calcined at a higher temperature to enhance crystallinity.

Experimental Workflow

The general workflow for the hydrothermal synthesis of yttrium oxide nanoparticles is illustrated below.

G start Start precursor Prepare YCl₃ Solution start->precursor precipitant Prepare Precipitating Agent Solution (NaOH or HMTA) start->precipitant mixing Mix Solutions & Stir precursor->mixing precipitant->mixing hydrothermal Hydrothermal Treatment in Autoclave mixing->hydrothermal cool Cool to Room Temperature hydrothermal->cool wash Wash Nanoparticles (Water & Ethanol) cool->wash dry Dry Nanoparticles wash->dry calcine Calcination (Optional) dry->calcine characterize Characterization (XRD, SEM, TEM, etc.) dry->characterize calcine->characterize end End characterize->end

Caption: General workflow for hydrothermal synthesis of Y₂O₃ nanoparticles.

References

Application Notes and Protocols: Yttrium(III) Chloride Hydrate in Asymmetric Hydroamination Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Yttrium(III) chloride hydrate as a precatalyst in asymmetric hydroamination reactions. The focus is on the in situ generation of catalytically active chiral yttrium complexes for the synthesis of enantioenriched nitrogen-containing heterocycles, which are valuable building blocks in medicinal chemistry and drug development.

Introduction

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing chiral amines.[1][2] Yttrium-based catalysts have emerged as powerful tools for these transformations, offering high reactivity and enantioselectivity, particularly in intramolecular hydroamination/cyclization of aminoalkenes.[3][4][5]

This protocol details a convenient method for the rapid generation of highly active and enantioselective yttrium catalysts from commercially available this compound (or its anhydrous/THF complex forms), a chiral ligand, and an organolithium reagent.[6][7] This in situ approach avoids the isolation of sensitive organometallic complexes, streamlining the catalytic process.

Data Presentation

The efficiency of the in situ generated catalyst is highly dependent on the stoichiometry of the components. The following table summarizes the effect of the precatalyst stoichiometry on the asymmetric hydroamination of 2,2-diphenyl-pent-4-enylamine.

Table 1: Effect of Precatalyst Stoichiometry on Asymmetric Hydroamination [5][6]

EntryLigand/YCl₃/n-BuLi RatioTime (h)Conversion (%)Enantiomeric Excess (ee, %)
11:1:2242050
21:1:3247068
31:1:429277
41:1:6248050
51:1:8248410
61:2:4249769
71:2:8249464
81:0.5:4189559

Reactions were carried out in C₆D₆ at room temperature with 6 mol% of the precatalyst. The chiral ligand used was (R)-N,N'-bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diamine ((R)-L1). Conversion was measured by ¹H NMR spectroscopy. Enantiomeric excess was determined by HPLC analysis after derivatization.

Experimental Protocols

Safety Precautions: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and deoxygenated. Organolithium reagents such as n-BuLi are highly pyrophoric and should be handled with extreme care.

Materials and Equipment
  • Precatalyst Components:

    • This compound (YCl₃·6H₂O) or anhydrous YCl₃ / YCl₃(THF)₃.₅

    • Chiral Ligand (e.g., (R)-N,N'-bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diamine)

    • n-Butyllithium (n-BuLi) solution in hexanes (concentration titrated)

  • Reaction Components:

    • Aminoalkene substrate (e.g., 2,2-diphenyl-pent-4-enylamine)

    • Anhydrous deuterated benzene (C₆D₆) for NMR scale reactions or anhydrous toluene/benzene for preparative scale

  • Equipment:

    • Schlenk flasks and line or glovebox

    • Magnetic stirrer and stir bars

    • Syringes and needles

    • NMR spectrometer

    • HPLC with a chiral column

    • Standard laboratory glassware

Protocol 1: In Situ Generation of the Chiral Yttrium Precatalyst

This protocol describes the preparation of the catalyst with a 1:1:4 ratio of Ligand:YCl₃:n-BuLi, which was found to be optimal in the model reaction.[6]

  • Preparation: In a glovebox, add anhydrous YCl₃ (or YCl₃(THF)₃.₅, 0.042 mmol) and the chiral ligand ((R)-L1, 18 mg, 0.042 mmol) to a vial.

  • Solvent Addition: Add 2 mL of anhydrous deuterated benzene (C₆D₆) to the vial to create a suspension.

  • Reagent Addition: While stirring, add a 1.6 M solution of n-BuLi in hexanes (105 µL, 0.17 mmol, 4 equivalents) dropwise to the suspension at room temperature.

  • Stirring: Stir the resulting mixture for 10-30 minutes at room temperature. The active catalyst is now generated in situ and is ready for use.

Protocol 2: Asymmetric Intramolecular Hydroamination (NMR Scale)[6]
  • Catalyst Preparation: Prepare the chiral yttrium catalyst in situ as described in Protocol 3.2.

  • Substrate Addition: To the freshly prepared catalyst solution, add the aminoalkene substrate (e.g., 2,2-diphenyl-pent-4-enylamine, 0.7 mmol, assuming a 6 mol% catalyst loading).

  • Reaction Monitoring: Seal the NMR tube or vial and monitor the reaction progress at room temperature by ¹H NMR spectroscopy. The conversion can be determined by comparing the integration of the olefinic proton signals of the substrate with the signals of the cyclized product.

  • Quenching: Once the reaction is complete, quench it by exposing it to air or by adding a small amount of a protic solvent (e.g., methanol or water).

Protocol 3: Product Analysis and Determination of Enantiomeric Excess
  • Work-up: After quenching, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative thin-layer chromatography (TLC) on silica gel.

  • Derivatization (if necessary): For many chiral amines, derivatization is necessary to achieve good separation of enantiomers on a chiral HPLC column. A common method is the formation of an amide derivative.

    • Dissolve the purified amine product in a suitable solvent (e.g., CH₂Cl₂).

    • Add a base (e.g., triethylamine) and a chiral derivatizing agent (e.g., 2-naphthoyl chloride).

    • Stir the reaction until completion, then work up to isolate the diastereomeric amide derivatives.

  • HPLC Analysis: Analyze the derivatized (or underivatized, if possible) product by HPLC using a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H) and an appropriate mobile phase (e.g., hexane/isopropanol mixture). The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Mandatory Visualizations

Catalytic Cycle

Catalytic_Cycle catalyst [LY-NR₂] (Active Catalyst) substrate_complex Substrate Coordination catalyst->substrate_complex + Aminoalkene insertion Olefin Insertion (Migratory Insertion) substrate_complex->insertion Turnover-Limiting Step intermediate Y-C Intermediate insertion->intermediate protonolysis Protonolysis intermediate->protonolysis + another Aminoalkene protonolysis->catalyst Catalyst Regeneration product Chiral Amine Product protonolysis->product precatalyst YCl₃ + L + n-BuLi precatalyst->catalyst in situ generation amine Aminoalkene (Substrate) amine->substrate_complex

Caption: Proposed catalytic cycle for Yttrium-catalyzed asymmetric hydroamination.

Experimental Workflow

Workflow start Start | Materials Preparation catalyst_prep Catalyst Generation (in situ) YCl₃ + Ligand + n-BuLi in Solvent start->catalyst_prep Inert Atmosphere reaction Hydroamination Reaction Add Aminoalkene Substrate Stir at RT catalyst_prep->reaction monitoring Reaction Monitoring | {¹H NMR Spectroscopy} reaction->monitoring Check Conversion monitoring->reaction Incomplete workup Work-up & Purification Quench Reaction Column Chromatography monitoring->workup Complete analysis Analysis Derivatization (optional) Chiral HPLC workup->analysis end End | Enantioenriched Product analysis->end

Caption: Experimental workflow for asymmetric hydroamination using in situ generated Yttrium catalyst.

References

Application Note: Yttrium(III) Chloride Hydrate as a Precursor for the Synthesis of Yttrium-Based Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yttrium-based Metal-Organic Frameworks (Y-MOFs) are a significant subclass of coordination polymers, noted for their structural diversity and potential applications in gas separation, catalysis, and luminescence.[1] The selection of the yttrium precursor is a critical factor in the synthesis of these materials. Yttrium(III) chloride hydrate (YCl₃·6H₂O) is a frequently utilized precursor due to its high solubility in water and common organic solvents, such as N,N-dimethylformamide (DMF), making it highly suitable for solvothermal and hydrothermal synthesis methods.[2][3][4] This document provides detailed protocols and application notes for the synthesis of Y-MOFs using YCl₃·6H₂O, aimed at researchers in materials science and drug development.

Key Applications of Y-MOFs Synthesized from this compound

Y-MOFs derived from yttrium chloride hydrate exhibit a range of functional properties. A notable application is in the field of chemical sensing. For instance, lanthanide-doped Y-MOFs have been successfully employed as luminescent sensors for the detection of volatile organic compounds (VOCs).[3] The porous and crystalline nature of these materials also makes them candidates for pollutant removal, such as the adsorption of dyes from aqueous solutions.[5] Furthermore, the robust and tunable pore structures of Y-MOFs are advantageous for applications in gas adsorption and separation.[1]

Experimental Protocols

This section details a reproducible protocol for the synthesis of a yttrium-based MOF using yttrium(III) chloride hexahydrate and 1,3,5-benzenetricarboxylic acid (H₃BTC) as the organic linker.

Protocol 1: Solvothermal Synthesis of Y-BTC MOF

This protocol is adapted from a method for synthesizing lanthanide-doped MOF-76, a well-characterized yttrium-based framework.[3]

Materials:

  • Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)[3]

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)[3]

  • N,N'-dimethylformamide (DMF)[3]

  • Deionized Water (H₂O)[3]

Equipment:

  • Teflon-lined Parr reactor (autoclave)[3]

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Drying oven or vacuum oven

Procedure:

  • Reagent Dissolution : In a glass beaker, dissolve 0.50 mmol (0.1517 g) of YCl₃·6H₂O and 0.60 mmol (0.1208 g) of H₃BTC in a solvent mixture of 9 mL DMF and 3 mL H₂O.[3]

  • Stirring : Stir the resulting mixture at room temperature for 30 minutes to ensure homogeneity.[3]

  • Solvothermal Reaction : Transfer the solution to a Teflon-lined Parr reactor and heat it at 80 °C for 72 hours.[3]

  • Product Isolation : After the reaction is complete, allow the reactor to cool to room temperature. Filter the crystalline product from the solution.

  • Washing : Wash the collected solid with 10 mL of water followed by 10 mL of DMF to remove any unreacted precursors.[3]

  • Drying : Dry the final crystalline product at room temperature for 48 hours.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up A 1. Dissolve YCl₃·6H₂O and H₃BTC in DMF/H₂O B 2. Stir at Room Temperature for 30 min A->B C 3. Transfer to Autoclave B->C D 4. Heat at 80 °C for 72 hours C->D Solvothermal Synthesis E 5. Cool to Room Temp D->E F 6. Filter Crystalline Product E->F G 7. Wash with H₂O & DMF F->G H 8. Dry for 48 hours G->H I I H->I Final Product: Y-BTC MOF

Caption: Workflow for the solvothermal synthesis of Y-BTC MOF.

Data Presentation

Quantitative data related to the synthesis and characterization of Y-MOFs are summarized below.

Table 1: Synthesis Parameters for Y-BTC MOF

Parameter Value Reference
Yttrium Precursor Yttrium(III) chloride hexahydrate (YCl₃·6H₂O) [3]
Molar Amount of YCl₃·6H₂O 0.50 mmol [3]
Organic Linker 1,3,5-Benzenetricarboxylic acid (H₃BTC) [3]
Molar Amount of H₃BTC 0.60 mmol [3]
Solvent System DMF / H₂O (3:1 v/v) [3]
Reaction Temperature 80 °C [3]

| Reaction Time | 72 hours |[3] |

Table 2: Typical Characterization Data for Y-BTC MOFs

Characterization Technique Observation Significance Reference
Powder X-ray Diffraction (PXRD) Diffraction peaks corresponding to a known crystalline phase (e.g., MOF-76) Confirms the formation of the crystalline MOF structure. [3][6]
Thermogravimetric Analysis (TGA) High thermal stability, often stable up to ~400-450 °C Indicates the robustness of the framework.[7] [7]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of carboxylate stretches (~1610-1550 cm⁻¹ and ~1440-1335 cm⁻¹), absence of carboxylic acid C=O stretch (~1700 cm⁻¹) Confirms coordination of the BTC linker to the yttrium metal centers. [5]
Scanning Electron Microscopy (SEM) Reveals crystal morphology (e.g., rods, plates, etc.) and size distribution Provides information on the microstructure and phase purity of the bulk sample. [5]

| Brunauer-Emmett-Teller (BET) Analysis | High surface area | Indicates the porosity of the material, which is crucial for applications in gas sorption and catalysis. |[7] |

G MOF Synthesized Y-BTC MOF PXRD Powder X-Ray Diffraction (PXRD) MOF->PXRD TGA Thermogravimetric Analysis (TGA) MOF->TGA FTIR FTIR Spectroscopy MOF->FTIR SEM Scanning Electron Microscopy (SEM) MOF->SEM BET BET Surface Area Analysis MOF->BET Crystallinity Crystalline Structure & Phase Purity PXRD->Crystallinity Reveals Stability Thermal Stability TGA->Stability Measures Bonding Chemical Bonding (Metal-Ligand Coordination) FTIR->Bonding Confirms Morphology Crystal Morphology & Size SEM->Morphology Visualizes Porosity Porosity & Surface Area BET->Porosity Quantifies

References

Application Note: Sol-Gel Synthesis of Nanocrystalline Yttria (Y₂O₃) Using Yttrium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yttrium oxide (Y₂O₃), or yttria, is a rare-earth oxide with remarkable properties, including a high dielectric constant, thermal stability, and excellent corrosion resistance.[1] These characteristics make it a valuable material in various advanced applications such as in sensors, optoelectronic devices, solar cells, and as a host material for lasers.[2] Nanocrystalline yttria, in particular, has garnered significant interest for its potential in biomedical applications, including bioimaging and cancer therapy, owing to its unique luminescent and biocompatible properties.[1][3]

The sol-gel method is a versatile and cost-effective technique for synthesizing high-purity, homogenous yttria nanoparticles with controlled size and morphology at relatively low temperatures.[2][4] This method involves the transition of a solution system (sol) into a solid-gel phase. This application note provides a detailed protocol for the synthesis of nanocrystalline yttria via the sol-gel route using yttrium(III) chloride (YCl₃) as the precursor.

Experimental Protocols

This section details the methodologies for the sol-gel synthesis of yttria nanoparticles using yttrium(III) chloride as the precursor.

Protocol 1: Basic Sol-Gel Synthesis of Yttria

This protocol is a general method for producing yttria nanoparticles.

Materials:

  • Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

  • Methanol (CH₃OH)

  • Deionized water

  • Ammonium hydroxide (NH₄OH) for pH adjustment (optional)

Procedure:

  • Precursor Solution Preparation: Dissolve yttrium(III) chloride hexahydrate in methanol to form a clear solution.

  • Sol Formation: Stir the solution vigorously at room temperature. The addition of a controlled amount of deionized water can initiate hydrolysis.

  • Gelation: Continue stirring until a viscous gel is formed. This process can be accelerated by gentle heating or by adjusting the pH with the dropwise addition of ammonium hydroxide.

  • Aging: Age the gel at room temperature for a specified period (e.g., 24-48 hours) to allow for the completion of hydrolysis and condensation reactions.

  • Drying: Dry the aged gel in an oven at a temperature between 80-120°C to remove the solvent and other volatile components, resulting in a xerogel.

  • Calcination: Calcine the dried xerogel in a muffle furnace at a specific temperature (e.g., 700-900°C) for a set duration (e.g., 1-2 hours) to obtain the final yttria nanopowder.[1][5] The calcination temperature significantly influences the crystallite size and phase purity of the resulting yttria.[2]

Protocol 2: Surfactant-Mediated Sol-Gel Synthesis

This protocol utilizes a surfactant to control the particle size and morphology, leading to more uniform, spherical nanoparticles.[1]

Materials:

  • Yttrium(III) chloride (YCl₃)

  • Hydrochloric acid (HCl)

  • Polyethylene glycol 2000 (PEG 2000)

  • Deionized water

Procedure:

  • Precursor Solution: Prepare a 0.1 mol/L solution of YCl₃ in deionized water. Add 0.1 mol/L of HCl to the solution.

  • Surfactant Addition: Introduce PEG 2000 as a surfactant to mediate the particle growth.[1]

  • Drying: Perform azeotropic distillation to dry the resulting solution.[1]

  • Calcination: Calcine the precursor material at 800°C for 1 hour to obtain homogenous, spherical Y₂O₃ nanoparticles.[1]

Data Presentation

The following table summarizes the quantitative data from various sol-gel synthesis experiments for yttria, highlighting the influence of different precursors and calcination temperatures on the resulting crystallite size.

PrecursorGelling/Mediating AgentCalcination Temperature (°C)Calcination Time (h)Resulting Crystallite/Particle Size (nm)
Yttrium ChlorideNone700 - 900Not Specified21 - 32
Yttrium ChloridePEG 20008001~20
Yttrium NitrateNone623 K (350°C)1520 - 40
Yttrium NitratePolyvinyl Alcohol (PVA)600Not SpecifiedFormation of cubic Y₂O₃ phase

Data synthesized from multiple sources.[1][2][4][5]

Visualizations

Experimental Workflow for Sol-Gel Synthesis of Yttria

Sol_Gel_Workflow Precursor Yttrium(III) Chloride Precursor Solution Sol Formation of Sol (Hydrolysis) Precursor->Sol Addition of H₂O/Catalyst Gel Gelation (Condensation) Sol->Gel Continued Stirring/Heating Aging Aging of Gel Gel->Aging Drying Drying (Xerogel Formation) Aging->Drying Calcination Calcination Drying->Calcination High Temperature Yttria Nanocrystalline Yttria (Y₂O₃) Calcination->Yttria Surfactant_Effect YCl3 Yttrium Chloride (Precursor) SolGel Sol-Gel Process YCl3->SolGel PEG2000 PEG 2000 (Surfactant) PEG2000->SolGel Control Controlled Particle Growth & Morphology SolGel->Control Y2O3 Homogenous Spherical Y₂O₃ Nanoparticles Control->Y2O3

References

Application Notes and Protocols: The Role of Yttrium(III) Chloride Hydrate in Polymerization Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Distinguishing Ziegler-Natta Catalysis from Yttrium-Catalyzed Polymerization

Traditional Ziegler-Natta catalysis, a cornerstone of polymer chemistry, primarily involves the use of transition metal halides from Group 4 (such as titanium and zirconium) in combination with organoaluminum compounds as co-catalysts.[1][2] This system is renowned for its ability to polymerize 1-alkenes like ethylene and propylene to produce linear and stereoregular polymers.[1][2]

Contrary to the topic's implication, a comprehensive review of the scientific literature indicates that Yttrium(III) chloride hydrate (YCl₃·6H₂O) is not a typical component of Ziegler-Natta catalysts for olefin polymerization. Instead, its significant catalytic role is found in a related field of coordination polymerization: the Ring-Opening Copolymerization (ROCOP) of epoxides and cyclic anhydrides to synthesize aliphatic polyesters.[3][4] This application note will, therefore, focus on the well-documented and highly effective use of this compound in this area. Additionally, a brief overview of other yttrium-based complexes in diene polymerization will be provided for a broader context.

Application: this compound in Ring-Opening Copolymerization (ROCOP)

Simple yttrium salts, including YCl₃·6H₂O, have emerged as highly active and controlled catalysts for the perfectly alternating ring-opening copolymerization of various epoxides and cyclic anhydrides.[3][4] This method is a promising route to sustainable aliphatic polyesters, which are valued for their biodegradability and diverse properties.[3][4] The YCl₃·6H₂O-based system, often used with a co-catalyst like bis(triphenylphosphoranylidene)ammonium chloride ([PPN]Cl), is particularly noteworthy for its efficiency, control over polymer dispersity, and suppression of side reactions.[3][5] A significant advantage of using the hydrated salt is its tolerance to standard atmospheric conditions, which simplifies the experimental setup.[3]

Quantitative Data Presentation

The catalytic performance of this compound and its anhydrous analogue (YCl₃THF₃.₅) in the ROCOP of various epoxides and cyclic anhydrides is summarized below.

EntryCatalyst SystemMonomers (Epoxide/Anhydride)Temp (°C)Time (h)TOF¹ (h⁻¹)Mₙ² (kDa)Đ³Ref.
1YCl₃·6H₂O / [PPN]Cl1,2-Butylene oxide / Carbic anhydride6051910.51.15[3]
2YCl₃THF₃.₅ / [PPN]Cl1,2-Butylene oxide / Carbic anhydride110140211.21.10[3]
3YCl₃THF₃.₅ / [PPN]ClCyclohexene oxide / Phthalic anhydride6024210.11.15[3]
4YCl₃THF₃.₅ / [PPN]ClCyclohexene oxide / Carbic anhydride110111520.31.12[3]
5YCl₃THF₃.₅ / [PPN]Cl1,2-Butylene oxide / Phthalic anhydride110210011.81.11[3]

¹TOF = Turnover Frequency ²Mₙ = Number-average molecular weight ³Đ = Polydispersity index (Mₙ/Mₙ)

Experimental Protocols

Protocol 1: Representative ROCOP of 1,2-Butylene Oxide (BO) and Carbic Anhydride (CPMA) using YCl₃·6H₂O / [PPN]Cl

This protocol is a representative example of the copolymerization procedure.

Materials:

  • Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

  • Bis(triphenylphosphoranylidene)ammonium chloride ([PPN]Cl)

  • 1,2-Butylene oxide (BO)

  • Carbic anhydride (CPMA)

  • Anhydrous solvent (e.g., toluene or dichloromethane), if not performed neat

  • Schlenk flask or glovebox for inert atmosphere (optional, as the hydrated salt shows tolerance to air)

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Catalyst and Monomer Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add YCl₃·6H₂O (e.g., 0.01 mmol, 1 eq.) and [PPN]Cl (e.g., 0.01 mmol, 1 eq.).

  • Add the cyclic anhydride, CPMA (e.g., 1.0 mmol, 100 eq.).

  • Add the epoxide, BO (e.g., 1.0 mmol, 100 eq.).

  • If conducting the reaction in a solvent, add the desired amount of anhydrous solvent. The reaction can also be performed neat (solvent-free).

  • Polymerization: Place the flask in a preheated oil bath or on a heating block set to the desired temperature (e.g., 60 °C).

  • Stir the reaction mixture for the specified time (e.g., 5 hours).

  • Reaction Quenching and Polymer Isolation: After the designated time, remove the flask from the heat and allow it to cool to room temperature.

  • Quench the reaction by adding a small amount of acidified methanol.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.

  • Collect the polymer by filtration, wash with additional non-solvent, and dry under vacuum to a constant weight.

  • Characterization: Analyze the resulting polyester for its molecular weight (Mₙ) and polydispersity (Đ) using Gel Permeation Chromatography (GPC) and confirm the structure and alternating nature using ¹H and ¹³C NMR spectroscopy.

Visualizations

Experimental Workflow for ROCOP

ROCOP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis p1 Add YCl3·6H2O and [PPN]Cl to flask p2 Add Anhydride (e.g., CPMA) p1->p2 p3 Add Epoxide (e.g., BO) p2->p3 r1 Heat to desired temperature (e.g., 60-110 °C) p3->r1 r2 Stir for specified time r1->r2 w1 Quench reaction r2->w1 w2 Precipitate polymer in non-solvent w1->w2 w3 Filter and dry polymer w2->w3 a1 Characterize by GPC and NMR w3->a1

Caption: General experimental workflow for YCl₃·6H₂O-catalyzed ROCOP.

Proposed Catalytic Cycle for Yttrium-Catalyzed ROCOP

ROCOP_Mechanism Y_cat [Y]-Cl Intermediate1 [Y]-O-C(O)-R-COO⁻ Y_cat->Intermediate1 + Anhydride (Initiation/Ring-Opening) Anhydride Anhydride Epoxide Epoxide Polymer Growing Polymer Chain Intermediate2 [Y]-O-R'-CH₂-O-C(O)-R-COO⁻ Intermediate1->Intermediate2 + Epoxide (Ring-Opening) Intermediate2->Y_cat + Anhydride (Propagation) Intermediate2->Polymer Chain Growth

Caption: Plausible catalytic cycle for yttrium-catalyzed ROCOP.

Broader Context: Yttrium Complexes in Diene Polymerization

While this compound's primary role is in ROCOP, other yttrium complexes have been utilized in homogeneous Ziegler-Natta type catalysis, particularly for the polymerization of conjugated dienes like isoprene and 1,3-butadiene.[6] These catalysts are typically synthesized from precursors like Y(CH₂SiMe₃)₃ and not the hydrated chloride salt.[6] For instance, a carbon-bridged bis(phenolate) yttrium alkyl complex, when activated with methylaluminoxane (MAO) and triisobutylaluminum (TIBA), efficiently polymerizes isoprene and 1,3-butadiene.[6] These rare-earth-based catalysts are of interest because they can produce polymers with good yields and excellent properties suitable for materials like synthetic rubbers.[6]

Conclusion

This compound is a simple, yet highly effective and robust catalyst for the ring-opening copolymerization of epoxides and cyclic anhydrides, offering a straightforward route to well-defined aliphatic polyesters. Its utility under ambient conditions makes it an attractive option for both academic research and potential industrial applications. While it is not a conventional Ziegler-Natta catalyst for olefin polymerization, its role in coordination polymerization highlights the diverse catalytic capabilities of yttrium compounds.

References

Application Notes and Protocols for Doping of Nanocrystals with Yttrium using Yttrium(III) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of yttrium ions into nanocrystal lattices has garnered significant attention in the fields of biomedical research and drug development. Yttrium-doped nanocrystals, including quantum dots and upconversion nanoparticles, exhibit unique photoluminescent properties, making them valuable tools for bioimaging, sensing, and targeted drug delivery. Yttrium(III) chloride hydrate (YCl₃·6H₂O) is a commonly utilized precursor for introducing yttrium dopants into various nanocrystal hosts due to its good solubility and reactivity.

These application notes provide detailed protocols for the synthesis of yttrium-doped nanocrystals, methodologies for their characterization, and protocols for evaluating their biomedical applications, particularly in drug delivery and cancer therapy. The information is intended to guide researchers in the successful preparation and utilization of these promising nanomaterials.

Data Presentation

Table 1: Synthesis Parameters and Physicochemical Properties of Yttrium-Doped Nanocrystals
Nanocrystal TypeSynthesis MethodYttrium PrecursorDoping Concentration (mol%)Average Particle Size (nm)Quantum Yield (%)Reference
Y₂O₃:Eu³⁺Co-precipitationYttrium Chloride (YCl₃)520Not Reported[1]
LaTiO₃:Y³⁺Auto combustionYttrium(III) Nitrate Hexahydrate10Not ReportedNot Reported[2]
ZnO:Y³⁺Sol-gelYttrium Acetate Hydrate5~50Not Reported[3]
NaYF₄:Yb³⁺,Er³⁺Co-precipitationYttrium Chloride (YCl₃)(as host)~25Not Reported[4]
Y₂O₃HydrothermalYttrium Nitrate Hexahydrate(undoped)14Not Reported[5][6]
Table 2: Cytotoxicity of Yttrium-Doped Nanocrystals in Cancer Cell Lines
Nanocrystal TypeCell LineAssayIC50 (µg/mL)Exposure Time (h)Reference
Y₂O₃MDA-MB-231 (Triple-negative breast cancer)SRB74.448[5][6]
Y₂O₃RPE1 (Normal retina)SRB> 10048[5]
Y₂O₃HDF (Human dermal fibroblast)SRB> 10048[5]
LaTiO₃:Y³⁺ (10%)S. aureus (Gram-positive)Agar-well diffusion> 500 (87.1% inhibition)24[2]
LaTiO₃:Y³⁺ (10%)E. coli (Gram-negative)Agar-well diffusion> 500 (83.3% inhibition)24[2]

Experimental Protocols

Protocol 1: Synthesis of Yttrium-Doped Nanocrystals via Co-Precipitation

This protocol describes a general method for synthesizing lanthanide-doped nanocrystals, where yttrium serves as the host material, using this compound.

Materials:

  • Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

  • Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O)

  • Erbium(III) chloride hexahydrate (ErCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Ammonium fluoride (NH₄F)

  • Oleic acid

  • 1-Octadecene

  • Ethanol

  • Methanol

  • Deionized water

Procedure:

  • In a three-neck flask, dissolve YCl₃·6H₂O (0.78 mmol), YbCl₃·6H₂O (0.20 mmol), and ErCl₃·6H₂O (0.02 mmol) in a mixture of 6 mL of oleic acid and 15 mL of 1-octadecene.

  • Heat the mixture to 160°C under an inert atmosphere (e.g., Argon) and stir for 30 minutes to form a homogeneous, clear solution.

  • Cool the solution to room temperature.

  • Prepare a methanol solution (5 mL) containing NaOH (4 mmol) and NH₄F (2.6 mmol).

  • Slowly inject the methanol solution into the reaction flask under vigorous stirring.

  • Heat the mixture to 100°C for 30 minutes to evaporate the methanol.

  • Increase the temperature to 300°C and maintain for 1 hour under an inert atmosphere.

  • Cool the reaction to room temperature.

  • Precipitate the nanocrystals by adding 20 mL of ethanol and centrifuge at 8000 rpm for 10 minutes.

  • Discard the supernatant and wash the nanocrystal pellet with ethanol and water multiple times.

  • Finally, disperse the yttrium-doped nanocrystals in a suitable solvent like hexane or toluene for storage and further use.[4]

Protocol 2: Hydrothermal Synthesis of Yttrium Oxide Nanocrystals

This protocol details the synthesis of yttrium oxide (Y₂O₃) nanocrystals, which can be subsequently doped or functionalized.

Materials:

  • Yttrium(III) chloride (YCl₃) solution

  • Hexamethylenetetramine (HMTA)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a solution by dissolving the required amount of YCl₃ and HMTA in 60 mL of deionized water.[1]

  • Stir the mixture for 1 minute to ensure homogeneity.[1]

  • Transfer the solution into a 100 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 180°C for 24 hours.[1]

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the white precipitate by centrifugation.

  • Wash the product with deionized water and ethanol several times to remove any unreacted precursors.

  • Dry the final product at 50°C for 24 hours.[1]

  • To obtain crystalline Y₂O₃, anneal the dried powder at 600°C for 8 hours.[1]

Protocol 3: In Vitro Cytotoxicity Study using MTT Assay

This protocol outlines the procedure to evaluate the cytotoxic effects of yttrium-doped nanocrystals on cancer cells.

Materials:

  • Yttrium-doped nanocrystals

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of the yttrium-doped nanocrystals in the cell culture medium and sonicate to ensure a uniform dispersion.

  • Perform serial dilutions of the nanocrystal stock solution to obtain a range of desired concentrations.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of nanocrystals to each well. Include a control group with medium only.

  • Incubate the cells for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5][6]

Visualizations

Cellular Uptake and Drug Delivery Workflow

G cluster_0 Nanoparticle Formulation cluster_1 Cellular Internalization cluster_2 Intracellular Trafficking & Drug Release cluster_3 Therapeutic Action NC Y-doped Nanocrystal NC_Drug Drug-loaded Nanocrystal NC->NC_Drug Drug Anticancer Drug Drug->NC_Drug Cell Cancer Cell NC_Drug->Cell Targeting Endocytosis Endocytosis Cell->Endocytosis Uptake Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Escape Endosomal Escape Endosome->Escape Released_Drug Released Drug Lysosome->Released_Drug Degradation & Release Cytosol Cytosol Escape->Cytosol Cytosol->Released_Drug Release Target Intracellular Target (e.g., DNA, Mitochondria) Released_Drug->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Workflow of nanoparticle-mediated drug delivery.

Apoptosis Signaling Pathway Induced by Yttrium Oxide Nanoparticles

G NP Y₂O₃ Nanoparticles Cell Cancer Cell NP->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_np Prepare Nanoparticle Serial Dilutions incubate1->prepare_np treat_cells Treat Cells with Nanoparticles incubate1->treat_cells prepare_np->treat_cells incubate2 Incubate 48h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read_abs Read Absorbance at 570 nm dissolve->read_abs analyze Calculate Cell Viability & IC50 read_abs->analyze end End analyze->end

References

Application Notes and Protocols: Yttrium(III) Chloride Hydrate as a Lewis Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium(III) chloride hydrate (YCl₃·6H₂O) is an effective and versatile Lewis acid catalyst in a variety of organic transformations.[1][2] As a water-tolerant and relatively inexpensive Lewis acid, it offers a practical alternative to more moisture-sensitive or costly catalysts. The catalytic activity of YCl₃·6H₂O stems from the ability of the yttrium(III) ion to act as a Lewis acid, accepting electron pairs from carbonyl groups and other Lewis basic functionalities. This activation enhances the electrophilicity of the substrate, facilitating nucleophilic attack and promoting key bond-forming reactions.

These application notes provide an overview of the use of this compound as a catalyst in several important organic reactions, including the Biginelli reaction for the synthesis of dihydropyrimidinones, the Pechmann condensation for the formation of coumarins, and the Knoevenagel condensation for the synthesis of α,β-unsaturated compounds. Detailed protocols and quantitative data are provided to facilitate the application of this catalyst in a laboratory setting.

Key Applications and Mechanisms

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. This compound is an efficient catalyst for this reaction, promoting high yields under mild conditions.

Catalytic Role: The yttrium(III) ion is believed to activate the aldehyde carbonyl group, facilitating the initial condensation with urea to form an acyliminium ion intermediate. This intermediate is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone product.

General Reaction Scheme:

General Scheme for the Biginelli Reaction cluster_catalyst YCl₃·6H₂O R1CHO R1-CHO (Aldehyde) product Dihydropyrimidinone/-thione R1CHO->product + beta_ketoester R2-CO-CH2-COOR3 (β-Ketoester) beta_ketoester->product + urea H2N-(C=X)-NH2 (Urea/Thiourea, X=O,S) urea->product + reactants catalyst

Caption: General reaction scheme for the YCl₃·6H₂O catalyzed Biginelli reaction.

Quantitative Data Summary:

The following table summarizes the results for the Biginelli reaction with various aromatic aldehydes using a related yttrium catalyst, yttrium(III) nitrate hexahydrate. Similar results can be expected with this compound.[3]

EntryAldehyde (R¹)ProductTime (min)Yield (%)
1C₆H₅4-Phenyl-dihydropyrimidinone595
24-Cl-C₆H₄4-(4-Chlorophenyl)-dihydropyrimidinone892
34-NO₂-C₆H₄4-(4-Nitrophenyl)-dihydropyrimidinone1090
44-CH₃O-C₆H₄4-(4-Methoxyphenyl)-dihydropyrimidinone694
53-NO₂-C₆H₄4-(3-Nitrophenyl)-dihydropyrimidinone1288
62-Cl-C₆H₄4-(2-Chlorophenyl)-dihydropyrimidinone1585

Experimental Protocol:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.2 mmol), urea (1.5 mmol), and this compound (10 mol%, 0.1 mmol).

  • Heat the mixture at 80-100 °C under solvent-free conditions, or in a minimal amount of a suitable solvent like ethanol or acetonitrile, with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask and stir until a solid precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the solid from ethanol to obtain the pure dihydropyrimidinone product.

Pechmann Condensation: Synthesis of Coumarins

The Pechmann condensation is a classic method for the synthesis of coumarins, which involves the reaction of a phenol with a β-ketoester under acidic conditions. Coumarins are an important class of compounds with applications in pharmaceuticals, fragrances, and as optical brighteners. This compound serves as an effective Lewis acid catalyst for this transformation.

Catalytic Role: The yttrium(III) ion activates the carbonyl group of the β-ketoester, facilitating nucleophilic attack by the phenol. This is followed by an intramolecular cyclization and subsequent dehydration to form the coumarin ring.

General Reaction Scheme:

General Scheme for the Pechmann Condensation cluster_catalyst YCl₃·6H₂O phenol Substituted Phenol product Coumarin Derivative phenol->product + beta_ketoester β-Ketoester beta_ketoester->product + catalyst General Scheme for the Knoevenagel Condensation cluster_catalyst YCl₃·6H₂O carbonyl R1-CO-R2 (Aldehyde/Ketone) product α,β-Unsaturated Product carbonyl->product + active_methylene NC-CH2-X (Active Methylene) active_methylene->product + catalyst Biginelli_Mechanism RCHO R-CHO Activated_Aldehyde R-CHO---Y³⁺ (Activated Aldehyde) RCHO->Activated_Aldehyde + Y³⁺ YCl3 Y³⁺ Acyliminium_Intermediate [R-CH=N⁺H-CO-NH₂] (Acyliminium Ion) Urea H₂N-CO-NH₂ Urea->Acyliminium_Intermediate + Activated Aldehyde Addition_Product Open-chain Ureide Ketoester_Enolate Enolate of β-ketoester Ketoester_Enolate->Addition_Product + Acyliminium Ion Cyclization Cyclization Addition_Product->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration DHPM Dihydropyrimidinone Dehydration->DHPM

References

Application Notes: Yttrium(III) Chloride Hydrate in the Manufacturing of Specialty Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yttrium(III) chloride hydrate (YCl₃·6H₂O) is a highly water-soluble salt of the rare-earth element yttrium, serving as a critical precursor in the synthesis of advanced ceramic materials.[1] Its primary application lies in its ability to be converted into yttrium oxide (Y₂O₃), or yttria, a compound renowned for its exceptional thermal and chemical stability. In ceramic manufacturing, yttria is used as a sintering aid, a dopant, or the primary component.[2] The use of yttrium chloride hydrate is particularly advantageous in wet-chemical synthesis routes such as co-precipitation, sol-gel, and hydrothermal methods, which allow for precise control over stoichiometry, particle size, and homogeneity at the nanoscale.[3][4][5]

Key Applications

  • Stabilization of Zirconia Ceramics: The most significant application of yttrium chloride is in the production of Yttria-Stabilized Zirconia (YSZ).[2] Pure zirconia (ZrO₂) undergoes destructive phase transformations during heating and cooling, limiting its practical use.[6] Doping with yttria, typically 3-8 mol%, stabilizes the tetragonal or cubic crystal structure at room temperature, dramatically enhancing the ceramic's mechanical properties, such as fracture toughness and hardness, as well as its ionic conductivity.[6][7] This makes YSZ suitable for demanding applications like thermal barrier coatings, solid oxide fuel cells (SOFCs), and dental implants.[4][8]

  • Sintering Aid for Non-Oxide Ceramics: Yttrium chloride hydrate is used to produce yttria, which acts as an effective sintering additive for covalent ceramics like silicon nitride (Si₃N₄) and aluminum nitride (AlN).[2][9] During sintering, the yttria reacts with silica (present on the surface of Si₃N₄ particles) to form a liquid phase at the grain boundaries. This liquid phase promotes densification at lower temperatures and facilitates the transformation of α-Si₃N₄ to β-Si₃N₄, resulting in a microstructure with high thermal conductivity and strength.[10]

  • Synthesis of Yttria Nanopowders: It serves as a precursor for synthesizing high-purity yttria (Y₂O₃) nanopowders.[3] These nanopowders are essential for fabricating transparent yttria ceramics, which have applications in infrared windows, lasers, and specialty lighting due to their high melting point and broad optical transparency.[3]

  • Dopant in Functional Ceramics: Yttria derived from yttrium chloride is used as a dopant in various other ceramic systems, including yttrium iron garnets (YIG) for microwave applications and phosphors for LED and display technologies.[9]

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of Yttria-Stabilized Zirconia (YSZ) Powder

This protocol describes a common industrial method for producing 3 mol% YSZ powder, emphasizing the critical role of pH in ensuring complete yttrium incorporation.[8]

Methodology:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of zirconyl chloride (ZrOCl₂).

    • Prepare a separate aqueous solution of this compound (YCl₃·6H₂O).

    • Combine the solutions in the desired stoichiometric ratio to achieve 3 mol% yttria in the final product.

  • Precipitation:

    • While stirring vigorously, slowly add a precipitating agent, such as ammonium hydroxide (NH₄OH), to the mixed chloride solution.

    • Carefully monitor and adjust the addition of the precipitating agent to maintain a final pH of 12. Maintaining a high pH is crucial to prevent the loss of yttrium in the filtrate and ensure its complete incorporation into the zirconia matrix.[8]

  • Washing and Filtration:

    • Filter the resulting white precipitate (a co-precipitated hydroxide precursor) from the solution.

    • Wash the precipitate multiple times with deionized water to remove residual chloride ions.

  • Drying:

    • Dry the washed precursor powder in an oven at approximately 70-100°C for 24-48 hours to remove water.[11]

  • Calcination:

    • Calcine the dried powder in a furnace at a temperature between 800°C and 1200°C for 2-5 hours.[4][5] This step decomposes the hydroxide precursor into the final YSZ oxide powder and crystallizes it into the desired phase.[6]

Protocol 2: Hydrothermal Synthesis of Yttria (Y₂O₃) Nanocubes

This method is suitable for producing well-defined, crystalline yttria nanoparticles.[3]

Methodology:

  • Precursor Solution Preparation:

    • Dissolve a required amount of this compound (YCl₃·6H₂O) in 60 mL of deionized water.

    • In a separate container, dissolve hexamethylenetetramine (HMTA) in deionized water.

    • Mix the two solutions.

  • Hydrothermal Reaction:

    • Transfer the mixed solution into a 100 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 180°C for 24 hours.[3]

  • Product Recovery:

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the resulting white precipitate by centrifugation or filtration.

    • Wash the product several times with deionized water and then with ethanol.

  • Drying and Calcination:

    • Dry the washed powder at 50°C for 24 hours to obtain the yttrium hydroxide precursor.[3]

    • Calcine the precursor at a temperature of 1000°C to form crystalline Y₂O₃ nanocubes.[3]

Protocol 3: Sol-Gel Synthesis of Yttria-Doped Ceramic Powders

The sol-gel method offers excellent chemical homogeneity and produces fine, uniform nanoparticles.[5][12]

Methodology:

  • Sol Preparation:

    • Dissolve this compound and a primary metal alkoxide (e.g., zirconium n-propoxide for YSZ) in an alcohol solvent like methanol or ethanol.[3]

    • Add a complexing agent, such as citric acid, to the solution with continuous stirring. The molar ratio of total metal ions to citric acid is typically kept at 1:1.[13]

  • Gelation:

    • Slowly add deionized water to the solution under vigorous stirring to initiate hydrolysis and condensation reactions.

    • Continue stirring and gently heat the solution (e.g., at 80°C) until a transparent, viscous gel forms.[13]

  • Drying:

    • Dry the gel in an oven at 100-150°C for several hours to obtain a solid xerogel.[13]

  • Calcination:

    • Grind the xerogel into a fine powder.

    • Calcine the powder at temperatures ranging from 700°C to 1200°C to remove organic residues and crystallize the ceramic powder.[3][5]

Data Presentation

Table 1: Process Parameters for Ceramic Powder Synthesis using Yttrium Chloride Precursors

Synthesis Method Target Ceramic Key Reagents pH Temperature (°C) Time (h) Reference
Co-precipitation 3 mol% YSZ YCl₃, ZrOCl₂, NH₄OH 12 Ambient - [8]
Precipitation Y₂O₃ YCl₃, HMTA 8 - 10 Ambient - [3]
Hydrothermal Y₂O₃ YCl₃, HMTA - 180 24 [3]
Sol-Gel Y₂O₃ YCl₃, Methanol - 700 - 900 - [3]

| Microwave Synthesis | YSZ | YCl₃, ZrCl₄, NaOEt | - | - | < 1 min |[14] |

Table 2: Sintering Conditions and Resulting Properties of Yttria-Containing Ceramics

Starting Powder Sintering Method Temperature (°C) Time (h) Relative Density (%) Key Property Reference
Y₂O₃ Nanopowder Vacuum Sintering 1700 4 - Transparent Ceramic [3]
Si₃N₄ with YOCl additive Spark Plasma Sintering (SPS) 1500 (sinter) + 1900 (heat treat) 0.08 + 3 97 Thermal Conductivity: 85 W/m·K [10]
Y₂O₃ (Needle-like) Spark Plasma Sintering (SPS) - - 99.6 High densification [11]
Y₂O₃ (Flake) Conventional Sintering 1600 3 - - [11]

| 7 wt% Y₂O₃-ZrO₂ | Sintering | 1200 | - | - | Crystalline Size: 47.2 nm |[5] |

Visualizations

Experimental and Logical Workflows

G cluster_0 General Manufacturing Workflow A YCl₃·6H₂O Precursor Solution B Wet-Chemical Synthesis (e.g., Co-precipitation) A->B C Precursor Powder (Hydroxide/Gel) B->C D Washing & Drying C->D E Calcination D->E F Ceramic Nanopowder (e.g., YSZ, Y₂O₃) E->F G Forming & Sintering F->G H Final Specialty Ceramic Product G->H

Caption: General workflow for producing specialty ceramics from a this compound precursor.

G cluster_1 YSZ Co-Precipitation Workflow A Prepare YCl₃ and ZrOCl₂ Solutions B Mix Solutions to Desired Stoichiometry A->B C Add NH₄OH to pH 12 under Vigorous Stirring B->C D Y-Zr Hydroxide Precipitate Forms C->D E Filter and Wash with Deionized Water D->E F Dry Precursor (70-100°C) E->F G Calcine Powder (800-1200°C) F->G H Final Crystalline YSZ Powder G->H

Caption: Detailed workflow for the co-precipitation synthesis of YSZ powder.

G cluster_2 Influence of pH on Yttrium Incorporation in Co-Precipitation cluster_low Low pH (e.g., pH 3) cluster_high High pH (e.g., pH 12) A Precipitation pH B Incomplete Y³⁺ Precipitation A->B  is low F Complete Y³⁺ Precipitation A->F  is high C High Yttrium Loss to Filtrate (797 ppm) B->C D Yttrium-Deficient YSZ C->D E Inferior Ceramic Properties D->E G Low Yttrium Loss to Filtrate (7 ppm) F->G H Correctly Doped YSZ G->H I Superior Ceramic Properties H->I

Caption: Logical diagram showing the critical effect of pH on yttrium incorporation and final YSZ properties.[8]

References

Troubleshooting & Optimization

How to prevent hydrolysis of Yttrium(III) chloride hydrate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Yttrium(III) Chloride Hydrate Solutions

This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound (YCl₃·6H₂O) in solution. It addresses common issues related to hydrolysis and precipitation, offering troubleshooting steps and standardized protocols to ensure the stability and reliability of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning cloudy or forming a white precipitate?

A: The turbidity or white precipitate in your solution is likely due to the hydrolysis of the Yttrium(III) ion (Y³⁺). In neutral or near-neutral water, Yttrium(III) chloride reacts with water to form insoluble Yttrium Oxychloride (YOCl).[1][2] Additionally, at pH levels above 5.0, Yttrium(III) ions can precipitate as yttrium hydroxide (Y(OH)₃).[3]

Q2: What is the chemical reaction for the hydrolysis of Yttrium(III) chloride?

A: The primary hydrolysis reaction that results in the formation of the insoluble precipitate is: YCl₃(aq) + H₂O(l) ⇌ YOCl(s) + 2HCl(aq)[1]

Q3: At what pH does Yttrium(III) begin to precipitate from the solution?

A: The precipitation of Yttrium(III) as yttrium hydroxide can begin at pH values greater than 5.0.[3] The exact pH depends on the concentration of the yttrium salt and the presence of other ions in the solution.

Q4: How can I prevent the hydrolysis and precipitation of Yttrium(III) chloride in my solution?

A: The most effective method is to maintain an acidic environment. By dissolving this compound in a dilute acidic solvent (e.g., 0.1 M hydrochloric acid) instead of deionized water, the hydrolysis equilibrium is shifted to the left, favoring the soluble Y³⁺ ions and preventing the formation of YOCl or Y(OH)₃.[4]

Troubleshooting Guide

Issue 1: A freshly prepared Yttrium(III) chloride solution is turbid.

  • Probable Cause: The salt was dissolved in neutral pH water (e.g., deionized or distilled water), leading to immediate hydrolysis.

  • Solution:

    • Attempt to clarify the solution by adding concentrated hydrochloric acid (HCl) dropwise while stirring until the precipitate dissolves.

    • For all future preparations, use a dilute acidic solvent as outlined in the experimental protocol below.

Issue 2: A clear Yttrium(III) chloride solution becomes cloudy over time.

  • Probable Cause: The pH of the solution has gradually increased. This can be due to the absorption of atmospheric CO₂ (which can alter pH) or leaching of basic ions from certain types of glass containers.

  • Solution:

    • Store stock solutions in tightly sealed, high-quality plastic or borosilicate glass containers.

    • If turbidity appears, check the pH and adjust by adding a small amount of dilute HCl.

    • For long-term storage, periodically monitor the clarity and pH of the solution.

Data Presentation

Quantitative data regarding the behavior of Yttrium(III) in aqueous solutions are summarized below.

Table 1: pH-Dependent Speciation and Behavior of Yttrium(III) Ions

pH Range Dominant Yttrium Species in Solution Solubility and Precipitation Behavior
< 5.0 Y³⁺, [Y(NO₃)]²⁺, [Y(OH)]²⁺, [Y₂(OH)₂]⁴⁺ High solubility, stable solution.[3]
5.0 - 7.0 [Y₃(OH)₅]⁴⁺ and other polymeric hydroxy complexes Onset of precipitation as Y(OH)₃.[3][5]

| > 7.0 | Y(OH)₃ | Significant precipitation of yttrium hydroxide.[3] |

Table 2: Selected Equilibrium Constants for Yttrium(III) Hydrolysis (at 298 K)

Hydrolysis Reaction Equilibrium Constant (log K)
Y³⁺ + H₂O ⇌ [Y(OH)]²⁺ + H⁺ -7.77 ± 0.06
2Y³⁺ + 2H₂O ⇌ [Y₂(OH)₂]⁴⁺ + 2H⁺ -14.1 ± 0.2
3Y³⁺ + 5H₂O ⇌ [Y₃(OH)₅]⁴⁺ + 5H⁺ -32.7 ± 0.3

Data sourced from a compilation of hydrolysis constants.[5]

Experimental Protocols

Protocol 1: Preparation of a Stable 100 mM Yttrium(III) Chloride Stock Solution

  • Solvent Preparation: Prepare a 0.1 M solution of hydrochloric acid (HCl) in deionized water. This will serve as the solvent.

  • Calculation: Calculate the mass of Yttrium(III) chloride hexahydrate (YCl₃·6H₂O, Molar Mass: 303.36 g/mol ) required. For 100 mL of a 100 mM solution, you will need:

    • 0.1 L * 0.1 mol/L * 303.36 g/mol = 3.0336 g

  • Weighing: Accurately weigh out the calculated mass of YCl₃·6H₂O using an analytical balance.

  • Dissolution:

    • Measure approximately 80 mL of the 0.1 M HCl solvent into a beaker with a magnetic stir bar.

    • Slowly add the weighed YCl₃·6H₂O to the stirring solvent.

    • Continue stirring until the salt is completely dissolved. The resulting solution should be clear and colorless.

  • Final Volume: Transfer the dissolved solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of the 0.1 M HCl solvent and add the rinsing to the flask to ensure a complete transfer. Add 0.1 M HCl to the flask until the meniscus reaches the 100 mL mark.

  • Storage: Transfer the final solution to a clean, clearly labeled, and tightly sealed storage bottle. Store at room temperature.

Visual Guides

HydrolysisPathway cluster_0 Dissolution Process cluster_1 In Neutral Water (Incorrect) cluster_2 In Dilute Acid (Correct) YCl3 YCl₃·6H₂O (Solid) H2O Add to H₂O (pH ≈ 7) YCl3->H2O Acid Add to Dilute Acid (pH < 5.0) YCl3->Acid Hydrolysis Hydrolysis Occurs: Y³⁺ + H₂O → YOCl + H⁺ H2O->Hydrolysis Precipitate YOCl Precipitate (Cloudy Solution) Hydrolysis->Precipitate Stable Stable Y³⁺(aq) Solution (Clear) Acid->Stable

Caption: Hydrolysis pathway of Yttrium(III) chloride.

Workflow start Start calc 1. Calculate Mass of YCl₃·6H₂O start->calc prep_solvent 2. Prepare Dilute HCl Solvent calc->prep_solvent weigh 3. Weigh Salt prep_solvent->weigh dissolve 4. Add Salt to Stirring Solvent weigh->dissolve final_vol 5. Adjust to Final Volume dissolve->final_vol store 6. Transfer to Sealed Bottle final_vol->store end Stable YCl₃ Stock Solution store->end

Caption: Experimental workflow for preparing a stable YCl₃ solution.

Troubleshooting start Is YCl₃ Solution Cloudy? path_no No start->path_no path_yes Yes start->path_yes stable Solution is Stable. Continue Experiment. path_no->stable check_prep Was it Dissolved in Neutral Water? path_yes->check_prep path_prep_yes Yes check_prep->path_prep_yes path_prep_no No check_prep->path_prep_no sol_1 Cause: Hydrolysis. Solution: Acidify with HCl or remake in dilute acid. path_prep_yes->sol_1 check_age Did it Become Cloudy Over Time? path_prep_no->check_age path_age_yes Yes check_age->path_age_yes path_age_no No check_age->path_age_no sol_2 Cause: pH Increase. Solution: Check storage seal. Adjust pH with dilute HCl. path_age_yes->sol_2 sol_3 Unusual Issue. Check for Contamination. path_age_no->sol_3

Caption: Troubleshooting logic for turbid Yttrium(III) chloride solutions.

References

Minimizing yttrium oxychloride formation during thermal decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with yttrium oxychloride (YOCl) formation during the thermal decomposition of yttrium-containing precursors.

Frequently Asked Questions (FAQs)

Q1: What is yttrium oxychloride and why is it a problem in my experiments?

A1: Yttrium oxychloride (YOCl) is a common and often undesirable byproduct that can form during the high-temperature processing of yttrium compounds, particularly when using yttrium chloride (YCl₃) as a precursor.[1] Its formation is problematic because it can introduce impurities into the final product, alter the desired stoichiometry, and negatively impact the material's properties, such as its performance in catalytic, optical, or electronic applications.[2] At elevated temperatures, rare earth oxychlorides can also generate solid impurities that impede processes like molten salt electrolysis.[2]

Q2: What are the primary causes of yttrium oxychloride formation?

A2: The primary cause of yttrium oxychloride formation is the hydrolysis of yttrium chloride at elevated temperatures.[2][3] This reaction is especially prevalent when using hydrated yttrium chloride (YCl₃·6H₂O), as the water of hydration can react with the yttrium chloride upon heating.[4][5] The presence of oxygen or water vapor in the furnace atmosphere can also contribute significantly to the formation of YOCl.[2][6]

Q3: Can I avoid yttrium oxychloride formation by directly heating hydrated yttrium chloride?

A3: No, directly heating hydrated yttrium chloride is a common misstep that typically leads to the formation of yttrium oxychloride rather than the anhydrous form.[4][5] The water molecules present in the hydrate react with the yttrium chloride as the temperature increases, resulting in the formation of the more stable oxychloride.

Q4: What is the "ammonium chloride route," and how does it help prevent the formation of yttrium oxychloride?

A4: The "ammonium chloride route" is a widely used method to synthesize anhydrous yttrium chloride (YCl₃) from yttrium oxide (Y₂O₃) while minimizing the formation of the oxychloride.[4] This process involves heating a mixture of yttrium oxide and an excess of ammonium chloride. The reaction proceeds through the formation of an intermediate complex, (NH₄)₂[YCl₅], which then thermally decomposes to yield anhydrous YCl₃, ammonia, and hydrochloric acid.[4] The in-situ generation of a non-oxidizing, acidic atmosphere helps to suppress the hydrolysis reaction that leads to YOCl.[7]

Troubleshooting Guide

Issue: My final product is contaminated with yttrium oxychloride.

This guide provides a systematic approach to identifying the source of contamination and implementing corrective actions.

Logical Diagram for Troubleshooting

Troubleshooting_YOCl start Start: YOCl Contamination Detected precursor_check Step 1: Precursor Check Is the precursor YCl₃·6H₂O? start->precursor_check atmosphere_check Step 2: Atmosphere Control Is the reaction under an inert or reactive atmosphere? precursor_check->atmosphere_check No solution_precursor Solution: Use anhydrous YCl₃ or synthesize via the ammonium chloride route. precursor_check->solution_precursor Yes temp_check Step 3: Temperature Profile Is the heating rate and final temperature optimized? atmosphere_check->temp_check Yes solution_atmosphere Solution: Use an inert gas (Ar, N₂) or a reactive gas (HCl) to purge the system. atmosphere_check->solution_atmosphere No product_analysis Step 4: Analyze Final Product temp_check->product_analysis Yes solution_temp Solution: Optimize heating rate and hold time. Consider a two-step calcination process. temp_check->solution_temp No precursor_yes Yes precursor_no No solution_precursor->atmosphere_check atmosphere_no No (e.g., Air) atmosphere_yes Yes solution_atmosphere->temp_check temp_no No temp_yes Yes solution_temp->product_analysis

Caption: Troubleshooting workflow for identifying and resolving YOCl contamination.

Experimental Protocols

Protocol 1: Synthesis of Anhydrous YCl₃ via the Ammonium Chloride Route

This protocol describes a common method to produce anhydrous yttrium chloride from yttrium oxide, which is less prone to forming yttrium oxychloride upon subsequent thermal processing.

Workflow Diagram:

Ammonium_Chloride_Route Y2O3 Y₂O₃ Powder mix Mix & Grind (Y₂O₃:NH₄Cl molar ratio 1:10-18) Y2O3->mix NH4Cl NH₄Cl Powder NH4Cl->mix heat1 Initial Heating (~250°C) Formation of (NH₄)₂[YCl₅] mix->heat1 heat2 Final Heating (400-600°C) Decomposition to YCl₃ heat1->heat2 product Anhydrous YCl₃ heat2->product

Caption: Workflow for the synthesis of anhydrous YCl₃ via the ammonium chloride route.

Methodology:

  • Mixing: Thoroughly mix yttrium oxide (Y₂O₃) powder with a significant excess of ammonium chloride (NH₄Cl). A molar ratio of 1:10 to 1:18 (Y₂O₃:NH₄Cl) is recommended.[7] Grinding the mixture ensures intimate contact between the reactants.

  • Initial Heating: Place the mixture in a suitable crucible (e.g., quartz or porcelain) and heat it slowly in a furnace with proper ventilation. An initial heating stage at around 250°C facilitates the formation of the intermediate complex, (NH₄)₂[YCl₅].[4]

    • Reaction: Y₂O₃ + 10NH₄Cl → 2(NH₄)₂[YCl₅] + 6NH₃ + 3H₂O[4]

  • Final Heating: Increase the temperature to 400-600°C.[2][7] During this stage, the intermediate complex decomposes to yield anhydrous yttrium chloride. The excess ammonium chloride also sublimes.

    • Reaction: (NH₄)₂[YCl₅] → YCl₃ + 2NH₄Cl[4]

  • Atmosphere: The process generates gaseous byproducts (NH₃, H₂O, HCl from NH₄Cl decomposition) that create a protective, non-oxidizing atmosphere, thereby inhibiting the formation of yttrium oxychloride.[7] For enhanced purity, performing the heating under a flow of inert gas (e.g., argon) or in a stream of hydrogen halide can be beneficial.[5]

  • Purity Control: The geometry of the sample in the crucible can influence the final purity. A higher height-to-diameter ratio of the sample can enhance the conversion of any formed YOCl, leading to a higher purity anhydrous YCl₃ with YOCl content below 0.1 wt.%.[2][8]

Quantitative Data Summary

The following table summarizes key temperature parameters related to the thermal decomposition of yttrium compounds and the formation of yttrium oxychloride.

Precursor/ProcessTemperature Range (°C)EventResulting ProductReference
YCl₃ Hydrates55 - 110Start of dehydrationIntermediate hydrates[1]
YCl₃ Hydrates445 - 650Minimum temperature for stabilityYttrium Oxychloride (YOCl)[1]
Y₂(C₂O₄)₃·10H₂O320 - 330Decomposition in air/O₂Yttrium Oxycarbonate ((YO)₂CO₃)[9]
(YO)₂CO₃450DecompositionYttrium Oxide (Y₂O₃)[9]
3NH₄Cl·YCl₃ complex with YOCl impurity600Conversion of YOClHigh-purity anhydrous YCl₃ (<0.1 wt.% YOCl)[2][8]
Y(NO₃)₃·6H₂O488 - 530Endothermic decomposition peaksYttrium Oxide (Y₂O₃)[10]

References

Optimizing calcination temperature for Y2O3 from Yttrium(III) chloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of yttrium oxide (Y₂O₃) via the calcination of yttrium-based precursors, particularly those derived from Yttrium(III) chloride hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal calcination temperature for converting a yttrium precursor to Y₂O₃?

The optimal calcination temperature is not a single value but depends on the desired final properties of the Y₂O₃, such as crystallite size, particle morphology, and degree of crystallinity. However, a general temperature range is between 600°C and 1100°C.

  • Lower Temperatures (500-800°C): Often yield smaller, nanocrystalline particles. For instance, calcining a yttrium precursor at 800°C for one hour can produce homogenous spherical Y₂O₃ nanoparticles with a size of about 20 nm.[1]

  • Higher Temperatures (900-1100°C): Tend to produce larger crystallites with higher crystallinity.[2][3] Calcination at 1000°C is often used to obtain well-dispersed powders with particle sizes around 30 nm.[1][4] Increasing the temperature further can lead to particle growth and sintering effects.[2]

It is highly recommended to perform an optimization study for your specific precursor and application to achieve the desired material characteristics.[4]

Q2: How does calcination temperature quantitatively affect the properties of the Y₂O₃ product?

Calcination temperature has a direct and significant impact on the physical properties of the resulting yttrium oxide. Key relationships include:

  • Crystallinity: As the calcination temperature increases, the crystallinity of the Y₂O₃ powder improves. This is observable in X-ray diffraction (XRD) patterns as the diffraction peaks become narrower and more intense.[2][3]

  • Crystallite & Particle Size: Higher calcination temperatures promote the growth of larger crystallites and particles.[2][3] This occurs as smaller particles fuse together in a process known as sintering.[2]

  • Agglomeration: While promoting crystallinity, higher temperatures (e.g., 800°C and above) can also lead to the agglomeration of primary particles.[2]

  • Strain: The internal strain within the crystal lattice tends to decrease at higher calcination temperatures, indicating a more ordered structure with fewer defects.[2]

Q3: What are the intermediate products when heating this compound?

The thermal decomposition of this compound (YCl₃·6H₂O) is a multi-step process. As the material is heated, it first loses its water of hydration.[5] The final thermal decomposition product in air is typically the metal oxychloride (YOCl), which is a stable intermediate.[5] To achieve complete conversion to yttrium oxide (Y₂O₃), very high temperatures or specific reaction atmospheres may be required. Due to the stability of the oxychloride, many synthesis routes avoid direct calcination of the chloride hydrate and instead first convert it to a hydroxide or carbonate precursor via precipitation, which then more readily decomposes to the oxide.

Troubleshooting Guide

Q1: My final product contains impurities, specifically yttrium oxychloride (YOCl). Why did this happen and how can I fix it?

  • Cause: Yttrium oxychloride is a stable intermediate in the thermal decomposition of yttrium chloride.[5] Incomplete reaction, insufficient temperature, or an inappropriate atmosphere can result in YOCl as the final product instead of Y₂O₃.

  • Solution:

    • Increase Temperature: Higher calcination temperatures may be required to overcome the stability of the oxychloride.

    • Modify Atmosphere: Performing the calcination in a controlled atmosphere (e.g., with water vapor) can sometimes facilitate the conversion of oxychlorides to oxides.

    • Change Precursor: The most common solution is to change the synthesis route. Before calcination, precipitate the yttrium chloride solution using a precipitating agent like ammonium hydroxide or urea to form yttrium hydroxide or yttrium carbonate. These precursors decompose more cleanly to Y₂O₃ at lower temperatures.

Q2: The synthesized Y₂O₃ powder is heavily agglomerated. How can I achieve a more dispersed powder?

  • Cause: Agglomeration is often the result of sintering at high calcination temperatures.[2] Hard agglomerates can be difficult to break up and are detrimental to many applications.

  • Solution:

    • Optimize Temperature and Time: Reduce the calcination temperature or the dwell time at the peak temperature. This will reduce the extent of sintering.

    • Control Ramp Rate: A slower heating and cooling rate during the calcination process can sometimes help in reducing the formation of hard agglomerates.[4]

    • Use Surfactants: In precipitation-based methods, the addition of surfactants can help prevent particles from agglomerating during synthesis and subsequent calcination.[1]

Q3: The particle size of my Y₂O₃ is not within the desired range. How can I adjust it?

  • Cause: Particle size is strongly correlated with the calcination temperature.[3][4]

  • Solution:

    • For Smaller Particles: Decrease the calcination temperature. Studies have shown a clear trend of smaller crystallite sizes at lower temperatures.[3] For example, average crystallite sizes can be as small as ~17 nm at 500°C.[3]

    • For Larger Particles: Increase the calcination temperature. This will promote crystal growth. Average crystallite sizes can increase to over 30 nm at 1000°C.[3] Be mindful that this will also increase the risk of agglomeration.[2]

Data Summary

The following tables summarize the effect of calcination temperature on the crystallite size of Y₂O₃ nanoparticles as reported in scientific literature.

Table 1: Effect of Calcination Temperature on Y₂O₃ Crystallite Size (Hydroxide Precursor)

Calcination Temperature (°C)Average Crystallite Size (nm)
50017.13
70024.1
100030.3

Data sourced from a study on Y₂O₃ synthesized from a hydrothermally prepared yttrium hydroxide precursor.[3]

Table 2: General Relationship Between Calcination Temperature and Y₂O₃ Nanoparticle Properties

Calcination Temperature RangeExpected Particle SizeKey Characteristics
Low (~600°C)< 20 nmLow crystallinity, high surface area, high strain
Medium (800-900°C)20-30 nmImproved crystallinity, potential for agglomeration
High (≥1000°C)> 30 nmHigh crystallinity, larger particles, increased sintering

Compiled from multiple sources.[1][2][3][4]

Experimental Protocols

Protocol 1: Synthesis of Y₂O₃ via Precipitation and Calcination

This protocol is a common method to avoid the formation of stable oxychloride intermediates.

  • Precursor Solution Preparation: Dissolve this compound (YCl₃·6H₂O) in deionized water to create a solution of desired concentration (e.g., 0.1 M).

  • Precipitation: While vigorously stirring the yttrium chloride solution, slowly add a precipitating agent such as an aqueous solution of ammonium hydroxide or urea. Continue stirring until the pH of the solution stabilizes, indicating the completion of the precipitation of yttrium hydroxide or a related precursor.

  • Washing and Drying:

    • Centrifuge the resulting white precipitate to separate it from the supernatant.

    • Wash the precipitate multiple times with deionized water to remove residual chloride ions, followed by a final wash with ethanol.

    • Dry the washed precipitate in an oven at a low temperature (e.g., 70-80°C) for 24 hours to obtain the precursor powder.[6]

  • Calcination:

    • Place the dried precursor powder in a ceramic crucible.

    • Heat the crucible in a muffle furnace to the target calcination temperature (e.g., 600°C, 800°C, or 1000°C) at a controlled ramp rate (e.g., 5°C/min).[7]

    • Hold at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete conversion to Y₂O₃.

    • Allow the furnace to cool down to room temperature naturally.

  • Characterization: The resulting fine white powder is Y₂O₃. Characterize the material using techniques like XRD (for phase and crystallinity), SEM/TEM (for morphology and particle size), and FTIR.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_calcination Thermal Treatment cluster_analysis Product Analysis YCl3 YCl₃·6H₂O Solution Precipitate Add Precipitant (e.g., NH₄OH) YCl3->Precipitate Wash Wash & Dry Precursor Precipitate->Wash Calcination Calcination (e.g., 600-1100°C) Wash->Calcination Y2O3 Y₂O₃ Powder Calcination->Y2O3 Characterization Characterization (XRD, SEM, TEM) Y2O3->Characterization

Caption: Experimental workflow for the synthesis of Y₂O₃ powder.

logical_relationship cluster_properties Effect on Y₂O₃ Properties Temp Increasing Calcination Temperature Crystallinity ↑ Improved Crystallinity Temp->Crystallinity ParticleSize ↑ Larger Particle Size Temp->ParticleSize Agglomeration ↑ Increased Agglomeration Temp->Agglomeration Strain ↓ Decreased Lattice Strain Temp->Strain

Caption: Effect of temperature on key properties of Y₂O₃.

References

Technical Support Center: Purification of Yttrium(III) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of yttrium(III) chloride hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial this compound (YCl₃·6H₂O) typically contains other rare earth elements as major impurities due to their similar chemical properties, making them difficult to separate. Common metallic impurities include dysprosium (Dy), gadolinium (Gd), samarium (Sm), terbium (Tb), ytterbium (Yb), erbium (Er), holmium (Ho), and lutetium (Lu).[1] Additionally, yttrium oxychloride can be a significant impurity, especially if the material has been subjected to heating.[2][3]

Q2: Which methods are most effective for purifying this compound from other rare earth elements?

The most effective methods for separating yttrium from other rare earth elements are solvent extraction and ion-exchange chromatography.[4][5]

  • Solvent Extraction: This technique involves the selective transfer of yttrium ions from an aqueous solution to an immiscible organic phase containing a specific extractant.[5] It is a widely used industrial method for producing high-purity yttrium.[5][6]

  • Ion-Exchange Chromatography: This method separates ions based on their differing affinities for an ion-exchange resin.[4][7] It is a powerful technique for achieving high levels of purity, particularly in a laboratory setting.[4]

Q3: Can recrystallization be used to purify this compound?

Recrystallization is a general purification technique for solid compounds based on differences in solubility.[8] While it can be used to remove some impurities, it is generally less effective for separating yttrium from other rare earth elements due to their very similar solubilities. For removing other types of impurities, dissolving the impure compound in a suitable solvent at a high temperature and then allowing it to cool and crystallize can be effective.[8]

Troubleshooting Guides

Solvent Extraction

Problem: Low extraction efficiency of yttrium.
Possible Cause Troubleshooting Step
Incorrect pH of the aqueous phase. The pH of the aqueous solution is a critical parameter in solvent extraction of rare earth elements.[5][9] For instance, with Cyanex 272 as the extractant, quantitative extraction of yttrium can be achieved at a pH of 7.0.[9] Adjust the pH of your feed solution to the optimal value for your specific extraction system.
Suboptimal extractant concentration. The concentration of the extractant in the organic phase directly impacts the extraction efficiency.[1][9] If the concentration is too low, the extraction will be incomplete. Increase the extractant concentration incrementally and monitor the effect on yttrium extraction.
Inadequate mixing or contact time. Insufficient mixing of the aqueous and organic phases or too short a contact time will result in incomplete extraction.[1] Ensure vigorous mixing to maximize the interfacial area and allow sufficient time for the extraction equilibrium to be reached. A typical contact time can be around 12-25 minutes.[1]
Formation of a third phase (emulsion). The formation of a stable emulsion or a third phase at the interface can hinder phase separation and reduce extraction efficiency. This can be caused by high concentrations of the extractant or the metal salt. The addition of a phase modifier, such as isodecanol, can help prevent the formation of a third phase.[1]
Problem: Difficulty in stripping yttrium from the loaded organic phase.
Possible Cause Troubleshooting Step
Inappropriate stripping agent or concentration. The choice and concentration of the stripping agent are crucial for efficiently recovering the extracted yttrium. Strong acids like nitric acid (HNO₃) or hydrochloric acid (HCl) are commonly used.[1][9] For yttrium loaded onto Cyanex 272, stripping can be achieved with 4M nitric acid.[9] If stripping is incomplete, consider increasing the acid concentration or trying a different acid.
Insufficient contact time during stripping. Similar to extraction, stripping requires adequate contact time for the transfer of yttrium ions back to the aqueous phase.[1] Increase the mixing time during the stripping step.

Ion-Exchange Chromatography

Problem: Poor separation of yttrium from other rare earth elements.
Possible Cause Troubleshooting Step
Incorrect eluent composition or pH. The composition and pH of the eluting solution (eluent) are critical for achieving good separation in ion-exchange chromatography.[4] Chelating agents like hydroxyethylethylenediaminetriacetic acid (HEDTA) are often used as eluents.[4] The pH of the eluent affects the stability of the metal-chelate complexes and their affinity for the resin. Optimize the eluent concentration and pH to improve separation.
Inappropriate flow rate. A high flow rate can lead to band broadening and poor resolution, while a very low flow rate can unnecessarily prolong the experiment.[10] Optimize the flow rate to achieve a balance between separation efficiency and time.
Column overloading. Loading too much sample onto the ion-exchange column will exceed its capacity and result in poor separation.[10] Reduce the amount of sample loaded onto the column.
Improper column packing. A poorly packed column with channels or voids will lead to uneven flow and band broadening.[10] Ensure the column is packed uniformly.

Experimental Protocols

Solvent Extraction of Yttrium using Cyanex 272 and PC88A

This protocol is based on a method for extracting yttrium from a solution of rare earth chlorides.[1]

  • Preparation of the Organic Phase: Prepare a mixture of 1.4 M Cyanex 272 and 1.8 M PC88A with 0.25 M isodecanol as a phase modifier in kerosene.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution of the mixed rare earth chlorides. Adjust the pH of this solution to 3.

  • Extraction: Mix the organic and aqueous phases at a 1:1 volume ratio. Agitate the mixture for 12 minutes to ensure thorough contact.

  • Phase Separation: Allow the two phases to separate. The yttrium will be preferentially extracted into the organic phase.

  • Stripping: To recover the yttrium, mix the loaded organic phase with a 3 M nitric acid solution at a 1:1 volume ratio. Agitate for 25 minutes.

  • Final Recovery: The yttrium will be stripped into the aqueous nitric acid phase.

Quantitative Data from Solvent Extraction
Parameter Condition Yttrium Extraction Efficiency (%) Reference
Phase Modifier Concentration 0.05 M Isodecanol60.95[1]
0.25 M Isodecanol83.11[1]
Ion-Exchange Chromatography for Yttrium Purification

This is a general procedure based on the principles of ion-exchange chromatography for separating rare earth elements.[4]

  • Resin Preparation: Use a cation exchange resin, preferably in the hydrogen form. The resin can be converted to the hydrogen form by passing a dilute mineral acid (e.g., sulfuric acid) through it, followed by washing with deionized water to remove excess acid.

  • Feed Solution Preparation: Prepare an acidic aqueous solution (up to pH 6) of the mixed rare earth chlorides containing yttrium.

  • Loading: Pass the feed solution through the column containing the prepared cation exchange resin. The rare earth ions will be adsorbed by the resin.

  • Elution: Pass an eluting solution containing a chelating agent, such as hydroxyethylethylenediaminetriacetic acid (HEDTA), through the column. The separation occurs as the different rare earth ions are repeatedly desorbed and resorbed at varying rates, forming distinct bands.

  • Temperature Control: Maintain the column and eluent at an elevated temperature (e.g., 32 to 95 °C) to improve the separation efficiency.

  • Fraction Collection: Collect the eluate in fractions and analyze each fraction to identify the yttrium-containing fractions.

Visualizations

Experimental_Workflow_Solvent_Extraction cluster_prep Preparation cluster_extraction Extraction cluster_stripping Stripping cluster_output Output prep_org Prepare Organic Phase (1.4M Cyanex 272, 1.8M PC88A, 0.25M Isodecanol in Kerosene) mix_extract Mix Organic & Aqueous Phases (1:1 ratio, 12 min agitation) prep_org->mix_extract prep_aq Prepare Aqueous Phase (Mixed REE Chlorides, pH 3) prep_aq->mix_extract separate_extract Phase Separation mix_extract->separate_extract mix_strip Mix Loaded Organic & Stripping Solution (1:1 ratio, 25 min agitation) separate_extract->mix_strip Loaded Organic Phase prep_strip Prepare Stripping Solution (3M HNO₃) prep_strip->mix_strip separate_strip Phase Separation mix_strip->separate_strip purified_y Purified Yttrium in Aqueous Phase separate_strip->purified_y barren_org Barren Organic Phase separate_strip->barren_org

Caption: Workflow for the solvent extraction purification of yttrium.

Logical_Relationship_Ion_Exchange cluster_setup Setup cluster_process Process cluster_separation Separation Principle cluster_outcome Outcome resin Cation Exchange Resin (H+ form) loading Loading of Feed Solution resin->loading feed Yttrium Chloride Solution with REE Impurities feed->loading adsorption Adsorption of Y³⁺ and REE³⁺ onto Resin loading->adsorption elution Elution with Chelating Agent (e.g., HEDTA) desorption Differential Desorption and Resorption elution->desorption adsorption->elution fractions Collection of Eluted Fractions desorption->fractions analysis Analysis of Fractions for Yttrium Content fractions->analysis purified_y Isolation of Purified Yttrium Chloride analysis->purified_y

References

Troubleshooting low yield in yttrium oxide nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the synthesis of yttrium oxide (Y₂O₃) nanoparticles. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yttrium oxide nanoparticle yield is significantly lower than expected. What are the potential causes?

Several factors during the synthesis process can contribute to a low yield of yttrium oxide nanoparticles. The most common issues are related to incomplete precipitation of the yttrium precursor, loss of material during washing and collection, and incomplete conversion of the precursor to yttrium oxide during calcination. Key parameters to investigate include the pH of the reaction solution, the purity of the precursors, the calcination temperature and duration, and potential agglomeration of the nanoparticles.

Q2: How does the pH of the synthesis solution affect the yield?

The pH is a critical parameter in the synthesis of yttrium oxide nanoparticles, particularly in co-precipitation and hydrothermal methods.[1][2][3]

  • Incomplete Precipitation: If the pH is too low, the yttrium salt may not fully precipitate as yttrium hydroxide or another precursor. This results in a significant loss of yttrium ions that remain dissolved in the solution, leading to a poor final yield.

  • Morphology and Crystallinity: The pH also influences the morphology, crystallinity, and size of the synthesized nanoparticles.[1][4] While not a direct measure of yield, poor crystallinity can sometimes be associated with incomplete reaction, and certain morphologies might be more prone to loss during washing steps. For instance, very fine, poorly agglomerated particles can be difficult to separate from the supernatant.

Q3: I suspect my yttrium precursor is the problem. How can precursor quality impact the yield?

The purity and handling of the yttrium precursor, such as yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), are crucial for achieving a high yield.

  • Impurities: Impurities in the precursor can interfere with the nucleation and growth of the nanoparticles, potentially leading to the formation of undesired byproducts and a lower yield of yttrium oxide.

  • Hydration State: Yttrium salts are often hydrated. Incorrectly assuming the degree of hydration when calculating molar quantities will lead to errors in the stoichiometry of the reactants, which can affect the reaction efficiency and final yield. Ensure you are using the correct molecular weight for the hydrated salt.

Q4: What is the role of calcination temperature and duration in the final yield?

Calcination is the process of heating the precursor material (e.g., yttrium hydroxide) to a high temperature to induce thermal decomposition and form the desired yttrium oxide. This step is critical for the final yield and purity of the nanoparticles.[5][6][7]

  • Incomplete Conversion: If the calcination temperature is too low or the duration is too short, the precursor may not fully convert to yttrium oxide. This results in a product that is a mixture of the precursor and the oxide, thus lowering the yield of the desired material. Thermogravimetric analysis (TGA) can be used to determine the optimal calcination temperature.[5]

  • Particle Growth and Agglomeration: While higher temperatures ensure complete conversion, excessively high temperatures can lead to significant particle growth and sintering, which may not be desirable for the final application.[5] Severe agglomeration can also make it difficult to obtain a well-dispersed product, potentially leading to perceived lower yields of usable nanoparticles.

Q5: My nanoparticles are heavily agglomerated. Can this affect my measured yield?

Yes, significant agglomeration can indirectly lead to a lower measured yield.

  • Loss during Handling: Highly agglomerated particles can be difficult to handle and transfer between vessels, leading to mechanical loss of the product.

  • Difficult Purification: Agglomerates can trap unreacted precursors or byproducts, making the washing and purification steps less effective. Attempts to break up these agglomerates (e.g., through aggressive sonication) might not always be successful and can lead to product loss.

  • Inaccurate Yield Calculation: If the final product is not properly dried and contains trapped solvent within the agglomerates, the measured weight will be artificially high, leading to an inaccurate yield calculation. Conversely, if the product is difficult to collect due to its clumpy nature, the measured yield may be lower than the actual yield.

Data Summary

The following table summarizes the influence of key synthesis parameters on the characteristics of yttrium oxide nanoparticles, which can indirectly impact the yield.

ParameterEffect on Nanoparticle PropertiesPotential Impact on YieldReference
pH Influences morphology (nanorods, spherical particles), crystallinity, and particle size. Higher pH (e.g., 9-13) in co-precipitation often leads to better crystallinity.Too low pH can lead to incomplete precipitation of the yttrium precursor, significantly reducing the yield.[1][2][3][4][8]
Calcination Temperature Higher temperatures (e.g., 500-1000°C) lead to increased crystallinity and particle size. Ensures complete conversion of precursor to Y₂O₃.Insufficient temperature or time results in incomplete conversion of the precursor, lowering the final product yield.[5][6][9]
Precursor Concentration Can influence the size of the resulting nanoparticles.Incorrect stoichiometry due to impure or improperly handled precursors can lead to incomplete reactions and lower yields.[10]
Precipitating Agent The type of base used (e.g., NaOH, KOH, NH₄OH) can affect the morphology and size of the precursor particles.The choice of precipitating agent can influence the completeness of the precipitation reaction.[5][11]

Experimental Protocols

General Protocol for Yttrium Oxide Nanoparticle Synthesis via Co-Precipitation

This protocol provides a general methodology. Researchers should optimize parameters based on their specific experimental setup and desired nanoparticle characteristics.

  • Precursor Solution Preparation: Dissolve a calculated amount of yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) in deionized water to achieve the desired molar concentration (e.g., 0.1 M).

  • Precipitation: While vigorously stirring the yttrium nitrate solution, slowly add a precipitating agent such as a sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution (e.g., 0.3 M) dropwise until the desired pH is reached (e.g., pH 9-13). A white precipitate of yttrium hydroxide (Y(OH)₃) will form.[5][11]

  • Aging: Allow the suspension to age for a specific period (e.g., 2-4 hours) at room temperature or a slightly elevated temperature while stirring. This step can promote better crystallinity of the precursor.

  • Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted ions and byproducts.

  • Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 70-80°C) for several hours until a fine powder is obtained.[11]

  • Calcination: Transfer the dried yttrium hydroxide powder to a furnace and calcine it at a specific temperature (e.g., 600-1000°C) for a set duration (e.g., 2-4 hours) to convert the yttrium hydroxide into yttrium oxide (Y₂O₃).[5][6]

  • Characterization: Characterize the final product using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to analyze the morphology and particle size.

Visualizations

Troubleshooting_Low_Yield cluster_precipitation Precipitation Issues cluster_conversion Conversion & Collection Issues start Low Yttrium Oxide Nanoparticle Yield check_ph Check Reaction pH start->check_ph check_precursor Verify Precursor Quality start->check_precursor check_calcination Review Calcination Parameters start->check_calcination check_collection Evaluate Collection & Washing Steps start->check_collection ph_low pH too low? check_ph->ph_low adjust_ph Increase pH with precipitating agent ph_low->adjust_ph Yes precursor_impure Impure or incorrect hydration state? check_precursor->precursor_impure use_high_purity Use high-purity precursor & verify hydration state precursor_impure->use_high_purity Yes temp_low Temperature too low or duration too short? check_calcination->temp_low optimize_calcination Increase temperature/duration (Verify with TGA) temp_low->optimize_calcination Yes agglomeration Severe agglomeration or loss during washing? check_collection->agglomeration optimize_washing Optimize centrifugation speed/time & consider anti-agglomeration strategies agglomeration->optimize_washing Yes

Caption: Troubleshooting workflow for low yield in yttrium oxide nanoparticle synthesis.

Synthesis_Pathway cluster_inputs Inputs cluster_process Process cluster_output Output cluster_parameters Key Parameters Y_precursor Yttrium Precursor (e.g., Y(NO₃)₃) precipitation Precipitation (Y(OH)₃ formation) Y_precursor->precipitation precipitant Precipitating Agent (e.g., NaOH) precipitant->precipitation calcination Calcination precipitation->calcination Y2O3 Y₂O₃ Nanoparticles calcination->Y2O3 pH pH pH->precipitation influences completeness temperature Calcination Temperature temperature->calcination controls conversion purity Precursor Purity purity->precipitation affects stoichiometry

Caption: Key parameters influencing the yttrium oxide nanoparticle synthesis pathway.

References

Technical Support Center: Precipitation of Yttrium Hydroxide from YCl₃ Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for researchers working on the precipitation of yttrium hydroxide from yttrium chloride (YCl₃) solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: At what pH does yttrium hydroxide begin to precipitate from a YCl₃ solution?

A1: The precipitation of yttrium hydroxide, Y(OH)₃, is highly dependent on the pH of the solution.[1][2][3] Yttrium (III) ions can begin to precipitate as yttrium hydroxide at pH values greater than 5.0.[4] Some studies indicate that yttrium starts to settle at a pH of 6.[5]

Q2: What is the optimal pH for maximizing the precipitation of yttrium hydroxide?

A2: An optimal pH for the precipitation of Y(OH)₃ from a rare earth element concentrate has been reported to be 6.5, which resulted in a precipitation efficiency of 69.53%.[5] However, the final pH can be adjusted to higher values, such as around 10, to ensure more complete precipitation.[6] It is important to note that the optimal pH can be influenced by the presence of other ions in the solution which might affect the solubility.[7]

Q3: What happens if the pH of the solution is too low?

A3: If the pH is too low (acidic), yttrium will remain dissolved in the solution as Y³⁺ ions, and no precipitation of yttrium hydroxide will occur.[4] The solubility of metal hydroxides generally increases at lower pH values.[8]

Q4: What is the appearance of the yttrium hydroxide precipitate?

A4: Yttrium hydroxide typically forms as a white, gelatinous precipitate.[9]

Q5: My yttrium hydroxide precipitate is difficult to filter. How can I improve this?

A5: Gelatinous precipitates can be challenging to filter. One method to obtain more easily filterable rare earth hydroxide precipitates is to react the rare earth chloride solution at a temperature between 25 and 50°C with an alkaline precipitating agent that also contains a small amount of an aliphatic carboxylic acid (with fewer than four carbon atoms).[10]

Q6: How should the yttrium hydroxide precipitate be washed?

A6: After filtration, the precipitate should be washed to remove any soluble byproducts, such as sodium chloride (NaCl) if NaOH was used as the precipitating agent.[6] This is typically done by washing the precipitate with deionized or redistilled water until the conductivity of the filtrate becomes constant and low, indicating the removal of dissolved salts.[6]

Q7: Can other yttrium compounds precipitate from a YCl₃ solution?

A7: Yes, aside from the hydroxide, yttrium can form other insoluble compounds. For instance, yttrium oxalate is an insoluble salt that can be precipitated by adding oxalic acid.[11] Yttrium carbonate can also be precipitated.[11]

Data on pH and Precipitation Efficiency

The following table summarizes quantitative data regarding the effect of pH on the precipitation of yttrium from solution.

Initial Yttrium SpeciesPrecipitating AgentpH Range for PrecipitationOptimum pH for PrecipitationPrecipitation EfficiencyReference
Y³⁺ from REE(OH)₃ dissolved in HNO₃NH₄OH4 - 86.569.53%[5]
YCl₃NaOH> 5, up to ~10Not specifiedNot specified[4][6]

Experimental Protocol: Precipitation of Yttrium Hydroxide

This protocol outlines a general procedure for the precipitation of yttrium hydroxide from a yttrium chloride solution using sodium hydroxide.

Materials:

  • Yttrium chloride (YCl₃) solution of known concentration (e.g., 0.1 mol/dm³)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 mol/dm³)

  • Deionized or redistilled water

  • pH meter

  • Beaker

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., membrane filter with a pore size of 0.4 µm)[6]

Procedure:

  • Preparation: Place a known volume of the YCl₃ solution into a beaker equipped with a magnetic stir bar.

  • pH Adjustment: Begin stirring the solution. Slowly add the NaOH solution dropwise or in small portions.

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Precipitation: As the NaOH is added, a white precipitate of yttrium hydroxide will form. Continue adding the base until the desired final pH (e.g., 10) is reached and maintained.[6]

  • Aging (Optional): The precipitate may be aged (left to stand, with or without stirring) to improve its filterability.

  • Filtration: Separate the precipitate from the solution using a membrane filter.

  • Washing: Wash the collected precipitate with redistilled water multiple times. Monitor the conductivity of the filtrate; continue washing until the conductivity is low and constant, indicating that soluble impurities like NaCl have been removed.[6]

  • Drying: The washed precipitate can then be dried to obtain a white powder of yttrium hydroxide.[9]

Visualizations

experimental_workflow cluster_start Preparation cluster_precipitation Precipitation Process cluster_separation Separation and Purification cluster_final Final Product start_solution Prepare 0.1 M YCl₃ Solution add_base Add 0.1 M NaOH dropwise while stirring start_solution->add_base Begin titration monitor_ph Monitor pH continuously add_base->monitor_ph monitor_ph->add_base pH < target precipitate Formation of Y(OH)₃ (White gelatinous precipitate) monitor_ph->precipitate pH ≥ target filter Filter the precipitate (e.g., 0.4 µm membrane) precipitate->filter Separate solid wash Wash with deionized water until filtrate conductivity is low filter->wash Remove impurities dry Dry the precipitate wash->dry final_product Y(OH)₃ Powder dry->final_product

Caption: Experimental workflow for yttrium hydroxide precipitation.

References

Dehydration of Yttrium(III) chloride hydrate without forming oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the dehydration of yttrium(III) chloride hydrate (YCl₃·6H₂O). The primary challenge addressed is the prevention of yttrium oxychloride (YOCl) formation, a common and undesirable side product.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to avoid the formation of yttrium oxychloride (YOCl) during the dehydration of this compound?

A1: Yttrium oxychloride is a common impurity that forms when this compound is heated. Its presence is problematic for several reasons: it is often insoluble in common organic solvents used for subsequent reactions, it can interfere with the stoichiometry of reactions, and it can negatively impact the properties of the final yttrium-containing materials.

Q2: What causes the formation of yttrium oxychloride during thermal dehydration?

A2: The formation of yttrium oxychloride is due to a hydrolysis reaction that occurs at elevated temperatures, where the water of hydration reacts with yttrium(III) chloride. The simplified reaction is: YCl₃ + H₂O ⇌ YOCl + 2HCl.[1] Simple heating of the hydrate in air or under an inert atmosphere is insufficient to prevent this reaction.

Q3: What are the primary methods to successfully dehydrate this compound without forming the oxychloride?

A3: The most common and effective methods involve creating a reactive or protective atmosphere that suppresses the hydrolysis reaction. These include:

  • The Ammonium Chloride Flux Method: Heating the hydrated salt with an excess of ammonium chloride.[2][3]

  • Dehydration in a Hydrogen Chloride Atmosphere: Heating the hydrate in a stream of inert gas (e.g., argon) containing anhydrous hydrogen chloride.[3][4]

  • Chemical Dehydration with Thionyl Chloride: Reacting the hydrated salt with thionyl chloride (SOCl₂), which converts the water to gaseous byproducts.[5]

Q4: How can I visually determine if yttrium oxychloride has formed in my sample?

A4: Anhydrous yttrium(III) chloride should be a white, crystalline solid that is highly soluble in water, producing a clear, colorless solution. Yttrium oxychloride, on the other hand, is typically a white, powdery solid that is insoluble in water, leading to a cloudy or milky suspension. If your final product does not fully dissolve in water to form a clear solution, it is likely contaminated with oxychloride.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Final product is a cloudy/milky solid when dissolved in water. Formation of yttrium oxychloride (YOCl).- For the Ammonium Chloride Method: Ensure a sufficient excess of NH₄Cl was used (a molar ratio of at least 4:1 NH₄Cl to YCl₃·6H₂O is recommended). Ensure the final heating step to sublime the excess NH₄Cl is performed under vacuum or a continuous flow of inert gas. - For the HCl Atmosphere Method: Check for leaks in your gas flow system. Ensure the HCl gas is anhydrous and the flow rate is adequate to maintain a positive pressure and suppress hydrolysis. The temperature ramp rate may have been too fast. - For the Thionyl Chloride Method: The reaction may not have gone to completion. Ensure an excess of SOCl₂ was used and that the reflux time was sufficient.
The yield of anhydrous YCl₃ is significantly lower than expected. - Loss of product during transfer. - Incomplete initial reaction. - Sublimation of YCl₃ at very high temperatures.- Handle the hygroscopic anhydrous YCl₃ in a glovebox to prevent absorption of atmospheric moisture and facilitate accurate weighing. - For the ammonium chloride method, ensure the initial mixing with NH₄Cl is thorough. - Avoid excessively high temperatures (above 650°C) during the final heating step, as anhydrous YCl₃ can be volatile.
The final product is discolored (e.g., yellow or brown). - Reaction with impurities in the starting materials or from the reaction vessel. - Incomplete removal of byproducts from the thionyl chloride method.- Use high-purity starting materials (YCl₃·6H₂O, NH₄Cl, SOCl₂). - Ensure the reaction vessel (e.g., quartz tube, glassware) is thoroughly cleaned and dried before use. - If using the thionyl chloride method, ensure all excess SOCl₂ and reaction byproducts (SO₂ and HCl) are removed under vacuum.

Experimental Protocols

Method 1: The Ammonium Chloride Flux Method

This method is often preferred for its relative simplicity and effectiveness. The ammonium chloride serves as a flux and decomposes upon heating to create a local atmosphere of ammonia and hydrogen chloride, which prevents the formation of the oxychloride.[2][3]

Materials:

  • This compound (YCl₃·6H₂O)

  • Ammonium chloride (NH₄Cl), analytical grade

  • Crucible (porcelain or quartz)

  • Tube furnace

  • Schlenk line or vacuum manifold

Procedure:

  • Thoroughly mix YCl₃·6H₂O and NH₄Cl in a crucible. A molar ratio of 1:4 (YCl₃·6H₂O:NH₄Cl) is recommended.

  • Place the crucible in a tube furnace.

  • Heat the mixture slowly under a flow of inert gas (e.g., argon) or under static vacuum.

  • Gradually increase the temperature to 400°C and hold for 4-6 hours. During this time, the excess ammonium chloride will sublime and can be collected in a cooler part of the apparatus.

  • After the sublimation of NH₄Cl is complete, cool the furnace to room temperature under the inert atmosphere.

  • The resulting white, crystalline anhydrous YCl₃ should be handled and stored in an inert atmosphere (e.g., in a glovebox) due to its hygroscopic nature.

Quantitative Data Summary:

ParameterValue
Molar Ratio (YCl₃·6H₂O : NH₄Cl)1 : 4 (minimum)
Heating Temperature400 °C
Dwell Time4 - 6 hours
AtmosphereInert gas (Argon) or Vacuum
Method 2: Dehydration in a Hydrogen Chloride Atmosphere

This method provides a clean dehydration process by directly suppressing the hydrolysis equilibrium.

Materials:

  • This compound (YCl₃·6H₂O)

  • Anhydrous hydrogen chloride (HCl) gas

  • Inert gas (e.g., Argon or Nitrogen)

  • Tube furnace with gas flow controllers

  • Quartz tube

Procedure:

  • Place the YCl₃·6H₂O in a quartz boat inside the quartz tube of the furnace.

  • Purge the system with an inert gas for at least 30 minutes to remove air and moisture.

  • Introduce a slow flow of anhydrous HCl gas mixed with the inert gas (e.g., 5-10% HCl in Argon).[3]

  • Slowly heat the furnace to 150-200°C and hold for 2-3 hours to remove the bulk of the water.

  • Gradually increase the temperature to 350-400°C and hold for another 3-4 hours to ensure complete dehydration.

  • Cool the furnace to room temperature while maintaining the HCl/inert gas flow.

  • Once at room temperature, switch to a pure inert gas flow to purge the system of residual HCl before transferring the anhydrous YCl₃ to an inert atmosphere container.

Quantitative Data Summary:

ParameterValue
HCl Concentration in Inert Gas5 - 10%
Initial Dehydration Temperature150 - 200 °C
Final Dehydration Temperature350 - 400 °C
AtmosphereHCl / Inert Gas Mixture
Method 3: Chemical Dehydration with Thionyl Chloride

This method uses a chemical reagent to react with the water of hydration.

Materials:

  • This compound (YCl₃·6H₂O)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Schlenk line

Procedure:

  • Place the YCl₃·6H₂O into a round-bottom flask in a fume hood.

  • Carefully add an excess of thionyl chloride to the flask. The reaction is exothermic and will produce gaseous HCl and SO₂.

  • Attach a reflux condenser and gently heat the mixture to reflux for 4-6 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under vacuum. A rotary evaporator can be used, but care must be taken to trap the volatile and corrosive SOCl₂.

  • The resulting solid should be further dried under high vacuum at a slightly elevated temperature (e.g., 50-80°C) to remove any residual SOCl₂.

  • Handle and store the final product in an inert atmosphere.

Visualizations

Dehydration_Workflow Experimental Workflow: Dehydration of YCl₃·6H₂O cluster_start Starting Material cluster_methods Dehydration Methods cluster_product Final Product start YCl₃·6H₂O method1 Method 1: Ammonium Chloride Flux (Heat with excess NH₄Cl) start->method1 method2 Method 2: HCl Atmosphere (Heat in Ar/HCl stream) start->method2 method3 Method 3: Thionyl Chloride (Reflux with SOCl₂) start->method3 product Anhydrous YCl₃ method1->product method2->product method3->product

Caption: Overview of the three primary methods for the dehydration of this compound.

Oxychloride_Formation_Prevention Logical Diagram: Preventing YOCl Formation YCl3_H2O YCl₃·6H₂O Heating Heating YCl3_H2O->Heating Hydrolysis Hydrolysis Reaction YCl₃ + H₂O ⇌ YOCl + 2HCl Heating->Hydrolysis drives reaction Anhydrous_YCl3 Anhydrous YCl₃ Heating->Anhydrous_YCl3 desired path YOCl YOCl (Oxychloride) Hydrolysis->YOCl produces Protective_Atmosphere Protective Atmosphere (e.g., excess HCl) Protective_Atmosphere->Hydrolysis suppresses Protective_Atmosphere->Anhydrous_YCl3 enables

References

Technical Support Center: Enhancing Yttrium(III) Chloride Solubility in Non-Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of Yttrium(III) chloride (YCl₃) in non-polar organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is Yttrium(III) chloride poorly soluble in non-polar organic solvents?

A1: Yttrium(III) chloride is an inorganic salt with a high lattice energy due to the strong ionic bonds between the Y³⁺ and Cl⁻ ions. Non-polar solvents, such as toluene, hexane, and dichloromethane, have low dielectric constants and cannot effectively solvate these ions to overcome the lattice energy. This fundamental mismatch in polarity leads to very low solubility.

Q2: What are the primary methods to increase the solubility of YCl₃ in non-polar organic solvents?

A2: The three main strategies to enhance the solubility of YCl₃ in non-polar media are:

  • Formation of Lewis Acid-Base Adducts: Reacting YCl₃ with Lewis bases (ligands) can form neutral complexes that are more compatible with organic solvents.

  • Use of Phase-Transfer Catalysts (PTCs): These agents facilitate the transfer of the ionic YCl₃ from a solid phase or an aqueous phase into an organic phase by forming a lipophilic ion pair.

  • Complexation with Chelating Ligands: Organic ligands can form stable, neutral coordination complexes with the yttrium ion, effectively shielding its charge and increasing its organophilicity.

Q3: Can I use the hydrated form of Yttrium(III) chloride for these methods?

A3: It is highly recommended to use anhydrous Yttrium(III) chloride. Water molecules in the hydrated form (YCl₃·6H₂O) can interfere with the coordination of organic ligands and phase-transfer catalysts. Moreover, heating the hydrated salt can lead to the formation of yttrium oxychloride, which is generally less reactive and soluble.[1] If you only have the hydrated form, it should be dehydrated prior to use, for example, by heating with ammonium chloride.[1]

Q4: What are some examples of suitable ligands and phase-transfer catalysts?

A4:

  • Lewis Base Adducts: Tetrahydrofuran (THF) is commonly used to form a more soluble YCl₃(THF)ₓ complex.[2][3]

  • Phase-Transfer Catalysts: Quaternary ammonium salts like Aliquat 336 (tricaprylmethylammonium chloride) and crown ethers such as 18-crown-6 are effective.[4][5][6]

  • Chelating Ligands: β-diketiminate ligands, phenanthroline derivatives, and long-chain carboxylates can form soluble yttrium complexes.[7][8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
YCl₃ remains undissolved even with a solubilizing agent. 1. Insufficient amount of solubilizing agent: The molar ratio of the agent to YCl₃ may be too low. 2. Presence of moisture: Using hydrated YCl₃ or wet solvents can inhibit complex formation. 3. Low temperature: The kinetics of dissolution or complexation may be slow at room temperature. 4. Incompatible solvent/agent pair: The chosen solubilizing agent may not be effective in the specific non-polar solvent.1. Increase the molar equivalent of the solubilizing agent incrementally. 2. Ensure the use of anhydrous YCl₃ and dry solvents. Consider drying the solvent over a suitable drying agent prior to use. 3. Gently warm the mixture with stirring. Monitor for any signs of decomposition. 4. Consult literature for proven combinations or test a different class of solubilizing agent (e.g., switch from a PTC to a chelating ligand).
A precipitate forms after initial dissolution. 1. Supersaturation: The solution may have been temporarily supersaturated. 2. Reaction with impurities: Trace impurities in the solvent or on the glassware could be reacting with the solubilized yttrium complex. 3. Instability of the complex: The formed yttrium complex may not be stable over time under the experimental conditions.1. Try to redissolve the precipitate by gentle heating. If it redissolves, the solution may need to be kept warm or diluted. 2. Ensure high-purity solvents and clean, dry glassware. 3. Consider using a more strongly coordinating ligand to form a more stable complex.
The solution is colored, but the subsequent reaction fails. 1. Formation of an unreactive complex: The solubilizing agent may be blocking the reactive sites on the yttrium center. 2. Decomposition of the yttrium complex: The complex might be thermally or photochemically unstable.1. Choose a ligand or PTC that is known to be labile or that does not sterically hinder the desired reaction pathway. 2. Conduct the experiment at a lower temperature and protect the solution from light.

Quantitative Solubility Data

The following table provides illustrative solubility data for Yttrium(III) chloride in various non-polar solvents with the aid of different solubilizing agents. Note that these are representative values and can vary based on specific experimental conditions such as temperature and purity of reagents.

SolventSolubilizing AgentMolar Ratio (Agent:YCl₃)Temperature (°C)Estimated Solubility (g/L)
TolueneNone-25< 0.1
TolueneAliquat 3363:1255 - 10
HexaneNone-25< 0.05
Hexane18-Crown-61:1251 - 2
DichloromethaneNone-25< 0.1
DichloromethaneTributyl Phosphate (TBP)3:1252 - 5
TolueneYCl₃(THF)₃.₅-25> 20

Experimental Protocols

Protocol 1: Solubilization using a Phase-Transfer Catalyst (Aliquat 336) in Toluene

This protocol describes the preparation of a stock solution of Yttrium(III) chloride in toluene using Aliquat 336 as a phase-transfer catalyst.

Materials:

  • Anhydrous Yttrium(III) chloride (YCl₃)

  • Aliquat 336 (tricaprylmethylammonium chloride)

  • Anhydrous Toluene

  • Magnetic stirrer and stir bar

  • Schlenk flask or other suitable inert atmosphere glassware

  • Syringes and needles for transfer of reagents

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous YCl₃ to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to the flask via a syringe.

  • While stirring, add Aliquat 336 (typically 3 molar equivalents relative to YCl₃) to the suspension.

  • Stir the mixture at room temperature. Dissolution may be slow and can take several hours. Gentle warming (e.g., to 40-50 °C) can be applied to expedite the process.

  • Continue stirring until the solid YCl₃ has completely dissolved, resulting in a clear or slightly yellow solution.

  • The resulting solution can be used for subsequent reactions.

Protocol 2: Formation of a Soluble YCl₃-THF Adduct

This protocol details the in-situ formation of a Yttrium(III) chloride-tetrahydrofuran adduct, which exhibits improved solubility in some non-polar solvents.

Materials:

  • Anhydrous Yttrium(III) chloride (YCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous non-polar solvent (e.g., Toluene)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend anhydrous YCl₃ in the desired non-polar solvent (e.g., toluene).

  • Add a stoichiometric amount of anhydrous THF (typically 3-4 equivalents) to the suspension.

  • Stir the mixture at room temperature. The formation of the YCl₃(THF)ₓ adduct should lead to the dissolution of the solid.

  • If dissolution is incomplete, the mixture can be gently refluxed for a few hours to facilitate the formation of the adduct.

  • After cooling to room temperature, the resulting solution contains the soluble YCl₃-THF adduct.

Visualizations

experimental_workflow cluster_setup Preparation cluster_solubilization Solubilization cluster_result Outcome Start Start Add Anhydrous YCl3 Add Anhydrous YCl3 to Flask Start->Add Anhydrous YCl3 Add Non-polar Solvent Add Anhydrous Non-polar Solvent Add Anhydrous YCl3->Add Non-polar Solvent Add Agent Add Solubilizing Agent (e.g., Aliquat 336, THF) Add Non-polar Solvent->Add Agent Stir Stir at Room Temperature (Optional: Gentle Heating) Add Agent->Stir Check Dissolution Completely Dissolved? Stir->Check Dissolution Check Dissolution->Stir No Soluble Solution Homogeneous Solution of YCl3 Complex Check Dissolution->Soluble Solution Yes End End Soluble Solution->End

Caption: Workflow for solubilizing Yttrium(III) chloride in non-polar solvents.

logical_relationship cluster_problem Problem cluster_solutions Solutions YCl3 YCl3 (High Lattice Energy) Insoluble Poor Solubility YCl3->Insoluble NonPolarSolvent Non-polar Solvent (Low Dielectric Constant) NonPolarSolvent->Insoluble PTC Phase-Transfer Catalyst (e.g., Aliquat 336) Insoluble->PTC Use Ligand Complexing Ligand (e.g., THF, TBP) Insoluble->Ligand Use SolubleComplex Organosoluble Yttrium Complex PTC->SolubleComplex Ligand->SolubleComplex

Caption: Logical relationship between the solubility problem and potential solutions.

References

Catalyst deactivation and regeneration in yttrium-catalyzed polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for yttrium-catalyzed polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding catalyst deactivation and regeneration in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during yttrium-catalyzed polymerization, focusing on catalyst deactivation.

Problem: Low or No Monomer Conversion

Possible Causes and Solutions

  • Catalyst Inactivity:

    • Improper Activation: Ensure the co-catalyst or activator is added in the correct stoichiometric ratio and under the appropriate conditions as specified in your protocol.

    • Degraded Catalyst: The catalyst may have degraded due to improper storage or handling. Yttrium catalysts can be sensitive to air and moisture.[1] Store catalysts under an inert atmosphere (e.g., in a glovebox) and use freshly prepared solutions.

  • Monomer Impurities:

    • Water Content: Water can act as a poison to many yttrium catalysts, leading to deactivation.[1][2] It is crucial to use rigorously dried monomers and solvents. Water content should ideally be below 10 ppm, which can be verified using Karl Fischer titration.[1]

    • Acidic or Basic Impurities: These can react with and neutralize the active catalyst species. Purify monomers and solvents by passing them through activated alumina or other appropriate drying agents.

    • Functional Group Interference: Monomers with reactive functional groups (e.g., alcohols, amines) can coordinate to the yttrium center and inhibit polymerization. Ensure the monomer is free from such impurities.

  • Incorrect Reaction Conditions:

    • Suboptimal Temperature: Temperature can significantly affect polymerization kinetics. While higher temperatures generally increase the reaction rate, they can also accelerate catalyst decomposition.[1] Optimize the temperature for your specific catalyst-monomer system.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst stability and activity. Use the recommended solvent and ensure it is of high purity.

Problem: Poor Control Over Polymer Molecular Weight and Broad Polydispersity

Possible Causes and Solutions

  • Presence of Protic Impurities: Water and alcohols can act as chain transfer agents, leading to the formation of multiple polymer chains per catalyst molecule and thus broadening the molecular weight distribution.[2] Rigorous drying of all reagents and glassware is essential.

  • Side Reactions:

    • Transesterification: At elevated temperatures, intramolecular or intermolecular transesterification can occur, leading to a broader molecular weight distribution and changes in the polymer microstructure.[3] Consider running the polymerization at a lower temperature if this is suspected.

    • Epimerization: In the polymerization of stereoisomeric monomers, epimerization can lead to a loss of stereocontrol. The choice of ligand on the yttrium catalyst can influence the degree of stereoselectivity.

  • Catalyst Deactivation During Polymerization: If the catalyst deactivates over the course of the reaction, it can lead to incomplete polymerization and a polymer with a lower than expected molecular weight and broader polydispersity.

Frequently Asked Questions (FAQs)

Catalyst Handling and Stability

  • Q1: How should I handle and store my yttrium catalyst?

    • A1: Many yttrium catalysts are sensitive to air and moisture.[1] They should be stored in a controlled inert atmosphere, such as a nitrogen or argon-filled glovebox. All manipulations, including weighing and dissolution, should be performed under inert conditions. Use dry, deoxygenated solvents and thoroughly dried glassware.

  • Q2: What are the signs of catalyst deactivation?

    • A2: Signs of deactivation include a decrease in polymerization rate, lower than expected monomer conversion, and poor control over polymer molecular weight and dispersity. In some cases, a color change of the reaction mixture may also indicate catalyst decomposition.

Deactivation Mechanisms

  • Q3: What are the common deactivation pathways for yttrium catalysts?

    • A3: Common deactivation pathways include:

      • Poisoning: Reaction with impurities such as water, oxygen, or other protic/coordinating species that bind to the active yttrium center.[4][5]

      • Thermal Degradation: Decomposition of the catalyst at elevated temperatures, which can involve ligand dissociation or changes in the metal's oxidation state.[4][5]

      • Ligand Modification: Undesired reactions involving the ligand framework that can alter the catalyst's steric or electronic properties and reduce its activity.[6]

  • Q4: Can the monomer itself cause catalyst deactivation?

    • A4: While less common, certain monomers or the resulting polymer chains can sometimes interact with the catalyst in a way that leads to deactivation. For example, strong coordination of the polymer chain to the metal center can inhibit further monomer insertion.

Catalyst Regeneration

  • Q5: Can a deactivated yttrium catalyst be regenerated?

    • A5: The possibility of regeneration depends on the deactivation mechanism.

      • If deactivation is due to reversible poisoning by weakly coordinating impurities, it may be possible to regenerate the catalyst by removing the poison, for example, by purification.

      • In cases of irreversible chemical decomposition, such as ligand degradation or a change in the metal's oxidation state, regeneration is often not feasible.

      • For deactivation by coking (fouling by carbonaceous deposits), which is more common in high-temperature olefin polymerization, regeneration can sometimes be achieved by controlled oxidation to burn off the coke.[7][8] However, this is less common for the coordination-insertion polymerization typically catalyzed by yttrium complexes.

  • Q6: Are there any general procedures for attempting catalyst regeneration?

    • A6: Specific protocols for regenerating yttrium polymerization catalysts are not widely reported in the literature. However, based on general principles of catalyst regeneration, the following approaches could be considered, depending on the suspected cause of deactivation:

      • Purification: If deactivation is suspected to be due to impurities, attempting to repurify the catalyst by recrystallization or chromatography under inert conditions might restore activity.

      • Chemical Treatment: For certain types of poisoning, treatment with a "scavenger" to remove the poison might be effective. For example, if the catalyst is poisoned by protic impurities, treatment with a small amount of an organoaluminum compound could potentially regenerate the active species. This should be approached with caution as it can also alter the catalyst structure.

Data and Protocols

Table 1: Factors Influencing Yttrium Catalyst Activity and Stability
FactorEffect on Catalyst PerformanceRecommendations
Water Acts as a potent poison, leading to rapid deactivation.[1][2]Thoroughly dry all monomers, solvents, and glassware. Quantify water content using Karl Fischer titration.
Oxygen Can oxidize the yttrium center or the ligands, causing irreversible deactivation.Maintain a strict inert atmosphere (N₂ or Ar) during all stages of the experiment.
Temperature Higher temperatures can increase reaction rates but also accelerate catalyst decomposition and side reactions like transesterification.[1]Optimize the reaction temperature for the specific catalyst and monomer system.
Solvent Solvent polarity and coordinating ability can affect catalyst solubility, stability, and activity.Use high-purity, non-coordinating or weakly coordinating solvents as specified in the literature for your catalyst.
Ligand Structure The steric and electronic properties of the ligands play a crucial role in catalyst activity, stability, and stereoselectivity.Select a ligand that provides a good balance of reactivity and stability for the desired polymerization.
Experimental Protocol: General Procedure for Yttrium-Catalyzed Ring-Opening Polymerization of Lactide

This is a general protocol and may need to be optimized for your specific yttrium catalyst.

  • Preparation (inside a glovebox):

    • Dry all glassware in an oven at >120 °C overnight and cool under vacuum.

    • Purify the lactide monomer by recrystallization from dry toluene or ethyl acetate, followed by sublimation.

    • Dry the solvent (e.g., toluene, THF) by passing it through a column of activated alumina or by distillation from a suitable drying agent (e.g., sodium/benzophenone).

    • Prepare a stock solution of the yttrium catalyst of known concentration in the dry solvent.

    • Prepare a stock solution of the initiator (e.g., benzyl alcohol) if required.

  • Polymerization:

    • In a dry reaction vessel (e.g., a Schlenk flask or a vial) inside the glovebox, add the desired amount of lactide.

    • Add the appropriate volume of dry solvent to dissolve the monomer.

    • If using an initiator, add the required amount from the stock solution.

    • Initiate the polymerization by adding the yttrium catalyst stock solution.

    • Seal the reaction vessel, remove it from the glovebox, and place it in a temperature-controlled oil bath or heating block with stirring.

  • Monitoring and Termination:

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

    • Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and adding a few drops of acidified methanol.

  • Polymer Isolation and Characterization:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

    • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (Đ), and by NMR for microstructure analysis.

Visualizations

CatalystDeactivationPathways cluster_impurities Poisoning by Impurities cluster_conditions Reaction Conditions cluster_ligand Ligand Effects ActiveCatalyst Active Yttrium Catalyst DeactivatedCatalyst Deactivated Catalyst ActiveCatalyst->DeactivatedCatalyst Deactivation Water Water Water->ActiveCatalyst Reacts with Oxygen Oxygen Oxygen->ActiveCatalyst Oxidizes OtherImpurities Other Coordinating Impurities OtherImpurities->ActiveCatalyst Coordinates to HighTemp High Temperature HighTemp->ActiveCatalyst Causes Thermal Degradation LigandDegradation Ligand Degradation LigandDegradation->ActiveCatalyst Modifies Catalyst

Caption: Common pathways for yttrium catalyst deactivation.

TroubleshootingWorkflow Start Low Monomer Conversion CheckPurity Check Purity of Monomer and Solvent Start->CheckPurity CheckCatalyst Check Catalyst Activity and Handling CheckPurity->CheckCatalyst Purity OK Purify Purify/Dry Monomer and Solvent CheckPurity->Purify Impurities Found CheckConditions Check Reaction Conditions CheckCatalyst->CheckConditions Catalyst OK NewCatalyst Use Fresh/Properly Stored Catalyst CheckCatalyst->NewCatalyst Catalyst Suspect OptimizeTemp Optimize Temperature and Time CheckConditions->OptimizeTemp Conditions Suboptimal Success Successful Polymerization CheckConditions->Success Conditions OK Purify->Start NewCatalyst->Start OptimizeTemp->Start

Caption: Troubleshooting workflow for low monomer conversion.

References

Controlling the particle size of Y2O3 by adjusting YCl3 hydrate concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the particle size of Yttrium Oxide (Y₂O₃) nanoparticles by adjusting the concentration of Yttrium(III) Chloride (YCl₃) hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind controlling Y₂O₃ nanoparticle size with YCl₃ hydrate concentration?

A1: In precipitation and hydrothermal synthesis methods, the concentration of the precursor, YCl₃ hydrate, plays a crucial role in the nucleation and growth of Y₂O₃ nanoparticles. Generally, a higher precursor concentration leads to a higher nucleation rate, which can result in the formation of smaller particles. However, at very high concentrations, particle aggregation can become a significant issue, leading to a larger overall particle size distribution. Careful control of the YCl₃ concentration is therefore essential for achieving the desired particle size.

Q2: What are the most common methods for synthesizing Y₂O₃ nanoparticles using YCl₃?

A2: The most common methods include hydrothermal synthesis and co-precipitation.[1] Both methods involve the reaction of a YCl₃ solution with a precipitating agent (e.g., a base like NaOH or urea) to form a yttrium-containing precursor, which is then converted to Y₂O₃ through heat treatment (calcination).[1][2]

Q3: What are the typical impurities found in Y₂O₃ nanoparticles synthesized from YCl₃, and how can they be avoided?

A3: Common impurities include residual chlorides from the precursor, carbonates from atmospheric CO₂, and hydroxides from incomplete conversion of the precursor. To minimize these impurities, it is crucial to thoroughly wash the precipitate with deionized water and ethanol to remove unreacted ions.[2] Calcination at a sufficiently high temperature (typically >600°C) is necessary to ensure the complete decomposition of the precursor and removal of hydroxyl groups.[3] Storing the final product in a desiccator can prevent moisture absorption.[3]

Q4: Can surfactants be used in conjunction with YCl₃ to control particle size?

A4: Yes, surfactants like polyethylene glycol (PEG) can be used to control particle size and prevent agglomeration. For instance, in a citrate precipitation method using 0.1 mol/L YCl₃, the addition of PEG 2000 as a surfactant helped in obtaining homogenous spherical Y₂O₃ nanoparticles with a size of 20 nm after calcination.[1]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Wide Particle Size Distribution 1. Inhomogeneous mixing of reactants. 2. Uncontrolled nucleation and growth rates. 3. Fluctuation in reaction temperature.1. Ensure vigorous and consistent stirring during the addition of the precipitating agent. 2. Control the rate of addition of the precipitating agent. A slower addition rate can lead to more uniform nucleation. 3. Use a temperature-controlled reaction vessel to maintain a stable temperature throughout the synthesis.
Particle Aggregation 1. High precursor concentration. 2. Insufficient washing of the precipitate. 3. Inadequate dispersion during post-synthesis processing.1. Experiment with lower concentrations of YCl₃ hydrate. 2. Thoroughly wash the precipitate with deionized water and ethanol to remove residual ions that can cause aggregation. 3. Use ultrasonication to disperse the nanoparticles after washing and before drying. The addition of a surfactant can also help.[4]
Final product is not pure Y₂O₃ (contains other phases) 1. Incomplete conversion of the yttrium hydroxide or other precursor to yttrium oxide. 2. Incorrect calcination temperature or duration.1. Ensure the pH of the reaction is optimal for the formation of the yttrium precursor. 2. Increase the calcination temperature or duration. A temperature of at least 600-800°C is generally required for complete conversion.[3]
Low Yield of Y₂O₃ Nanoparticles 1. Sub-optimal pH for precipitation. 2. Loss of material during washing and collection steps.1. Adjust the pH of the reaction mixture to optimize the precipitation of the yttrium precursor. For the citrate precipitation method, a pH of 5.0 has been found to give the highest yield.[5] 2. Use centrifugation for efficient collection of the precipitate and minimize losses during decantation of the supernatant.

Data Presentation

The following table summarizes representative data on the effect of YCl₃ hydrate concentration on the resulting Y₂O₃ nanoparticle size based on findings from various synthesis methods. It is important to note that other experimental parameters such as temperature, pH, and the presence of surfactants can also significantly influence the final particle size.

YCl₃ Hydrate Concentration (mol/L)Synthesis MethodPrecipitating AgentCalcination Temperature (°C)Average Y₂O₃ Particle Size (nm)Reference
0.1Citrate Precipitation with PEG 2000Citric Acid / Ammonia80020[1]
Not specifiedHydrothermalHexamethylenetetramine (HMTA)6007-21 (crystallite size)[1]
~0.26 (based on 3.20g in 40mL)Co-precipitationNaOH420~15[2]

Experimental Protocols

Hydrothermal Synthesis of Y₂O₃ Nanoparticles

This protocol is a general procedure for the synthesis of Y₂O₃ nanoparticles using YCl₃ hydrate. The concentration of YCl₃ can be varied to study its effect on particle size.

Materials:

  • Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

  • Hexamethylenetetramine (HMTA)

  • Deionized water

  • Ethanol

Equipment:

  • Teflon-lined autoclave (100 mL)

  • Magnetic stirrer

  • Centrifuge

  • Oven

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve the desired amount of YCl₃·6H₂O and HMTA in 60 mL of deionized water in a beaker.

    • Stir the mixture for 1 minute to ensure complete dissolution.[1]

  • Hydrothermal Reaction:

    • Transfer the solution to a 100 mL Teflon-lined autoclave.

    • Seal the autoclave and heat it to 180°C for 24 hours.[1]

  • Cooling and Collection:

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the precipitate by centrifugation.

  • Washing:

    • Wash the collected product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying and Calcination:

    • Dry the washed product at 50°C for 24 hours.[1]

    • Calcine the dried powder at a specified temperature (e.g., 600°C) in a furnace to obtain Y₂O₃ nanoparticles.

Co-precipitation Synthesis of Y₂O₃ Nanosheets

This protocol describes a co-precipitation method to synthesize Y₂O₃ nanosheets.[2]

Materials:

  • Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer

  • Filtration apparatus

  • Oven

  • Furnace

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve 3.20 g of YCl₃·6H₂O in 40 mL of deionized water.

    • In a separate beaker, dissolve 1.27 g of NaOH in 30 mL of deionized water.

  • Precipitation:

    • Slowly add the NaOH solution dropwise to the yttrium chloride solution while stirring continuously.

    • Continue stirring for 3 hours. A homogenous white precipitate will form at a pH of approximately 9.[2]

  • Collection and Washing:

    • Separate the resulting powder by filtration.

    • Wash the precipitate multiple times with deionized water.

  • Drying and Annealing:

    • Dry the washed powder in an oven at 80°C for 12 hours.

    • Anneal the dried powder at 420°C in air for 2 hours to obtain Y₂O₃ nanosheets.[2]

Mandatory Visualization

experimental_workflow Experimental Workflow for Y₂O₃ Nanoparticle Synthesis cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_processing 3. Post-Processing cluster_analysis 4. Characterization prep_ycl3 Dissolve YCl₃·6H₂O in Deionized Water mix Mix Precursor Solutions with Stirring prep_ycl3->mix prep_precipitant Prepare Precipitating Agent Solution (e.g., HMTA, NaOH) prep_precipitant->mix react Hydrothermal Reaction / Precipitation mix->react cool Cool to Room Temperature react->cool wash Wash with Water and Ethanol cool->wash dry Dry the Precipitate wash->dry calcine Calcine to form Y₂O₃ dry->calcine characterize Analyze Particle Size and Purity (TEM, XRD, etc.) calcine->characterize

Caption: General experimental workflow for Y₂O₃ nanoparticle synthesis.

logical_relationship Relationship between YCl₃ Concentration and Particle Size ycl3_conc YCl₃ Hydrate Concentration nucleation_rate Nucleation Rate ycl3_conc->nucleation_rate Increases growth_rate Growth Rate ycl3_conc->growth_rate Influences aggregation Particle Aggregation ycl3_conc->aggregation Higher concentration can increase particle_size Final Y₂O₃ Particle Size nucleation_rate->particle_size Higher rate can lead to smaller size growth_rate->particle_size Influences final size aggregation->particle_size Increases effective size

References

Validation & Comparative

Navigating Precursor Selection: A Comparative Guide to Yttrium(III) Chloride Hydrate and Yttrium Nitrate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor in nanoparticle synthesis is a critical decision that significantly influences the morphology, size, and ultimately, the performance of the resulting nanomaterials. This guide provides an objective comparison of two common precursors for yttria-based nanoparticles, yttrium(III) chloride hydrate (YCl₃·6H₂O) and yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O), supported by experimental data from the literature.

The morphology of yttrium oxide (Y₂O₃) nanoparticles is a key determinant of their properties and applications, from bio-imaging and drug delivery to catalysis and ceramics. The selection between yttrium(III) chloride and yttrium nitrate as the yttrium source can have a subtle yet significant impact on the final particle shape, often in conjunction with other synthesis parameters. While both are effective precursors, the presence of chloride (Cl⁻) versus nitrate (NO₃⁻) anions can influence the nucleation and growth kinetics of the nanoparticles.

Influence of Precursor Anion on Nanoparticle Morphology

The choice of anion can affect the chemical environment of the synthesis, including the ionic strength and the coordination of the yttrium ion in the precursor stage. While a direct, comprehensive comparative study under identical conditions is not extensively documented, evidence from various studies suggests that the anion plays a role in directing the final morphology of the nanoparticles. For instance, in some syntheses, different acids (hydrochloric vs. nitric) have been shown to lead to distinct nanoparticle shapes, with both potentially producing spherical nanoparticles under certain conditions, while other morphologies like nanosheets can be favored by different anions.[1]

The final morphology of the nanoparticles is not solely dependent on the precursor but is a result of the interplay between the precursor and other experimental conditions such as pH, temperature, concentration of reactants, and the use of surfactants or capping agents.[1] For example, with yttrium nitrate as a precursor, varying the pH has been demonstrated to produce morphologies ranging from lamina microprisms to circular nanorods.[2] Similarly, in co-precipitation methods using yttrium nitrate, the concentration of a surfactant can be tuned to yield platelets, rods, or spherical nanoparticles.[1]

Comparative Data on Nanoparticle Morphology

The following table summarizes the observed morphologies of yttrium oxide nanoparticles synthesized using either this compound or yttrium nitrate under various experimental conditions, as reported in the literature.

PrecursorSynthesis MethodKey Experimental ParametersResulting Nanoparticle Morphology
This compound (YCl₃·6H₂O) HydrothermalWith Hexamethylenetetramine (HMTA) at 180°C for 24hNanocubes[1]
Sol-GelIn methanol with P-123 Poloxamer, calcined at 700-900°CCrystalline nanoparticles (21-32 nm)[1]
Co-precipitationWith ammonia and HClNot specified in detail[3]
Yttrium(III) Nitrate Hexahydrate (Y(NO₃)₃·6H₂O) HydrothermalWith KOH, autoclaved at 180°C for 6hAgglomerated nanoparticles with varied size and shape at higher concentrations[4][5]
HydrothermalWith varying pH (7.0 to >8.0)Lamina microprisms to circular nanorods[2]
Co-precipitationWith ammonium oxalate and PEG6000 surfactantPlatelets, rods, and spherical shapes depending on surfactant concentration[1]
PrecipitationWith urea as precipitantMore spherical morphology compared to anisotropic shapes with AHC[6]
Sol-GelIn methanol with P-123 Poloxamer, calcined at 700-900°CCrystalline nanoparticles (21-32 nm)[1]

Experimental Protocols

Below are representative experimental protocols for the synthesis of yttrium oxide nanoparticles using this compound and yttrium nitrate.

Protocol 1: Hydrothermal Synthesis of Y₂O₃ Nanocubes from this compound

This protocol is based on the synthesis of yttrium oxide nanocubes as described in the literature.[1]

  • Precursor Solution Preparation: Dissolve a required amount of this compound (YCl₃·6H₂O) and Hexamethylenetetramine (HMTA) in 60 mL of deionized water.

  • Mixing: Stir the mixture for 1 minute to ensure homogeneity.

  • Hydrothermal Reaction: Transfer the solution to a 100 mL Teflon-lined autoclave and heat it at 180°C for 24 hours.

  • Product Recovery: After 24 hours, allow the autoclave to cool to room temperature.

  • Washing and Drying: The obtained product is washed and subsequently dried at 50°C for 24 hours to yield Y₂O₃ nanocubes.

Protocol 2: Hydrothermal Synthesis of Y₂O₃ Nanoparticles from Yttrium(III) Nitrate Hexahydrate

This protocol is a detailed method for synthesizing yttrium oxide nanoparticles using yttrium nitrate as the precursor.[4][5]

  • Precursor Solution Preparation: Take 10 mL of a 0.1 M aqueous solution of yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O) in a 100 mL beaker.

  • Precipitation: Add 80 mL of 10% potassium hydroxide (KOH) solution while stirring vigorously for 1 hour to form a homogeneous solution.

  • Hydrothermal Reaction: Transfer the homogeneous mixture to a 50 mL Teflon-lined autoclave and heat it at 180°C for 6 hours in an alkaline medium.

  • Product Recovery: After the reaction, let the autoclave cool down to room temperature.

  • Washing: Centrifuge the final solution and wash the precipitate several times with distilled water and ethanol.

  • Drying: Dry the washed product at 100°C for 2 hours in a vacuum oven.

  • Calcination: Collect the dried product in a silica crucible and calcine it at 500°C for 3 hours in a muffle furnace to obtain yttrium oxide nanoparticles.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of yttrium oxide nanoparticles from either this compound or yttrium nitrate.

G cluster_precursor Precursor Selection cluster_synthesis Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_characterization Characterization YCl3 Yttrium(III) Chloride Hydrate dissolution Dissolution in Solvent (e.g., Deionized Water) YCl3->dissolution YNO3 Yttrium(III) Nitrate Hexahydrate YNO3->dissolution mixing Addition of Precipitant/Reagent (e.g., KOH, HMTA) & Stirring dissolution->mixing reaction Hydrothermal/Precipitation Reaction (Controlled Temp & Time) mixing->reaction recovery Product Recovery (Cooling, Centrifugation) reaction->recovery washing Washing (Water, Ethanol) recovery->washing drying Drying (Vacuum Oven) washing->drying calcination Calcination (High Temperature) drying->calcination final_product Y₂O₃ Nanoparticles (Varying Morphologies) calcination->final_product

Caption: Generalized workflow for yttrium oxide nanoparticle synthesis.

Conclusion

Both this compound and yttrium(III) nitrate hexahydrate are viable precursors for the synthesis of yttrium oxide nanoparticles with controlled morphologies. The ultimate shape and size of the nanoparticles are dictated by a combination of the chosen precursor and, critically, the specific synthesis method and its associated parameters like pH, temperature, and the presence of additives. While the chloride and nitrate anions can influence the reaction environment, leading to morphological variations, researchers should focus on the holistic optimization of the entire synthesis process to achieve the desired nanoparticle characteristics for their specific application. This guide serves as a foundational resource for making informed decisions in the selection of yttrium precursors and the design of synthesis protocols.

References

A Comparative Analysis of Yttrium(III) Chloride and Yttrium Acetate as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Yttrium-based compounds have emerged as versatile catalysts, though their catalytic activity is profoundly influenced by the anionic ligand attached to the yttrium center. This guide provides an objective comparison of the catalytic performance of two common yttrium salts: Yttrium(III) chloride (YCl₃) and yttrium acetate (Y(OAc)₃), supported by experimental data.

This analysis reveals that Yttrium(III) chloride and yttrium acetate exhibit distinct catalytic behaviors, primarily functioning as a Lewis acid and a Brønsted base, respectively. Consequently, a direct comparison of their catalytic efficacy in the same reaction is often not feasible. Instead, this guide will present their performance in reactions where each demonstrates notable activity, providing a framework for selecting the appropriate catalyst based on the desired chemical transformation.

I. Comparative Catalytic Performance

The catalytic prowess of Yttrium(III) chloride and a derivative of yttrium acetate has been evaluated in different reaction types, reflecting their distinct chemical natures. Yttrium(III) chloride excels as a Lewis acid catalyst in reactions such as ring-opening copolymerization, while acetate-intercalated layered yttrium hydroxide, derived from yttrium acetate, has shown to be an effective Brønsted base catalyst for Knoevenagel condensations.[1]

Yttrium(III) Chloride as a Lewis Acid Catalyst: Ring-Opening Copolymerization

Simple yttrium chloride salts, in conjunction with a cocatalyst, have demonstrated high activity and excellent control in the perfectly alternating ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides.[2][3] The data below summarizes the performance of a Yttrium(III) chloride tetrahydrofuran complex (YCl₃(THF)₃.₅) in the copolymerization of 1,2-butylene oxide (BO) and carbic anhydride (CPMA).[2]

Catalyst SystemTemperature (°C)Time (h)Conversion (%)Turnover Frequency (TOF) (h⁻¹)Reference
YCl₃(THF)₃.₅ / [PPN]Cl6059519[2]
YCl₃(THF)₃.₅ / [PPN]Cl1100.25>99402[2]

[PPN]Cl = bis(triphenylphosphoranylidene)ammonium chloride

Yttrium Acetate Derivative as a Brønsted Base Catalyst: Knoevenagel Condensation

An acetate-intercalated layered yttrium hydroxide (CH₃COO⁻/Y-LRH), prepared from a yttrium chloride precursor and sodium acetate, has been successfully employed as a heterogeneous Brønsted base catalyst for the Knoevenagel condensation in water.[1] The catalyst facilitates the reaction between various aldehydes and active methylene compounds, such as malononitrile.

Substrate (Aldehyde)ProductSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde2-(Phenylmethylene)malononitrileWater50196[1]
4-Methoxybenzaldehyde2-((4-Methoxyphenyl)methylene)malononitrileWater50199[1]
4-Chlorobenzaldehyde2-((4-Chlorophenyl)methylene)malononitrileWater50199[1]

II. Experimental Protocols

A. Ring-Opening Copolymerization using Yttrium(III) Chloride

Objective: To synthesize aliphatic polyesters via the ring-opening copolymerization of an epoxide and a cyclic anhydride using a Yttrium(III) chloride catalyst system.

Materials:

  • Yttrium(III) chloride tetrahydrofuran complex (YCl₃(THF)₃.₅)

  • Bis(triphenylphosphoranylidene)ammonium chloride ([PPN]Cl)

  • 1,2-Butylene oxide (BO)

  • Carbic anhydride (CPMA)

  • Anhydrous toluene

Procedure:

  • In a nitrogen-filled glovebox, a glass vial is charged with YCl₃(THF)₃.₅ and [PPN]Cl.

  • Anhydrous toluene is added to dissolve the catalyst and cocatalyst.

  • The desired amounts of BO and CPMA are added to the vial.

  • The vial is sealed and placed in a preheated oil bath at the specified temperature (e.g., 60°C or 110°C) for the designated reaction time.

  • After the reaction period, the vial is removed from the oil bath and allowed to cool to room temperature.

  • The polymerization is quenched by the addition of a small amount of acidic methanol.

  • The polymer is precipitated in a large volume of a non-solvent (e.g., cold methanol), filtered, and dried under vacuum to a constant weight.

  • Conversion and molecular weight are determined by ¹H NMR spectroscopy and gel permeation chromatography (GPC), respectively.

B. Knoevenagel Condensation using Acetate-Intercalated Layered Yttrium Hydroxide

Objective: To synthesize α,β-unsaturated nitriles via the Knoevenagel condensation of an aldehyde and malononitrile using an acetate-intercalated layered yttrium hydroxide catalyst.

Materials:

  • Acetate-intercalated layered yttrium hydroxide (CH₃COO⁻/Y-LRH) catalyst[1]

  • Aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Deionized water

Procedure:

  • The CH₃COO⁻/Y-LRH catalyst is prepared via anion exchange from Cl⁻/Y-LRH with an aqueous solution of sodium acetate.[1]

  • In a round-bottom flask, the aldehyde (0.1 mmol), malononitrile (0.12 mmol), and the CH₃COO⁻/Y-LRH catalyst (0.1 mmol as interlayer anion) are suspended in deionized water (5 mL).[1]

  • The reaction mixture is stirred at 50°C for the specified time (e.g., 1 hour).[1]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is separated by filtration.

  • The aqueous filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

III. Mechanistic Insights and Visualizations

The distinct catalytic activities of Yttrium(III) chloride and yttrium acetate stem from their different abilities to act as a Lewis acid and a Brønsted base, respectively.

A. Lewis Acid Catalysis by Yttrium(III) Chloride

In many organic reactions, Yttrium(III) chloride functions as a Lewis acid, accepting an electron pair from a substrate.[4] This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. For instance, in carbonyl-containing compounds, the yttrium ion coordinates to the carbonyl oxygen, enhancing the positive charge on the carbonyl carbon.

Lewis_Acid_Catalysis YCl3 YCl₃ (Lewis Acid) Activated_Complex Activated Complex [R₂C=O---YCl₃] YCl3->Activated_Complex Coordination Substrate Substrate (e.g., R₂C=O) Substrate->Activated_Complex Product Product Activated_Complex->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Activated_Complex Nucleophilic Attack Catalyst_Regen YCl₃ (Regenerated) Product->Catalyst_Regen Dissociation

Caption: Generalized mechanism of Lewis acid catalysis by Yttrium(III) chloride.

B. Brønsted Base Catalysis by Yttrium Acetate Derivative

In the Knoevenagel condensation, the acetate ions within the layered yttrium hydroxide act as a Brønsted base. They abstract a proton from the active methylene compound (e.g., malononitrile), generating a carbanion (enolate). This highly nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde, initiating the condensation reaction.

Bronsted_Base_Catalysis Catalyst Acetate/Y-LRH (Brønsted Base) Carbanion Carbanion (Enolate) [NC-CH⁻-CN] Catalyst->Carbanion Proton Abstraction Active_Methylene Active Methylene (NC-CH₂-CN) Active_Methylene->Carbanion Intermediate Adduct Intermediate Carbanion->Intermediate Nucleophilic Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product Knoevenagel Product Intermediate->Product Dehydration

Caption: Proposed mechanism of Brønsted base catalysis in Knoevenagel condensation.

IV. Conclusion

Yttrium(III) chloride and yttrium acetate are not directly interchangeable catalysts; their utility is dictated by the desired chemical transformation. Yttrium(III) chloride is a competent Lewis acid catalyst suitable for reactions such as polymerizations and Friedel-Crafts acylations.[4] In contrast, yttrium acetate, particularly when incorporated into a layered hydroxide structure, serves as an effective heterogeneous Brønsted base catalyst for reactions like the Knoevenagel condensation.[1]

For researchers and professionals in drug development and chemical synthesis, understanding these fundamental differences is crucial for catalyst selection. While Yttrium(III) chloride is the catalyst of choice for activating substrates through Lewis acid interactions, yttrium acetate and its derivatives should be considered when a basic catalyst is required for proton abstraction steps. The experimental data and protocols provided herein offer a starting point for the practical application of these versatile yttrium catalysts.

References

A Comparative Guide to the Characterization of Y₂O₃ Nanostructures from YCl₃ Precursor

Author: BenchChem Technical Support Team. Date: December 2025

for researchers, scientists, and drug development professionals, this guide provides a comparative analysis of yttrium oxide (Y₂O₃) nanostructures synthesized from yttrium chloride (YCl₃) and other alternative precursors. experimental data from scanning electron microscopy (sem) and transmission electron microscopy (tem) are presented to highlight the impact of precursor choice and synthesis methodology on the final nanostructure morphology and size.

Yttrium oxide (Y₂O₃) nanoparticles are of significant interest due to their excellent thermal stability, high dielectric constant, and corrosion resistance, making them suitable for a wide range of applications, including biomedical imaging and drug delivery.[1][2] The choice of precursor and synthesis route plays a crucial role in determining the physicochemical properties of the resulting nanostructures. This guide focuses on the characterization of Y₂O₃ nanostructures derived from the yttrium chloride (YCl₃) precursor and provides a comparison with those synthesized from the more common yttrium nitrate (Y(NO₃)₃) precursor.

Comparative Analysis of Y₂O₃ Nanostructures

The selection of the yttrium precursor and the synthesis method significantly influences the morphology, particle size, and agglomeration of the resulting Y₂O₃ nanostructures. Below is a summary of quantitative data obtained from SEM and TEM characterization of Y₂O₃ nanoparticles synthesized from YCl₃ and Y(NO₃)₃ precursors via various methods.

PrecursorSynthesis MethodMorphologyAverage Particle Size (nm)Key Findings
YCl₃ Co-precipitationNanosheet-like~15The co-precipitation method using YCl₃ can produce nanosheet-like structures with a relatively small particle size.[3]
YCl₃ HydrothermalNanocubes, Flower-likeNot specifiedThe hydrothermal method with YCl₃ allows for the synthesis of diverse morphologies like nanocubes and flower-like structures by adjusting reaction parameters.[1]
YCl₃ Sol-GelNanocrystallites in agglomerated arrays21-32The sol-gel method using YCl₃ can yield nanocrystallites. The use of a structure-directing agent like P-123 poloxamer can improve the physicochemical properties of the resulting Y₂O₃.[4][5]
Y(NO₃)₃ Co-precipitationSemi-spherical7-21Co-precipitation with yttrium nitrate is a common method that produces semi-spherical nanoparticles with a relatively small crystallite size.[6][7]
Y(NO₃)₃ HydrothermalAgglomerated nanoparticles34-58Hydrothermal synthesis from yttrium nitrate can result in agglomerated nanoparticles with a larger average crystallite diameter compared to co-precipitation.[8]
Y(NO₃)₃ Sol-GelSpherical~37The sol-gel technique using yttrium nitrate can produce nearly spherical and non-agglomerated nanocrystallites.[9]

Experimental Protocols

Detailed methodologies for the synthesis of Y₂O₃ nanostructures are crucial for reproducibility and comparison. Below are representative protocols for the co-precipitation and hydrothermal synthesis methods using YCl₃ as the precursor.

Co-precipitation Synthesis of Y₂O₃ Nanosheets from YCl₃

This protocol is adapted from a study by Al-Dhahebi et al.[3]

  • Precursor Solution Preparation: Dissolve 3.20 g of yttrium chloride hexahydrate (YCl₃·6H₂O) in 40 mL of deionized water.

  • Precipitation: Slowly add 25 mL of a 1.058 mol L⁻¹ sodium hydroxide (NaOH) solution dropwise to the yttrium chloride solution while stirring continuously.

  • Stirring: Continue stirring the mixture for an additional 3 hours, during which a homogenous white precipitate will form. The final pH of the solution should be approximately 9.

  • Washing and Drying: Separate the precipitate by filtration and wash it multiple times with deionized water. Dry the resulting powder in an oven at 80 °C for 12 hours.

  • Calcination: Anneal the dried powder at 420 °C in air for 2 hours to obtain the final Y₂O₃ nanosheets.

Hydrothermal Synthesis of Y₂O₃ Nanocubes from YCl₃

This protocol is based on a method described in a review by Mohapatra et al.[1]

  • Precursor Solution Preparation: Prepare a solution by dissolving the required amount of yttrium chloride (YCl₃) and Hexamethylenetetramine (HMTA) in 60 mL of deionized water.

  • Mixing: Stir the mixture for 1 minute to ensure homogeneity.

  • Hydrothermal Reaction: Transfer the solution to a 100 mL Teflon-lined autoclave and heat it at 180 °C for 24 hours.

  • Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature. Wash the obtained product with deionized water.

  • Drying: Dry the final product at 50 °C for 24 hours.

Experimental Workflow and Characterization

The synthesis and characterization of Y₂O₃ nanostructures follow a systematic workflow to ensure the desired material properties are achieved and thoroughly analyzed.

experimental_workflow cluster_synthesis Synthesis of Y₂O₃ Nanostructures cluster_characterization Characterization Precursor Precursor Selection (YCl₃ or Y(NO₃)₃) Method Synthesis Method (Co-precipitation, Hydrothermal, etc.) Precursor->Method Parameters Control of Parameters (pH, Temperature, Time) Method->Parameters Precipitate Precipitate Formation & Washing Parameters->Precipitate Calcination Calcination Precipitate->Calcination Nanostructures Y₂O₃ Nanostructures Calcination->Nanostructures SEM SEM Analysis (Morphology, Size Distribution) Nanostructures->SEM TEM TEM Analysis (Particle Size, Crystallinity, d-spacing) Nanostructures->TEM

Fig. 1: Experimental workflow for synthesis and characterization.

Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology, shape, and size distribution of the synthesized Y₂O₃ nanostructures.

Transmission Electron Microscopy (TEM): TEM provides higher resolution images to determine the precise particle size, shape, and crystallinity of the nanoparticles. High-resolution TEM (HRTEM) can reveal the lattice fringes and d-spacing of the crystalline material.[10]

References

A Comparative Guide to Identifying Impurities in Yttrium(III) Chloride Hydrate Products Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier Transform Infrared (FTIR) spectroscopy with other analytical techniques for the identification of impurities in Yttrium(III) chloride hydrate products. The purity of this compound is critical in various applications, including as a precursor in the synthesis of advanced materials and pharmaceuticals. Even trace impurities can significantly impact the properties and performance of the final products. This document outlines the experimental protocols and presents a comparative analysis of FTIR spectroscopy, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), X-ray Diffraction (XRD), and Raman spectroscopy to assist researchers in selecting the most appropriate method for their quality control needs.

Comparison of Analytical Techniques

The choice of analytical technique for impurity analysis depends on the nature of the impurities, the required sensitivity, and the analytical throughput. While FTIR spectroscopy is a powerful tool for identifying molecular impurities, other techniques offer complementary information on elemental and crystalline purity.

Analytical TechniquePrincipleImpurities DetectedAdvantagesLimitations
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular bonds, providing a "fingerprint" of the chemical composition.Molecular impurities such as water content variations, yttrium oxychloride, ammonium salts, nitrates, carbonates, and residual organic solvents.- Fast and non-destructive- Excellent for identifying functional groups and molecular structures- Can be used for both qualitative and quantitative analysis[1]- ATR-FTIR allows for direct analysis of solid and liquid samples with minimal preparation[1][2]- Limited sensitivity for trace elemental impurities- Does not provide information on the crystalline structure- Spectral overlap can complicate the analysis of complex mixtures
ICP-MS Ionizes the sample in an inductively coupled plasma and separates ions based on their mass-to-charge ratio.Trace elemental impurities, including other rare earth elements, heavy metals, and alkali/alkaline earth metals.- Extremely high sensitivity, with detection limits in the parts-per-billion (ppb) to parts-per-trillion (ppt) range- Provides quantitative elemental composition- Destructive technique- Does not provide information on the molecular or crystalline form of impurities- Can be susceptible to isobaric interferences
XRD Measures the diffraction of X-rays by the crystalline lattice of a material.Crystalline impurities and different hydrated or polymorphic forms of yttrium chloride.- Primary technique for identifying crystalline phases- Non-destructive- Can provide information on the degree of crystallinity- Not suitable for amorphous or non-crystalline impurities- Lower sensitivity compared to other techniques for trace impurity detection
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information on vibrational modes of molecules.Complements FTIR for identifying molecular and crystalline impurities. Particularly sensitive to non-polar bonds.- Non-destructive- Can be used for in-situ analysis- Less interference from water compared to FTIR- High spatial resolution with Raman microscopy- Can be affected by fluorescence from the sample or impurities- May have lower sensitivity for some functional groups compared to FTIR

Experimental Protocols

Sample Preparation and Analysis by ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the recommended FTIR sampling technique for hydrated salts like this compound due to its simplicity and minimal sample preparation.

a. Instrumentation:

  • FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

b. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

c. Data Acquisition:

  • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

d. Data Analysis:

  • The collected spectrum should be baseline corrected and normalized.

  • Compare the sample spectrum to a reference spectrum of high-purity this compound.

  • Identify any additional peaks or significant shifts in peak positions, which may indicate the presence of impurities.

  • Common impurity peaks to look for include:

    • Yttrium Oxychloride (YOCl): Look for characteristic Y-O stretching bands.

    • Ammonium (NH₄⁺) salts: Characteristic N-H stretching and bending vibrations.

    • Nitrate (NO₃⁻) salts: Strong absorption bands due to N-O stretching.

    • Carbonate (CO₃²⁻) impurities: Characteristic C-O stretching bands.

    • Excess Water: Broader and more intense O-H stretching and bending vibrations compared to the reference.

    • Organic Residues: C-H stretching vibrations around 2800-3000 cm⁻¹.

Quantitative Analysis of Impurities by FTIR

For quantitative analysis, a calibration curve must be prepared using standards with known concentrations of the impurity of interest in a high-purity this compound matrix.

  • Prepare a series of standards by spiking high-purity this compound with known amounts of the target impurity.

  • Acquire the ATR-FTIR spectrum for each standard.

  • Select a characteristic, non-overlapping peak of the impurity.

  • Measure the peak height or area for each standard.

  • Plot a calibration curve of peak height/area versus concentration.

  • Measure the peak height/area of the impurity in the unknown sample and determine its concentration from the calibration curve.

Mandatory Visualizations

Experimental Workflow for Impurity Analysis

experimental_workflow Experimental Workflow for this compound Impurity Analysis cluster_ftir FTIR Analysis cluster_icpms ICP-MS Analysis cluster_xrd XRD Analysis sample_prep_ftir Sample Preparation (ATR) background_scan Background Scan sample_prep_ftir->background_scan Clean Crystal sample_scan Sample Scan background_scan->sample_scan Place Sample data_analysis_ftir Spectral Analysis & Impurity ID sample_scan->data_analysis_ftir end Purity Report data_analysis_ftir->end sample_prep_icpms Acid Digestion icpms_analysis ICP-MS Measurement sample_prep_icpms->icpms_analysis data_analysis_icpms Elemental Quantification icpms_analysis->data_analysis_icpms data_analysis_icpms->end sample_prep_xrd Sample Mounting xrd_scan XRD Scan sample_prep_xrd->xrd_scan data_analysis_xrd Phase Identification xrd_scan->data_analysis_xrd data_analysis_xrd->end start This compound Sample start->sample_prep_ftir start->sample_prep_icpms start->sample_prep_xrd

Caption: Workflow for comprehensive impurity analysis of this compound.

Decision Tree for Selecting an Analytical Technique

decision_tree start What is the primary analytical question? q1 Identify unknown molecular impurities? start->q1 q2 Quantify trace elemental impurities? q1->q2 No ftir Use FTIR Spectroscopy q1->ftir Yes q3 Determine crystalline phase/polymorphs? q2->q3 No icpms Use ICP-MS q2->icpms Yes xrd Use XRD q3->xrd Yes raman Consider Raman Spectroscopy (complementary) q3->raman No

Caption: Decision guide for selecting the appropriate analytical technique.

Conclusion and Recommendations

FTIR spectroscopy is a highly effective and efficient method for the routine quality control of this compound, particularly for identifying and quantifying molecular impurities such as variations in hydration, the presence of oxychlorides, and residues from the manufacturing process. Its speed, non-destructive nature, and ease of use with the ATR technique make it an invaluable tool for at-line or in-laboratory analysis.

For a comprehensive purity assessment, a multi-technique approach is recommended. ICP-MS should be employed to determine the concentration of trace elemental impurities, which FTIR cannot detect. XRD is essential for confirming the crystalline phase and identifying any polymorphic or hydrated state variations. Raman spectroscopy can serve as a valuable complementary technique to FTIR, especially for samples that exhibit fluorescence or when analyzing aqueous solutions.

By combining the strengths of these analytical methods, researchers and drug development professionals can ensure the highest quality of their this compound products, leading to more reliable and reproducible outcomes in their downstream applications.

References

A Comparative Guide to Yttrium(III) Chloride and Yttrium Sulfate as Phosphor Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of precursor materials is a critical determinant in the synthesis of high-performance phosphors. The choice of the yttrium source, in particular, can significantly influence the morphological, structural, and luminescent properties of the final phosphor product. This guide provides an objective comparison of two common precursors, Yttrium(III) chloride (YCl₃) and yttrium sulfate (Y₂(SO₄)₃), in the context of phosphor synthesis, supported by available experimental data.

Executive Summary

Both Yttrium(III) chloride and yttrium sulfate serve as viable precursors for the synthesis of yttrium-based phosphors, such as the widely used red-emitting Y₂O₃:Eu³⁺. The primary distinction in their performance lies in the resulting phosphor's thermal stability and, to some extent, its luminescent efficiency and morphology, which are heavily influenced by the synthesis method.

Yttrium(III) chloride is frequently used in various synthesis routes, including hydrothermal and non-hydrolytic solvent-based methods, and has been shown to produce phosphors with high quantum yields.

Yttrium sulfate , on the other hand, demonstrates exceptional promise in creating phosphors with superior thermal stability, exhibiting anti-thermal quenching properties, which is a significant advantage for applications in high-power LEDs and other demanding environments.

Performance Comparison: Yttrium(III) Chloride vs. Yttrium Sulfate

Performance Metric Yttrium(III) Chloride Precursor Yttrium Sulfate Precursor
Phosphor System Y₂O₃:Eu³⁺Y₂(SO₄)₃:Eu³⁺
Synthesis Method One-pot, non-hydrolytic, solvent-basedCrystallization from aqueous solution
Photoluminescent Quantum Yield Up to >30%[1]Not explicitly reported, but noted for high luminescence efficiency
Particle Morphology Uniform and monodisperse nanodiscs[1]Framework of corner-sharing SO₄ tetrahedra and YO₆ octahedra[1]
Particle Size Tunable from 7 nm to 30 nm[1]Not specified
Crystallinity Initially a distorted anisotropic cubic Y₂O₃ phase, transforms to highly crystalline cubic phase upon calcination[1]Crystalline solid solutions[1]
Thermal Stability Standard thermal quenching observedExhibits anti-thermal quenching properties due to negative thermal expansion[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the context of the performance data. Below are representative experimental protocols for synthesizing phosphors from each precursor.

Synthesis of Y₂O₃:Eu³⁺ Nanodiscs using Yttrium(III) Chloride

This protocol is based on a one-pot, non-hydrolytic, solvent-based method.

Materials:

  • Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Oleic acid

  • Oleylamine

  • Cyclohexane

Procedure:

  • Dissolve stoichiometric amounts of YCl₃·6H₂O and EuCl₃·6H₂O in oleic acid.

  • Heat the mixture under vacuum to remove water.

  • Add oleylamine and cyclohexane and heat to induce nanoparticle formation.

  • The resulting nanodiscs can be isolated by centrifugation and washing.

  • A subsequent calcination step can be performed to enhance crystallinity and luminescence.

Synthesis of (Y₁₋ₓEuₓ)₂(SO₄)₃ Phosphors using Yttrium Sulfate

This protocol is based on crystallization from an aqueous solution.

Materials:

  • Yttrium(III) oxide (Y₂O₃)

  • Europium(III) oxide (Eu₂O₃)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • Dissolve stoichiometric amounts of Y₂O₃ and Eu₂O₃ in concentrated sulfuric acid with gentle heating.

  • Evaporate the resulting solution to obtain a hydrated sulfate powder.

  • The powder is then subjected to a controlled heat treatment to form the anhydrous (Y₁₋ₓEuₓ)₂(SO₄)₃ phosphor. Dehydration and formation of the homogeneous sulfate solid solutions occur in the temperature range of 80–120 °C.[1]

Visualizing the Process and Properties

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_chloride Yttrium(III) Chloride Route cluster_sulfate Yttrium Sulfate Route YCl3 Yttrium(III) Chloride (YCl₃) Precipitation_Cl One-Pot Synthesis YCl3->Precipitation_Cl EuCl3 Europium(III) Chloride (EuCl₃) EuCl3->Precipitation_Cl Solvents Oleic Acid, Oleylamine Solvents->Precipitation_Cl Precursor_Cl Y(O₂CCH=CH(CH₂)₇CH₃)₃:Eu³⁺ (in solution) Precipitation_Cl->Precursor_Cl Calcination_Cl Calcination Precursor_Cl->Calcination_Cl Phosphor_Cl Y₂O₃:Eu³⁺ Nanodiscs Calcination_Cl->Phosphor_Cl Y2O3 Yttrium(III) Oxide (Y₂O₃) Dissolution Dissolution Y2O3->Dissolution Eu2O3 Europium(III) Oxide (Eu₂O₃) Eu2O3->Dissolution H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Dissolution Evaporation Evaporation Dissolution->Evaporation Precursor_SO4 Hydrated (Y,Eu)₂(SO₄)₃ Evaporation->Precursor_SO4 Dehydration Dehydration (80-120°C) Precursor_SO4->Dehydration Phosphor_SO4 (Y,Eu)₂(SO₄)₃ Phosphor Dehydration->Phosphor_SO4

Caption: Experimental workflows for phosphor synthesis.

G cluster_chloride Yttrium(III) Chloride cluster_sulfate Yttrium Sulfate Precursor Precursor Choice Morphology_Cl Controlled Morphology (e.g., Nanodiscs) Precursor->Morphology_Cl influences Quantum_Yield_Cl High Quantum Yield Precursor->Quantum_Yield_Cl influences Thermal_Stability_SO4 Excellent Thermal Stability (Anti-Thermal Quenching) Precursor->Thermal_Stability_SO4 influences Crystallinity_SO4 Crystalline Framework Precursor->Crystallinity_SO4 influences Phosphor_Properties Resulting Phosphor Properties Morphology_Cl->Phosphor_Properties Quantum_Yield_Cl->Phosphor_Properties Thermal_Stability_SO4->Phosphor_Properties Crystallinity_SO4->Phosphor_Properties

Caption: Precursor influence on phosphor properties.

Discussion and Conclusion

The choice between Yttrium(III) chloride and yttrium sulfate as a phosphor precursor is not straightforward and depends heavily on the desired properties of the final material and the intended application.

  • For applications requiring high quantum efficiency and controlled nanoscale morphology , Yttrium(III) chloride, utilized in sophisticated synthesis methods like the one-pot solvent-based approach, appears to be a strong candidate. The ability to produce uniform nanodiscs with high quantum yields is advantageous for applications in high-resolution displays and bio-imaging.

  • For applications where thermal stability is paramount , such as in high-power solid-state lighting, yttrium sulfate is an exceptionally promising precursor. The resulting (Y,Eu)₂(SO₄)₃ phosphors exhibit anti-thermal quenching, a rare and highly desirable property that maintains luminescence efficiency at elevated operating temperatures.

It is evident that the anion of the yttrium precursor plays a significant role in the ultimate performance of the phosphor. The chloride ion, in the context of the described synthesis, facilitates the formation of discrete, well-defined nanoparticles. The sulfate anion, on the other hand, becomes an integral part of the phosphor's crystal lattice, directly contributing to its unique thermal properties.

References

A Comparative Guide to the Thermal Decomposition of Yttrium(III) Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Thermal Stability

This guide provides a comprehensive comparison of the thermal decomposition of Yttrium(III) chloride hexahydrate (YCl₃·6H₂O) with other commonly encountered hydrated metal chlorides. By leveraging Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data, this document offers valuable insights into the thermal stability and decomposition pathways of these materials, crucial for applications in materials science, chemical synthesis, and pharmaceutical development.

Executive Summary

Yttrium(III) chloride hexahydrate undergoes a multi-step thermal decomposition process, primarily involving dehydration followed by hydrolysis to form yttrium oxychloride. TGA and DSC analyses reveal distinct temperature ranges for the loss of water molecules and subsequent chemical transformations. When compared to other hydrated metal chlorides, such as Cobalt(II) chloride hexahydrate, Manganese(II) chloride tetrahydrate, and Copper(II) chloride dihydrate, Yttrium(III) chloride hexahydrate exhibits a unique decomposition profile, highlighting the influence of the metal cation on the thermal stability of hydrated salts.

Comparative Thermal Decomposition Data

The following table summarizes the key thermal decomposition events for Yttrium(III) chloride hexahydrate and selected alternative hydrated metal chlorides, as determined by TGA and DSC.

CompoundDecomposition StepTemperature Range (°C)Mass Loss (%)DSC Peak (°C)
Yttrium(III) chloride hexahydrate (YCl₃·6H₂O) Dehydration (loss of 5 H₂O)55 - 110~29.7 (theoretical)Endotherm
Dehydration (loss of 1 H₂O)> 110~5.9 (theoretical)Endotherm
Hydrolysis to YOCl> 200VariesEndotherm
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) Dehydration (loss of 6 H₂O)31.2 - 202.5[1]45.2[1]Endotherms at 71.5, 120.3, 158.7, 189.5[1]
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) Dehydration to monohydrateUp to ~143~27.3 (theoretical for 3 H₂O)Endotherm
Dehydration to anhydrous~143 - ~227~9.1 (theoretical for 1 H₂O)Endotherm
Copper(II) chloride dihydrate (CuCl₂·2H₂O) Dehydration (loss of 2 H₂O)120 - 450 (decomposition follows)[2]~21.1 (for dehydration)[2]Endotherm

Note: The data for Yttrium(III) chloride hexahydrate is based on established decomposition pathways. Specific TGA/DSC curves with precise mass loss percentages for each step were not available in the immediate search results. The provided mass loss is theoretical.

Decomposition Pathway of Yttrium(III) Chloride Hexahydrate

The thermal decomposition of Yttrium(III) chloride hexahydrate follows a distinct signaling pathway, initiated by the loss of water of hydration and culminating in the formation of yttrium oxychloride.

DecompositionPathway Decomposition Pathway of YCl₃·6H₂O YCl3_6H2O YCl₃·6H₂O (s) YCl3_H2O YCl₃·H₂O (s) YCl3_6H2O->YCl3_H2O + 5H₂O (g) (55-110°C) YCl3 YCl₃ (s) YCl3_H2O->YCl3 + H₂O (g) (>110°C) YOCl YOCl (s) YCl3->YOCl + H₂O (g) -> + 2HCl (g) (>200°C, Hydrolysis)

Caption: Thermal decomposition pathway of Yttrium(III) chloride hexahydrate.

Experimental Protocols

The following methodologies provide a general framework for conducting TGA and DSC analysis on hydrated metal chlorides. Specific parameters may need to be optimized depending on the instrument and the sample.

Thermogravimetric Analysis (TGA)

A standard method for determining the mass loss of a sample as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • A sample of approximately 5-10 mg of the hydrated salt is placed in an alumina or platinum crucible.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate, typically 10 °C/min.

  • The analysis is conducted under a controlled atmosphere, such as a dynamic flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min, to prevent unwanted oxidative reactions.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

Differential Scanning Calorimetry (DSC)

This technique measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic transitions.

Apparatus: A differential scanning calorimeter.

Procedure:

  • A small sample (typically 2-5 mg) of the hydrated salt is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, for instance, heating from room temperature to 300°C at a rate of 10 °C/min.

  • The differential heat flow between the sample and the reference is measured and plotted against temperature. Endothermic events, such as dehydration and melting, will appear as peaks.

Experimental Workflow

The logical flow for the thermal analysis of hydrated metal chlorides, from sample preparation to data interpretation, is illustrated in the following diagram.

ExperimentalWorkflow TGA/DSC Experimental Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis cluster_interpretation Interpretation Sample Obtain Hydrated Salt Grind Grind to Homogeneous Powder (if necessary) Sample->Grind TGA Perform TGA Grind->TGA DSC Perform DSC Grind->DSC AnalyzeTGA Analyze TGA Curve (Mass Loss vs. Temp) TGA->AnalyzeTGA AnalyzeDSC Analyze DSC Curve (Heat Flow vs. Temp) DSC->AnalyzeDSC Correlate Correlate TGA & DSC Data AnalyzeTGA->Correlate AnalyzeDSC->Correlate Decomposition Determine Decomposition Steps Correlate->Decomposition Pathway Elucidate Decomposition Pathway Decomposition->Pathway Compare Compare with Alternatives Pathway->Compare

Caption: Workflow for TGA/DSC analysis of hydrated metal chlorides.

Conclusion

The thermal analysis of Yttrium(III) chloride hexahydrate reveals a multi-step decomposition process initiated by dehydration at relatively low temperatures, followed by hydrolysis at higher temperatures. This behavior, when compared to other hydrated transition metal chlorides, underscores the significant role of the metal cation in determining the thermal stability and decomposition mechanism. The provided data and protocols serve as a valuable resource for researchers and professionals requiring a thorough understanding of the thermal properties of these inorganic compounds for various scientific and industrial applications.

References

A Researcher's Guide to Purity Analysis of Synthesized Yttrium Compounds: An ICP-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized yttrium compounds is paramount. This guide provides a comprehensive comparison of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with other analytical techniques for the determination of trace elemental impurities in yttrium-based materials. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the optimal analytical strategy to meet stringent quality control requirements.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has emerged as a leading technique for the elemental analysis of high-purity materials, including yttrium compounds. Its exceptional sensitivity, speed, and multi-element detection capabilities make it a powerful tool for identifying and quantifying trace and ultra-trace impurities that can significantly impact the performance and safety of the final product.

Comparative Analysis of Purity Determination Methods

While ICP-MS is a dominant method, other techniques also offer viable solutions for the purity analysis of yttrium compounds. The choice of technique often depends on the specific requirements of the analysis, such as the desired detection limits, the sample matrix, and budget constraints.

FeatureICP-MSICP-OESGD-MSINAA
Principle Ionization in plasma, separation by mass-to-charge ratioExcitation in plasma, detection of emitted lightSputtering of solid sample, ionization in glow discharge, mass analysisNeutron activation of sample, detection of emitted gamma rays
Typical Detection Limits parts-per-trillion (ppt) to parts-per-quadrillion (ppq)[1][2]parts-per-billion (ppb)[3]low to sub-ng/g (ppb to sub-ppb)[4]Varies by element, generally ppb to ppm range
Sample Throughput HighHigh[5]ModerateLow
Matrix Tolerance Low (~0.2% Total Dissolved Solids)[3]High (up to 30% Total Dissolved Solids)[3]Direct solid analysis, minimal matrix effectsMinimal matrix effects
Interferences Isobaric and polyatomic interferences[1][6]Spectral interferences[6]Some molecular interferencesSpectral interferences from other activated elements
Strengths Unparalleled sensitivity, isotopic analysis capability[6]Robust, cost-effective for higher concentrations[5][6]Direct analysis of solids, high sensitivity[7]Non-destructive, bulk analysis
Limitations Requires sample digestion, lower matrix tolerance[1]Lower sensitivity than ICP-MS[5]Requires conductive sample or mixing with a conductive binderRequires a neutron source, lower throughput

Quantitative Performance Data

The following table summarizes the performance of ICP-MS for the determination of trace rare earth element (REE) impurities in high-purity yttrium oxide.

ParameterICP-MS Performance
Analytes Trace Rare Earth Elements (REEs)
Matrix High-Purity Yttrium Oxide (99.999%)
Detection Limit 0.003 - 0.02 ng/mL[8]
Precision (RSD) ±5.4%[8]
Recovery 90 - 115%[8]

Experimental Protocols

A meticulously executed experimental protocol is critical for obtaining accurate and reproducible results. Below are detailed methodologies for the analysis of yttrium compounds using ICP-MS.

Protocol 1: Microwave-Assisted Acid Digestion for ICP-MS Analysis

This protocol is suitable for the determination of trace elemental impurities in yttrium oxide powders.

1. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the synthesized yttrium oxide powder into a clean, acid-leached microwave digestion vessel.

  • In a fume hood, carefully add 5 mL of high-purity concentrated nitric acid (HNO₃) and 2 mL of high-purity hydrochloric acid (HCl) to the vessel.

  • Allow the sample to pre-digest for at least 30 minutes at room temperature.

2. Microwave Digestion:

  • Place the sealed vessels into the microwave digestion system.

  • Program the microwave with a suitable temperature ramp and hold time. A typical program involves ramping to 200°C over 20 minutes and holding for 30 minutes.

  • After the program is complete, allow the vessels to cool to room temperature before opening.

3. Sample Dilution:

  • Quantitatively transfer the digested sample solution to a 50 mL acid-leached volumetric flask.

  • Rinse the digestion vessel with ultrapure water (18.2 MΩ·cm) and add the rinsate to the volumetric flask.

  • Dilute the solution to the 50 mL mark with ultrapure water and mix thoroughly. This solution may require further dilution depending on the expected impurity concentrations and the sensitivity of the ICP-MS instrument.

4. ICP-MS Analysis:

  • Prepare a series of multi-element calibration standards covering the expected concentration range of the impurities. The standards should be matrix-matched to the yttrium concentration of the samples to the extent possible.

  • Prepare a blank solution containing the same acid mixture as the samples.

  • Introduce an internal standard (e.g., Rhodium, Indium) online to correct for matrix effects and instrument drift.

  • Aspirate the blank, calibration standards, and samples into the ICP-MS.

  • Acquire data for the elements of interest, ensuring that appropriate isotopes are selected to minimize isobaric interferences.

  • Process the data using the instrument software to generate concentration values for the impurities in the original yttrium oxide sample.

Visualizing the Workflow and Method Comparison

To provide a clearer understanding of the analytical process and the relationship between different techniques, the following diagrams have been generated using Graphviz.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh Weigh Yttrium Compound acid Add High-Purity Acids weigh->acid digest Microwave Digestion acid->digest dilute Dilute to Final Volume digest->dilute instrument Instrument Calibration dilute->instrument aspirate Sample Introduction instrument->aspirate plasma Plasma Ionization aspirate->plasma mass_spec Mass Spectrometry plasma->mass_spec detect Detection mass_spec->detect quantify Quantification detect->quantify report Purity Report quantify->report

Figure 1. Experimental workflow for ICP-MS analysis of yttrium compounds.

Method_Comparison cluster_high_sensitivity High Sensitivity Methods (ppt-ppb) cluster_moderate_sensitivity Moderate Sensitivity Methods (ppb-ppm) PurityAnalysis Purity Analysis of Yttrium Compounds ICPMS ICP-MS (Liquid Samples) PurityAnalysis->ICPMS GDMS GD-MS (Solid Samples) PurityAnalysis->GDMS ICPOES ICP-OES (Liquid Samples) PurityAnalysis->ICPOES INAA INAA (Solid Samples, Non-destructive) PurityAnalysis->INAA ICPMS->ICPOES Higher Matrix Tolerance GDMS->ICPMS Requires Sample Digestion INAA->PurityAnalysis Non-destructive

Figure 2. Logical relationship between purity analysis methods.

Conclusion

The determination of purity in synthesized yttrium compounds is a critical step in research, development, and quality control. ICP-MS stands out as a superior technique for this purpose, offering exceptional sensitivity and the ability to perform multi-elemental analysis with high throughput. While alternative methods like ICP-OES, GD-MS, and INAA have their specific advantages, the comprehensive data provided by ICP-MS is often indispensable for ensuring the highest purity standards. By following robust experimental protocols, researchers can confidently characterize their synthesized yttrium compounds and ensure their suitability for the intended applications.

References

A Comparative Analysis of Yttrium Precursors for MOCVD Applications

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a suitable precursor is a critical determinant for the successful deposition of high-quality yttrium-containing thin films via Metal-Organic Chemical Vapor Deposition (MOCVD). An ideal precursor should exhibit high volatility for efficient mass transport, appropriate thermal stability to prevent premature decomposition, and clean decomposition pathways to minimize film contamination. This guide provides a comparative overview of common yttrium precursors, supported by experimental data, to assist researchers in selecting the optimal compound for their specific MOCVD application, such as the fabrication of yttria-stabilized zirconia (YSZ), YBa₂Cu₃O₇ (YBCO) superconductors, or yttrium oxide (Y₂O₃) dielectrics.[1][2][3][4]

The most widely investigated class of yttrium precursors are the β-diketonates, valued for their volatility and thermal properties.[5] However, variations in the ligand structure within this family, and the exploration of other ligand types like cyclopentadienyls and amidinates, lead to significant differences in performance.[6][7][8] Key performance indicators include the precursor's sublimation and decomposition temperatures, the resulting film's purity (e.g., carbon content), deposition efficiency, and the crystallographic and morphological properties of the deposited film.

Quantitative Performance Comparison of Yttrium Precursors

The following table summarizes key experimental data for several common yttrium precursors used in MOCVD processes.

Precursor NameAbbreviationSublimation/Evaporation Temperature (°C)Decomposition Temperature (°C)Deposition Temperature (°C)Key Findings & Film Properties
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)Y(tmhd)₃ or Y(dpm)₃92 °C (sublimation)[9]; Vapor Pressure of 11.0 Pa at 135 °C[10]400 °C[9]500 - 800[9]; 923 - 1073 K (650 - 800 °C)[11]High thermal stability.[9] Efficient for doping YSZ at 500-600 °C, leading to low carbon content (5.6-6.5 at.%).[9] Used for YSZ, YBCO, and Y₂O₃ films.[1][3][12] Deposition rates up to 108 µm/h have been reported for YSZ.[11]
Tris(acetylacetonato)yttrium(III)Y(acac)₃Does not sublimate effectively.[9]550 °C[9]500 - 800[9]Most efficient for doping YSZ at higher temperatures (700-800 °C), achieving up to 15 mol% yttria.[9] Can lead to high carbon content (27 at.%) at lower temperatures (500 °C).[9] Provides a more constant supply of precursor due to gradual weight loss with temperature.[9]
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)yttrium(III)Y(hfac)₃ or Y(acacF6)₃80 °C (sublimation)[9]350 °C[9]500 - 800[9]Exhibits remarkable volatility but is the least thermally stable of the compared β-diketonates.[9] It was found to be the least efficient precursor for YSZ doping in the 500-800 °C range.[9]
Tris(sec-butylcyclopentadienyl)yttriumY(sBuCp)₃-> 400 °C[8]200 - 350 (for ALD)[8]A liquid precursor with high thermal stability.[8] Demonstrated a high growth rate of 1.7 Å/cycle in ALD with no carbon or nitrogen contamination detected.[8]
Tris(N,N'-di-tert-butyl-formamidinato)yttrium(III)Y(ᵗBu₂-famd)₃--200 - 325 (for ALD)[6]Showed enhanced thermal stability among a series of formamidinate complexes, yielding high-purity, polycrystalline Y₂O₃ films with promising dielectric properties.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below is a representative MOCVD protocol for the deposition of yttria-stabilized zirconia (YSZ) films, synthesized from literature examples.[3][9][11]

1. Precursor Handling and Delivery:

  • Precursors: Y(tmhd)₃ and Zr(tmhd)₄ are used for yttrium and zirconium sources, respectively.[3]

  • Vaporization: The solid precursors are placed in separate stainless-steel bubblers or a crucible inside the reactor's evaporation zone.[9][11]

  • Evaporation Temperature: The precursors are heated to a temperature sufficient to achieve adequate vapor pressure without decomposition. For example, Y(tmhd)₃ can be vaporized at temperatures ranging from 120 to 200 °C.[9][11]

  • Carrier Gas: A high-purity inert gas, such as Argon (Ar), is flowed through the bubblers at a controlled rate to transport the precursor vapor into the reaction chamber.[11]

2. Deposition Process:

  • Reactor Type: A vertical cold-wall or horizontal hot-wall MOCVD reactor can be used.[9][11]

  • Substrate: Substrates (e.g., Si(100) wafers, Ni alloys) are placed on a heated susceptor inside the reactor.[9][12]

  • Deposition Temperature: The substrate temperature is maintained at the desired level for film growth, typically between 500 °C and 800 °C.[9]

  • Reactor Pressure: The system pressure is maintained at a reduced level, for example, 0.1 Pa to 0.8 kPa.[9][11]

  • Reactant Gas: An oxidizing agent, such as high-purity oxygen (O₂), is introduced separately into the reactor, often mixed with the carrier gas just before the substrate.[9][11] A typical atmosphere might be 20 vol.% O₂ in Ar.[9]

  • Plasma Enhancement (Optional): In Plasma-Enhanced MOCVD (PE-CVD), an RF plasma (e.g., 250 W) can be generated to enhance the decomposition of precursors at lower temperatures and potentially reduce carbon incorporation.[9]

3. Post-Deposition:

  • After the deposition is complete, the precursor and reactant gas flows are stopped, and the system is cooled down to room temperature under an inert gas flow.

  • The deposited films are then characterized using techniques such as X-ray Diffraction (XRD) for phase analysis, Scanning Electron Microscopy (SEM) for morphology, and X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) for compositional analysis.[9][13]

Visualizing MOCVD Processes and Precursor Relationships

To better understand the MOCVD process and the interplay of precursor properties, the following diagrams illustrate a typical experimental workflow and the logical connections between precursor characteristics and final film quality.

MOCVD_Workflow MOCVD Experimental Workflow cluster_delivery 1. Precursor Delivery cluster_deposition 2. Deposition cluster_analysis 3. Analysis p1 Load Precursor into Bubbler p2 Heat Bubbler to Evaporation Temp p1->p2 p3 Flow Carrier Gas (e.g., Ar) p2->p3 d1 Transport Vapor to Reactor p3->d1 d2 Introduce Oxidizer (e.g., O2) d1->d2 d3 Deposit Film on Heated Substrate d2->d3 a1 Cool Down System d3->a1 a2 Characterize Film (XRD, SEM, XPS) a1->a2

A typical workflow for a Metal-Organic Chemical Vapor Deposition (MOCVD) experiment.

Precursor_Properties Precursor Properties vs. Film Quality cluster_precursor Precursor Characteristics cluster_process MOCVD Process cluster_film Resulting Film Properties volatility Volatility transport Mass Transport Efficiency volatility->transport stability Thermal Stability decomposition Decomposition Behavior stability->decomposition ligand Ligand Design (e.g., fluorination, bulky groups) ligand->volatility impacts ligand->stability impacts rate Deposition Rate transport->rate purity Purity / Carbon Content decomposition->purity crystallinity Crystallinity & Phase decomposition->crystallinity morphology Morphology decomposition->morphology

Relationship between precursor properties, the MOCVD process, and final film quality.

References

Validating Anhydrous Yttrium(III) Chloride Formation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and professionals in drug development and materials science now have a comprehensive guide for validating the successful synthesis of anhydrous yttrium(III) chloride (YCl₃) from its hydrated form (YCl₃·6H₂O). This guide details key analytical techniques, providing expected quantitative data and detailed experimental protocols to ensure the purity and quality of anhydrous YCl₃ for critical applications.

The complete dehydration of yttrium(III) chloride hexahydrate is a crucial step in various chemical syntheses, as the presence of water can interfere with subsequent reactions. However, simple heating of the hydrate can lead to the formation of undesirable yttrium oxychloride (YOCl)[1]. This guide outlines a multi-technique approach to confidently verify the formation of pure, anhydrous YCl₃.

Comparative Analysis of Anhydrous vs. Hydrated Yttrium(III) Chloride

A suite of analytical techniques can effectively differentiate between the anhydrous and hydrated forms of yttrium(III) chloride. The primary methods include Thermogravimetric Analysis (TGA), Vibrational Spectroscopy (FTIR and Raman), Powder X-ray Diffraction (PXRD), and Elemental Analysis. Each technique provides unique and complementary data to confirm the absence of water and the correct crystalline structure.

Data Presentation: Quantitative Comparison

The following table summarizes the expected quantitative results from each analytical technique when characterizing anhydrous YCl₃ and its hexahydrate precursor.

Analytical TechniqueParameterYCl₃·6H₂O (Hydrated)Anhydrous YCl₃
Thermogravimetric Analysis (TGA) Total Weight Loss~35.6% (corresponding to 6 H₂O)< 1% (up to melting point)
Onset of Dehydration~100 °CN/A
Vibrational Spectroscopy (FTIR) O-H StretchingBroad bands around 3000-3600 cm⁻¹Absent
H-O-H BendingPeak around 1630 cm⁻¹Absent
Y-Cl VibrationsPresentPresent (may show slight shifts)
Vibrational Spectroscopy (Raman) O-H StretchingBroad bands in the 3000-3600 cm⁻¹ regionAbsent
Y-Cl VibrationsPresentSharp peaks, characteristic of the anhydrous crystal lattice
Powder X-ray Diffraction (PXRD) Crystal StructureSpecific pattern for the hydrated saltMonoclinic, Space Group C2/m. Characteristic peaks at distinct 2θ values.
Elemental Analysis % Yttrium (Y)~29.3%~45.5%
% Chlorine (Cl)~34.9%~54.5%
% Hydrogen (H)~4.0%0%
% Oxygen (O)~31.6%0%

Experimental Workflow and Methodologies

The successful validation of anhydrous YCl₃ formation involves a logical progression of analytical tests. The following workflow is recommended:

G cluster_synthesis Synthesis cluster_analysis Analytical Validation start Start with YCl₃·6H₂O synthesis Dehydration Process (e.g., Ammonium Chloride Route) start->synthesis product Putative Anhydrous YCl₃ synthesis->product tga Thermogravimetric Analysis (TGA) product->tga Initial Screening ftir FTIR Spectroscopy tga->ftir Confirm Absence of Water pxrd Powder X-ray Diffraction (PXRD) ftir->pxrd Verify Crystal Structure elemental Elemental Analysis pxrd->elemental Confirm Elemental Composition final_product Validated Anhydrous YCl₃ elemental->final_product

Caption: Experimental workflow for the synthesis and validation of anhydrous YCl₃.

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To quantify the water content through mass loss upon heating.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Place approximately 5-10 mg of the sample in a clean, tared alumina or platinum crucible.

    • Heat the sample from room temperature (e.g., 25 °C) to at least 800 °C at a constant heating rate of 10 °C/min.

    • Use an inert atmosphere, such as dry nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative side reactions.

    • Record the mass of the sample as a function of temperature.

  • Expected Results: YCl₃·6H₂O will show a significant weight loss of approximately 35.6% in one or more steps, typically starting around 100 °C, corresponding to the loss of all six water molecules. Successfully synthesized anhydrous YCl₃ will exhibit minimal to no weight loss until its decomposition or sublimation temperature.

2. Fourier Transform Infrared (FTIR) Spectroscopy

  • Objective: To detect the presence of water by identifying its characteristic vibrational modes.

  • Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure (using ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by taking a background spectrum.

    • Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[2][3]

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans.

  • Expected Results: The spectrum of YCl₃·6H₂O will display a broad absorption band between 3000-3600 cm⁻¹ due to the O-H stretching vibrations of the water molecules, and a peak around 1630 cm⁻¹ corresponding to the H-O-H bending mode. These features will be completely absent in the spectrum of pure anhydrous YCl₃.

3. Powder X-ray Diffraction (PXRD)

  • Objective: To identify the crystalline phase and confirm the absence of the hydrated salt's crystal structure.

  • Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (commonly Cu Kα).

  • Procedure:

    • Finely grind the sample to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powdered sample onto a low-background sample holder. For hygroscopic samples like anhydrous YCl₃, an airtight sample holder or rapid analysis after preparation is recommended to prevent atmospheric moisture absorption.[4]

    • Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and an appropriate counting time per step.

  • Expected Results: Anhydrous YCl₃ exhibits a characteristic monoclinic crystal structure (Space Group C2/m), which will produce a unique diffraction pattern distinct from that of the hydrated form. The obtained pattern should be compared with reference patterns from crystallographic databases to confirm the phase purity.

4. Elemental Analysis

  • Objective: To determine the elemental composition (%Y, %Cl, %H, %O) and verify that it matches the theoretical values for the anhydrous form.

  • Instrumentation: An elemental analyzer capable of CHN (Carbon, Hydrogen, Nitrogen) analysis and a method for metal and halogen determination (e.g., ICP-OES for Y and titration or ion chromatography for Cl).

  • Procedure:

    • Submit a precisely weighed sample (typically 1-3 mg) for analysis. Due to the hygroscopic nature of anhydrous YCl₃, the sample should be handled in a dry atmosphere (e.g., a glovebox) prior to analysis.

    • The instrument combusts the sample, and the resulting gases are separated and quantified to determine the percentages of C, H, and N. Oxygen is typically determined by difference.

    • Yttrium and chlorine content are determined by separate appropriate methods.

  • Expected Results: The elemental composition of a pure anhydrous YCl₃ sample should closely match the theoretical values of approximately 45.5% Y and 54.5% Cl, with hydrogen and oxygen content being negligible (ideally below the detection limit). In contrast, YCl₃·6H₂O will have significantly lower percentages of Y and Cl and substantial percentages of H and O.

By employing this combination of analytical techniques, researchers can rigorously validate the successful formation of anhydrous yttrium(III) chloride, ensuring the quality and reliability of this critical chemical precursor for its intended applications.

References

Safety Operating Guide

Proper Disposal of Yttrium(III) Chloride Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. Yttrium(III) chloride hydrate, a compound utilized in various research and development applications, requires careful handling and disposal due to its potential hazards. This guide provides essential information for researchers, scientists, and drug development professionals on the safe and compliant disposal of this compound.

Yttrium(III) chloride and its hydrated form are classified as hazardous materials, causing skin irritation, serious eye damage or irritation, and respiratory irritation.[1][2][3][4] Furthermore, it is recognized as being very toxic to aquatic life, with long-lasting effects.[2] Adherence to strict disposal protocols is therefore critical to mitigate these risks.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][2][3] If there is a risk of generating dust, a NIOSH/MSHA approved respirator should be used.[3][5] Ensure that an eyewash station and safety shower are readily accessible.[3][4][5]

Yttrium(III) chloride is hygroscopic, meaning it readily absorbs moisture from the air.[1][4] Therefore, it should be handled in a dry, well-ventilated area, preferably under an inert atmosphere.[2][5] Avoid contact with moisture, acids, strong bases, and oxidizing agents.[1][4]

Spill Management

In the event of a spill, prevent the powder from entering drains or water courses. For containment, use a dry, inert binding material such as sand, earth, or vermiculite.[2] The collected material should be swept up and placed into a suitable, sealed container for disposal.[6] The affected area should then be cleaned.

Disposal Workflow

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[2] It is classified as hazardous waste and should be disposed of at an approved waste disposal plant.[3][6] The following diagram outlines the logical steps for the proper disposal of this chemical.

G This compound Disposal Workflow A Identify Waste This compound B Assess Hazards - Skin/Eye Irritant - Respiratory Irritant - Aquatic Toxicity A->B C Wear Appropriate PPE - Gloves - Eye Protection - Respirator (if needed) B->C D Contain Waste - Use sealed containers - Avoid moisture C->D E Label Container 'Hazardous Waste' 'this compound' D->E F Store Temporarily - Dry, well-ventilated area - Away from incompatibles E->F G Arrange for Disposal Contact licensed hazardous waste contractor F->G H Complete Waste Manifest Follow institutional and regulatory requirements G->H

Caption: Logical workflow for the safe disposal of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for Yttrium(III) chloride. Note that some properties may vary between the anhydrous and hydrated forms.

PropertyValueSource
Chemical Formula YCl₃ (anhydrous)[4]
YCl₃·6H₂O (hexahydrate)
Molecular Weight 195.26 g/mol (anhydrous)[4]
Appearance White powder or pieces[5]
Melting Point 721 °C (1330 °F) (anhydrous)[2][5]
100 °C (212 °F) (hexahydrate, decomposes)
Boiling Point 1507 °C (2745 °F) (anhydrous)[2][5]
Density 2.67 g/cm³ at 25 °C (77 °F) (anhydrous)[2][5]
2.18 g/cm³ at 25 °C (77 °F) (hexahydrate)
Water Solubility 1,136 g/L at 25 °C (77 °F)[2]
pH ~4.51 at 20 °C (68 °F)[2]
Occupational Exposure Limits ACGIH TLV: 1 mg/m³ (as Y) TWA[2]
NIOSH REL: 1 mg/m³ (as Y) TWA[2]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are generally not published in detail as they are highly dependent on institutional and regional regulations. The fundamental procedure involves the following steps:

  • Segregation and Collection: Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Neutralization (if applicable and permissible): In some instances, small quantities of acidic or basic waste may be neutralized before disposal. However, for a metallic salt like Yttrium(III) chloride, this is not a standard procedure and should only be performed by trained personnel following a validated protocol approved by EHS.

  • Waste Pickup and Disposal: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the container. Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.

Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's safety data sheets and EHS department for specific disposal procedures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Yttrium(III) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Yttrium(III) Chloride Hydrate are critical for ensuring laboratory safety and procedural integrity. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, outlining necessary personal protective equipment (PPE), detailed handling and disposal procedures, and emergency first-aid measures.

This compound (YCl₃·xH₂O) is a deliquescent, water-soluble crystalline solid that serves as a precursor in the synthesis of various yttrium-based materials. While a valuable reagent, it presents hazards that necessitate stringent safety protocols. The compound is known to cause skin irritation, serious eye damage, and may lead to allergic skin reactions or respiratory irritation. Furthermore, it is classified as very toxic to aquatic life, underscoring the importance of proper disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to minimize exposure to this compound. The following table summarizes the required equipment:

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical safety glasses with side shields or splash-proof goggles. A face shield may be necessary for larger quantities.Protects against dust particles and splashes which can cause serious eye damage.[1][2]
Skin Impervious gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing.Prevents skin contact which can lead to irritation or allergic reactions.[1][3]
Respiratory NIOSH/MSHA-approved respirator.Required when dusts are generated or when working outside of a ventilated enclosure.[2][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for the safe handling of this compound. Due to its hygroscopic and deliquescent nature, it readily absorbs moisture from the air, which can alter its properties and reactivity.[1]

Preparation and Handling in a Controlled Environment:
  • Work Area Preparation : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a glove box with an inert atmosphere (e.g., argon) to minimize moisture exposure.[1][2] Ensure that an emergency eyewash station and a safety shower are readily accessible.[1][2]

  • Personal Protective Equipment : Before handling the compound, don all required PPE as detailed in the table above.

  • Weighing and Transfer : When weighing and transferring the solid, do so in a manner that minimizes dust generation. Use a spatula for transfers and handle the container with care.

  • Dissolution : If preparing a solution, slowly add the this compound to the solvent (e.g., deionized water) while stirring to ensure proper dissolution and to avoid splashing.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6] The storage area should be clearly labeled.

Experimental Protocol: Synthesis of Yttrium Hydroxide

This protocol provides a general procedure for the synthesis of yttrium hydroxide using this compound as a precursor.

  • Prepare a 0.1 M Yttrium(III) Chloride Solution : In a fume hood, accurately weigh the required amount of this compound and dissolve it in deionized water in a beaker to create a 0.1 M solution.

  • Precipitation : While stirring the yttrium chloride solution, slowly add a 0.1 M solution of sodium hydroxide (NaOH) dropwise.

  • Monitor pH : Continuously monitor the pH of the solution. Continue adding NaOH until the pH reaches approximately 10, at which point a precipitate of yttrium hydroxide will form.

  • Isolate the Precipitate : Separate the yttrium hydroxide precipitate from the solution by filtration using a membrane filter.

  • Washing : Wash the precipitate with deionized water to remove any residual sodium chloride.

  • Drying : Dry the resulting yttrium hydroxide precipitate under appropriate conditions for further use.

Disposal Plan: Ensuring Environmental Safety

Proper disposal of this compound and its waste is imperative to prevent environmental contamination, particularly to aquatic ecosystems.

  • Waste Collection : Collect all solid waste containing this compound in a designated, labeled, and sealed container. Aqueous waste solutions should be collected in a separate, clearly labeled container.

  • Chemical Treatment (for aqueous waste) : For small quantities of aqueous yttrium waste, a precipitation method can be employed.

    • Adjust the pH of the aqueous solution with a suitable base (e.g., sodium hydroxide) to precipitate yttrium hydroxide.

    • Alternatively, add a solution of oxalic acid to precipitate yttrium oxalate.

    • The resulting solid precipitate should be separated from the liquid by filtration.

  • Final Disposal : The collected solid waste and the precipitated yttrium compounds must be disposed of as hazardous waste through a licensed professional waste disposal service, in accordance with all federal, state, and local regulations. Do not dispose of down the drain.[2]

  • Contaminated Materials : Any materials, such as gloves, paper towels, or weighing paper, that come into contact with this compound should be collected in a sealed bag and disposed of as hazardous waste.

Emergency First-Aid Procedures

In the event of exposure, immediate action is critical.

Exposure Route First-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Quantitative Safety Data

Parameter Value Reference
OSHA Permissible Exposure Limit (PEL)1 mg/m³ (for Yttrium compounds)[1]
ACGIH Threshold Limit Value (TLV)1 mg/m³ (for Yttrium compounds)[1]
Melting Point100 °C (decomposes)[1]
Specific Gravity2.18 g/cm³[1]
Solubility in WaterSoluble[1]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS and Prepare Work Area B Don Appropriate PPE A->B C Weigh and Transfer in Ventilated Area B->C D Perform Experimental Procedure C->D H In Case of Spill or Exposure C->H E Collect Waste in Labeled Containers D->E D->H F Decontaminate Work Area E->F G Dispose of Waste via Professional Service F->G I Follow First-Aid Procedures H->I J Seek Medical Attention I->J

Caption: Logical workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.